Product packaging for 4-Acetamido-2-methylnitrobenzene(Cat. No.:CAS No. 51366-39-3)

4-Acetamido-2-methylnitrobenzene

Cat. No.: B181105
CAS No.: 51366-39-3
M. Wt: 194.19 g/mol
InChI Key: HTOMFNRBNSBPIU-UHFFFAOYSA-N
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Description

4-Acetamido-2-methylnitrobenzene is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B181105 4-Acetamido-2-methylnitrobenzene CAS No. 51366-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMFNRBNSBPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372025
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51366-39-3
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Acetamido-2-methylnitrobenzene: Properties, Synthesis, and Applications

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, is a substituted aromatic nitro compound of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring an acetamido, a methyl, and a nitro group on a benzene ring, provides a unique combination of electronic and steric properties. This trifunctional arrangement makes it a valuable and versatile precursor for the synthesis of a wide range of more complex molecules.[3] This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its reactivity and applications. Understanding the core characteristics of this intermediate is paramount for its effective utilization in the development of pharmaceuticals, agrochemicals, and specialty dyes.[3]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is an orange crystalline solid at room temperature.[4] The interplay of its functional groups dictates its solubility, reactivity, and spectral signature.

Chemical Structure

The molecule's structure is key to its reactivity. The benzene ring is substituted with three groups:

  • An acetamido group (-NHCOCH₃) at position 4. This is an activating, ortho, para-directing group.

  • A methyl group (-CH₃) at position 2. This is also an activating, ortho, para-directing group.

  • A nitro group (-NO₂) at position 1 (relative to the acetamido group being at position 4). This is a strong deactivating, meta-directing group.[5]

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 51366-39-3[1][4][6]
Molecular Formula C₉H₁₀N₂O₃[1][2][6]
Molecular Weight 194.19 g/mol [1][2][6]
Melting Point 121 °C[4][7]
Boiling Point 391.9±30.0 °C (Predicted)[4]
Density 1.289±0.06 g/cm³ (Predicted)[4]
Appearance Orange Crystalline Solid[4]
Solubility Soluble in DMSO[4]
pKa 13.91±0.70 (Predicted)[4]
Topological Polar Surface Area 74.9 Ų[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-methylacetanilide (N-(3-methylphenyl)acetamide). The reaction mechanism is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.[8]

  • Temperature Control : Nitration is a highly exothermic reaction.[8] Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (the formation of dinitro products) and the decomposition of the starting material, which can lead to tar-like byproducts.[8][9]

  • Substituent Effects : The starting material, 3-methylacetanilide, has two activating groups: the methyl group and the acetamido group. The acetamido group is a powerful ortho, para-director. The methyl group is also an ortho, para-director. The major product, this compound, results from nitration at the position that is para to the strong directing acetamido group and ortho to the methyl group. Steric hindrance from the bulky acetamido group can disfavor substitution at its ortho positions.[8]

  • Purification : The crude product is often purified by recrystallization. A binary solvent system, such as ethanol-water, is effective for this purpose, as it allows for the separation of the desired product from isomers and unreacted starting materials based on differences in solubility at varying temperatures.[8]

Experimental Protocol: Synthesis and Purification

This protocol is a representative method based on established procedures for aromatic nitration.

Materials:

  • 3-methylacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylacetanilide to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture : In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration : Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of 3-methylacetanilide. Maintain the reaction temperature between 0-5 °C throughout the addition. The slow, controlled addition is critical to prevent a runaway reaction and the formation of byproducts.[9]

  • Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product : Pour the reaction mixture slowly onto a large volume of crushed ice and water with constant stirring. The product will precipitate as a solid.

  • Filtration : Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid.

  • Purification (Recrystallization) : Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[8]

  • Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-methylacetanilide in cold H₂SO₄ nitration Slowly add Nitrating Mix (Maintain 0-5 °C) start->nitration prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitro->nitration stir Stir at Room Temp (30-60 min) nitration->stir quench Pour onto Ice-Water (Precipitation) stir->quench filter1 Vacuum Filter & Wash (Remove Acid) quench->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize filter2 Vacuum Filter & Dry recrystallize->filter2 end_product Pure 4-Acetamido- 2-methylnitrobenzene filter2->end_product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The following are the expected spectral properties.

Technique Expected Observations
¹H NMR Signals corresponding to: aromatic protons (3H), acetamido N-H proton (1H, broad singlet), acetyl CH₃ protons (3H, singlet), and ring methyl CH₃ protons (3H, singlet). The chemical shifts and coupling patterns would be distinct due to the substitution pattern.
¹³C NMR Signals for nine distinct carbon atoms: six aromatic carbons (with varying chemical shifts due to substituent effects), one carbonyl carbon, and two methyl carbons (one from the acetyl group, one from the ring).
IR Spectroscopy Characteristic absorption bands for: N-H stretching (amide, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), C=O stretching (amide, ~1670 cm⁻¹), N-O stretching (nitro group, asymmetric ~1520 cm⁻¹ and symmetric ~1350 cm⁻¹), and C-N stretching.[1]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 194.[10] Fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and other characteristic fragments of substituted nitrobenzenes.[11]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups.

  • Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone reaction, converting the compound into a diamine derivative, which is a precursor for many heterocyclic compounds and dyes.

  • Hydrolysis of the Amide : The acetamido group can be hydrolyzed back to an amino group under acidic or basic conditions. For example, acid hydrolysis can be employed to prepare 2-nitro-4-aminotoluene.[7] This allows for selective manipulation of the functional groups, protecting the amine during nitration and then deprotecting it for subsequent reactions.

  • Further Aromatic Substitution : While the ring is generally deactivated towards further electrophilic substitution due to the powerful electron-withdrawing nitro group, reactions may be possible under harsh conditions. The directing effects of the three existing substituents would compete to determine the position of any new incoming group.

Applications in Research and Development

This compound is not typically an end-product but rather a critical building block. Its value lies in its role as a pharmaceutical and chemical intermediate.[3]

  • Pharmaceutical Synthesis : Aromatic nitro compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[12] The nitro group can be a precursor to an amine, which is a common functional group in many drug molecules. The specific substitution pattern of this compound makes it a candidate for creating complex, highly substituted aromatic cores for novel therapeutic agents.[13]

  • Dye and Pigment Manufacturing : The transformation of this molecule into its corresponding amino derivatives provides a route to azo dyes and other pigments used in the textile and industrial sectors.[3]

  • Agrochemicals : It serves as a precursor in the synthesis of specialized pesticides and herbicides, where the specific arrangement of functional groups can contribute to biological activity.[3]

Safety and Handling

As with all nitroaromatic compounds, proper safety precautions are mandatory.

  • Hazard Identification : This compound is classified as harmful if swallowed and may cause genetic defects and cancer.[14] It is also toxic to aquatic life with long-lasting effects.[14][15]

  • Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[15]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][14] For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from heat, sparks, and open flames. Store locked up.[14]

  • Disposal : Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[14][15]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. A thorough understanding of its physicochemical properties, synthetic route, and reactivity is essential for any researcher or scientist aiming to utilize it effectively. Its role as a precursor in the pharmaceutical, agrochemical, and dye industries underscores the importance of mastering its chemistry for the development of new and innovative products. Adherence to strict safety protocols is non-negotiable when handling this and other nitroaromatic compounds.

References

  • PubChem. This compound.
  • PubChem. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate.
  • Stenutz, R. This compound. [Link]
  • Pepagora. 4acetamido2methylnitrobenzene Manufacturer. [Link]
  • Google Patents. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Global Substance Registration System.
  • Smajlagić, A., et al. (2021). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
  • Autechem.
  • Carl ROTH.
  • Bakherad, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296. [Link]
  • Hameed, A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(8), 9819-9825. [Link]
  • Scribd. Reactivity of Methyl and Nitro Benzene. [Link]
  • ResearchGate.
  • SpectraBase. 1-acetamido--2-nitro-4-propoxybenzene [1H NMR]. [Link]
  • SpectraBase. Acetamide, 2-(4-nitrophenyl)-N-(2-butyl)-N-methyl- [13C NMR]. [Link]
  • PubChem. 4-Iodo-2-methyl-1-nitrobenzene.
  • YouTube. synthesis of 4-bromo-2-nitrotoluene. [Link]
  • Watkin, D. J., et al. (2005). 2-Acetamido-4-nitrotoluene. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2778-o2780. [Link]
  • NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. [Link]
  • Al-Harrasi, A., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1827. [Link]
  • ResearchGate. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. [Link]
  • PubChem. 4-Bromo-2-nitrotoluene.

Sources

N-(3-methyl-4-nitrophenyl)acetamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methyl-4-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of N-(3-methyl-4-nitrophenyl)acetamide, a valuable intermediate in the development of various chemical entities. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: The Importance of N-(3-methyl-4-nitrophenyl)acetamide

N-(3-methyl-4-nitrophenyl)acetamide and its structural analogs are key building blocks in organic synthesis. The presence of three distinct functional groups—the acetamide, the methyl group, and the nitro group—on an aromatic scaffold provides multiple reaction sites for further chemical elaboration. This makes it a crucial precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals where precise molecular architecture is required[1]. The synthesis pathway is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution, fundamental reactions in organic chemistry.

Synthesis Pathway: From Precursor to Product

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is most efficiently achieved through the acetylation of its corresponding aniline precursor, 3-methyl-4-nitroaniline. This process protects the amine functionality and introduces the acetamide group.

Causality of Reagent Selection
  • Starting Material: 3-Methyl-4-nitroaniline is the logical starting point. Its synthesis often begins with the nitration of p-toluidine, a common and cost-effective bulk chemical[2]. The amino group of the toluidine is first protected via acetylation to control the regioselectivity of the subsequent nitration step, directing the nitro group primarily to the position ortho to the methyl group and meta to the activating acetamido group.

  • Acetylation Agent: Acetic anhydride is the reagent of choice for the acetylation step. It is highly reactive, readily available, and its byproduct, acetic acid, is easily removed from the reaction mixture. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride[3][4]. Glacial acetic acid is often used as a solvent as it is compatible with the reagents and helps to maintain a homogenous reaction mixture[5][6][7].

Reaction Mechanism and Workflow

The core of the synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-methyl-4-nitroaniline attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming the stable amide product.

Synthesis_Workflow Start Starting Material: 3-Methyl-4-nitroaniline Reaction Acetylation Reaction Start->Reaction Reagent Reagents: Acetic Anhydride, Glacial Acetic Acid Reagent->Reaction Workup Reaction Quench & Precipitation Reaction->Workup Heat/Reflux Purification Purification: Recrystallization Workup->Purification Crude Product Product Final Product: N-(3-methyl-4-nitrophenyl)acetamide Purification->Product Pure Solid Characterization Characterization (FTIR, NMR, MS) Product->Characterization

Caption: High-level workflow for the synthesis and analysis of N-(3-methyl-4-nitrophenyl)acetamide.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system. Adherence to these steps, coupled with careful observation, ensures a high yield and purity of the final product.

Materials and Equipment
  • 3-methyl-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-nitroaniline (1 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add acetic anhydride (approximately 1.2 equivalents) to the solution[5][6][8]. An exothermic reaction may be observed.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will cause the crude product to precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50-60 °C).

Purification by Recrystallization

The purity of the final product is critical. Recrystallization is an effective method for removing unreacted starting materials and byproducts[9][10].

  • Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent system for this compound[9]. Perform a small-scale solubility test to determine the optimal solvent or solvent ratio. The ideal solvent should dissolve the compound when hot but not when cold[10].

  • Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Characterization and Data Analysis

Confirming the identity and purity of the synthesized N-(3-methyl-4-nitrophenyl)acetamide is achieved through a combination of physical and spectroscopic methods.

Physical Properties
PropertyExpected ValueSource
Molecular FormulaC₉H₁₀N₂O₃-
Molecular Weight194.19 g/mol [11]
AppearancePale yellow to yellow crystalline solidGeneral Observation
Melting Point~150-155 °C (predicted)[10]
Spectroscopic Characterization Workflow

Characterization_Workflow PureProduct Purified N-(3-methyl-4-nitrophenyl)acetamide FTIR FTIR Spectroscopy PureProduct->FTIR NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Interpretation & Structure Confirmation FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis

Caption: Integrated workflow for the spectroscopic analysis of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Protocol: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Expected Data:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
N-H (Amide)Stretch3300 - 3250[12]
C-H (Aromatic)Stretch3100 - 3000[13]
C-H (Aliphatic)Stretch3000 - 2850[13]
C=O (Amide I)Stretch1680 - 1650[12]
N-H (Amide II)Bend1570 - 1515[12]
NO₂ (Asymmetric)Stretch1550 - 1500[12]
NO₂ (Symmetric)Stretch1360 - 1330[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve a small amount of the sample (~10-20 mg) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Expected ¹H NMR Data (Predicted):

    • ~10.0-10.5 ppm: A broad singlet corresponding to the amide N-H proton.

    • ~7.5-8.5 ppm: A series of signals (doublets and doublet of doublets) corresponding to the three protons on the aromatic ring. The exact shifts and coupling constants will depend on the electronic environment created by the substituents.

    • ~2.5 ppm: A singlet corresponding to the three protons of the aromatic methyl group (Ar-CH₃).

    • ~2.1 ppm: A singlet corresponding to the three protons of the acetyl methyl group (C(=O)-CH₃).

  • Expected ¹³C NMR Data (Predicted):

    • ~169 ppm: Carbonyl carbon of the amide group.

    • ~120-150 ppm: Six signals corresponding to the aromatic carbons.

    • ~24 ppm: Carbon of the acetyl methyl group.

    • ~18 ppm: Carbon of the aromatic methyl group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Protocol: The sample can be analyzed using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Data: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 194[11]. Common fragmentation patterns for similar structures include the loss of an acetyl group (CH₃CO) or a ketene (CH₂=C=O) molecule, leading to fragment ions that can further validate the structure[14][15].

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of N-(3-methyl-4-nitrophenyl)acetamide. By understanding the chemical principles behind each step, from reagent selection to data interpretation, researchers can confidently produce and validate this important chemical intermediate for further applications in discovery and development.

References

  • PubChem. N-(4-Methyl-3-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • PrepChem. Preparation of 4-methyl-3-nitroaniline.
  • Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 8(23), 12643-12647.
  • Faryal, et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o439.
  • NIST. Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook.
  • ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide.
  • Hines, J. E., III, et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 58-61.
  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220269.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (2016). University of Lisbon.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Google Patents. US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • Afonso, C. A. M., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • AIP Publishing. Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA).
  • IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction...
  • Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 4), 365–368.
  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and...
  • IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • YouTube. acetylation aniline.
  • SIELC. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
  • SpectraBase. Acetamide, 2-(4-nitrophenyl)-N-(2-butyl)-N-methyl-.
  • SpectraBase. acetamide, N-[3-[(4-nitrophenyl)amino]propyl]-.
  • mzCloud. N 4 Bromo 3 methylphenyl acetamide.

Sources

4-Acetamido-2-methylnitrobenzene CAS number 51366-39-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Acetamido-2-methylnitrobenzene (CAS: 51366-39-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 51366-39-3), also known by synonyms such as N-(3-methyl-4-nitrophenyl)acetamide and 3-Methyl-4-nitroacetanilide.[1][2][3] As a key intermediate in organic synthesis, this compound is of significant interest to researchers and professionals in pharmaceutical development and dye manufacturing. This document delineates its physicochemical properties, provides a detailed synthetic protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. The guide is structured to deliver not just data, but a field-proven perspective on the strategic use and handling of this versatile chemical building block.

Introduction and Strategic Importance

This compound is a substituted nitroaromatic compound whose molecular architecture makes it a valuable precursor in multi-step synthetic pathways. The presence of three distinct functional groups on the benzene ring—an acetamido group, a methyl group, and a nitro group—provides multiple reaction sites for chemical modification. The acetamido group can be readily hydrolyzed to a primary amine, while the nitro group can be reduced to an amine, offering orthogonal pathways for derivatization. This structural versatility is leveraged in the synthesis of dyes, pigments, and complex pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] Its utility primarily stems from its role as a stable, reliable intermediate that facilitates the controlled introduction of specific functionalities into larger, more complex molecules.[1]

Physicochemical Properties and Chemical Identifiers

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting. This compound is typically a yellow solid, and its properties are well-documented.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 51366-39-3 [4]
Molecular Formula C₉H₁₀N₂O₃ [1]
Molecular Weight 194.19 g/mol [1][4]
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide [2]
Synonyms 3-Methyl-4-nitroacetanilide, 3-acetamido-6-nitrotoluene [2][3]
Appearance Yellow solid [1]
Melting Point 121 °C (lit.) [5]
Boiling Point 391.9±30.0 °C (Predicted) [5]
Density 1.289±0.06 g/cm³ (Predicted) [5]
SMILES CC(=O)Nc1ccc(c(C)c1)=O

| InChI Key | HTOMFNRBNSBPIU-UHFFFAOYSA-N | |

Figure 1: Chemical Structure of this compound

Synthesis and Mechanistic Pathway

The synthesis of N-aryl acetamides is a cornerstone reaction in organic chemistry, typically achieved through the acetylation of the corresponding aniline. A plausible and efficient synthesis for this compound involves the acetylation of 3-methyl-4-nitroaniline using acetic anhydride.

Causality of Experimental Choices:

  • Starting Material: 3-methyl-4-nitroaniline is selected because the amino group is a potent activating group that readily undergoes acylation. The positions of the methyl and nitro groups are already set, avoiding complex nitration and separation of isomers that would arise from nitrating N-(3-methylphenyl)acetamide.

  • Reagent: Acetic anhydride is an ideal acetylating agent. It is more reactive than acetic acid and safer to handle than acetyl chloride. The reaction is typically clean, and the acetic acid byproduct is easily removed.

  • Solvent: Glacial acetic acid is often used as a solvent as it is compatible with the reagents and helps to maintain a homogeneous reaction mixture.[6]

Synthesis Figure 2: Synthesis of this compound reactant 3-Methyl-4-nitroaniline product This compound reactant->product Acetylation reagent Acetic Anhydride (CH₃CO)₂O reagent->product byproduct Acetic Acid CH₃COOH product->byproduct Byproduct

Figure 2: Synthesis of this compound
Detailed Experimental Protocol: Acetylation of 3-methyl-4-nitroaniline

This protocol describes a representative lab-scale synthesis.

Materials:

  • 3-methyl-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 mmol of 3-methyl-4-nitroaniline in 20 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 1.2 equivalents (12 mmol) of acetic anhydride to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[1] Its value lies in the ability to selectively transform its functional groups.

Key Synthetic Transformations:

  • Hydrolysis to Amine: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-nitroaniline.[4] This transformation is valuable when the acetyl group is used as a protecting group for the amine.

  • Reduction of Nitro Group: The nitro group is readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This yields N-(4-amino-3-methylphenyl)acetamide, a diamine precursor essential for synthesizing heterocyclic compounds used in pharmaceuticals.

  • Intermediate for Dyes: The compound serves as an intermediate in the synthesis of various dyes and pigments, where the aromatic nitro and amino functionalities are precursors to azo linkages that form the chromophore.[1]

Workflow Figure 3: Synthetic Utility Workflow cluster_products Key Derivatives start This compound product1 2-Nitro-4-aminotoluene (via Hydrolysis) start->product1 Acid Hydrolysis product2 N-(4-amino-3-methylphenyl)acetamide (via Nitro Reduction) start->product2 Reduction (e.g., H₂/Pd) product3 Azo Dyes & Pigments product1->product3 Diazotization/ Coupling product2->product3 Further Functionalization

Figure 3: Synthetic Utility Workflow

Spectroscopic Analysis and Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3250 N-H Stretch Secondary Amide
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (Methyl)
1680 - 1650 C=O Stretch (Amide I) Acetamido
1550 - 1500 N-O Asymmetric Stretch Nitro
1550 - 1520 N-H Bend (Amide II) Acetamido

| 1350 - 1300 | N-O Symmetric Stretch | Nitro |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are based on the electronic effects of the substituents (nitro group: strongly electron-withdrawing; acetamido group: electron-donating via resonance, withdrawing via induction; methyl group: weakly electron-donating).

Table 3: Hypothetical ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 8.2 d 1H Ar-H Proton ortho to the electron-withdrawing NO₂ group.
~ 7.8 dd 1H Ar-H Proton between the NO₂ and CH₃ groups.
~ 7.5 br s 1H NH Amide proton, broad signal, position can vary.
~ 7.4 d 1H Ar-H Proton ortho to the acetamido group.
~ 2.4 s 3H Ar-CH₃ Aromatic methyl group.

| ~ 2.2 | s | 3H | CO-CH₃ | Acetyl methyl group. |

Table 4: Hypothetical ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm) Carbon Assignment Rationale
~ 168 C =O Carbonyl carbon of the amide.
~ 145 Ar-C -NO₂ Aromatic carbon attached to the nitro group, deshielded.
~ 138 Ar-C -NH Aromatic carbon attached to the nitrogen, deshielded.
~ 135 Ar-C -CH₃ Quaternary aromatic carbon.
~ 125 - 130 Ar-C H Aromatic CH carbons, specific shifts depend on exact environment.
~ 25 CO-C H₃ Acetyl methyl carbon.

| ~ 18 | Ar-C H₃ | Aromatic methyl carbon. |

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The information is consistent with that for many nitroaromatic compounds.

Table 5: Safety and Handling Summary

Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use N95 respirator if dust is generated. To prevent eye, skin, and respiratory tract exposure.[4]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Nitro compounds can be toxic if inhaled or absorbed through the skin.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] Prevents degradation from moisture and air, and ensures containment.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. To avoid vigorous or uncontrolled reactions.

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Conclusion

This compound (CAS 51366-39-3) is a strategically important chemical intermediate with well-defined properties and established utility. Its value to researchers and drug development professionals lies in its versatile structure, which allows for selective chemical modifications at multiple sites. By understanding its synthesis, reactivity, and safety profile as detailed in this guide, scientists can effectively and safely leverage this compound to construct complex molecules for a wide range of applications, from novel pharmaceuticals to advanced materials.

References

  • PubChem. This compound. [Link]
  • PubChem. Compound Summary for CID 2737378. [Link]
  • National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

Sources

Physical and chemical properties of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatile Potential

4-Acetamido-2-methylnitrobenzene, also known by its IUPAC name N-(3-methyl-4-nitrophenyl)acetamide, is a substituted nitroaromatic compound with significant potential in various scientific and industrial domains. Its unique molecular architecture, featuring an acetamido group and a nitro functionality on a toluene backbone, bestows upon it a rich chemical reactivity that makes it a valuable intermediate in organic synthesis. This guide aims to provide a comprehensive technical overview of its physical and chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. The insights provided herein are intended to facilitate a deeper understanding of this compound and to empower its effective utilization in research and development endeavors.

Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its fundamental chemical identity. The structural and identifying information for this compound is summarized below.

Nomenclature and Identifiers
PropertyValue
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide[1][2]
CAS Number 51366-39-3[2][3][4]
Molecular Formula C₉H₁₀N₂O₃[2][3]
Molecular Weight 194.19 g/mol [2][3]
Synonyms 3-Methyl-4-nitroacetanilide, 3'-methyl-4'-nitroacetanilide, N-(3-methyl-4-nitrophenyl)acetamide, 3-acetamido-6-nitrotoluene[2][3][5]
Molecular Structure and Representation

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group at position 1, a nitro group at position 2, and an acetamido group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.

Physical Properties
PropertyValueSource(s)
Appearance Yellow to orange crystalline solid[3][4]
Melting Point 95 - 97 °C[3]
Boiling Point 391.9 ± 30.0 °C (Predicted)
Density 1.289 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO[4]
pKa 13.91 ± 0.70 (Predicted)[4]
Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the activating acetamido group, and the methyl group.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. It is also a key functional group for reduction to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

  • Acetamido Group: As an ortho, para-directing group, the acetamido functionality activates the benzene ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, influencing the regioselectivity of reactions.

  • Methyl Group: The methyl group is a weakly activating, ortho, para-directing group that can influence the steric accessibility of adjacent positions on the aromatic ring.

The presence of both activating and deactivating groups on the same aromatic ring makes this compound a versatile building block for the synthesis of a wide range of substituted aromatic compounds.

Synthesis and Purification

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Acetylation cluster_product Product cluster_purification Purification start 3-Methyl-4-nitroaniline reaction Acetic Anhydride (Ac₂O) Pyridine (catalyst) start->reaction product This compound reaction->product purification Recrystallization (e.g., from Ethanol/Water) product->purification

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 3-methyl-4-nitroaniline.

Materials:

  • 3-Methyl-4-nitroaniline

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Glacial acetic acid (solvent)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by the slow, dropwise addition of acetic anhydride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.

Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetamido group.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

  • Methyl Protons: The protons of the methyl group attached to the benzene ring will likely appear as a singlet at around δ 2.3-2.6 ppm.

  • Acetamido Protons: The methyl protons of the acetyl group will give a sharp singlet around δ 2.1-2.3 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift (typically δ 8.0-10.0 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm) for the carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents.

  • Carbonyl Carbon: The carbonyl carbon of the acetamido group will appear at a downfield chemical shift, typically in the range of δ 168-172 ppm.

  • Methyl Carbons: The methyl carbon attached to the aromatic ring will resonate at around δ 20-25 ppm, while the methyl carbon of the acetyl group will appear at a similar chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong, sharp absorption band around 1660-1690 cm⁻¹ due to the carbonyl stretching vibration of the amide (Amide I band).

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or the nitro group (NO₂, 46 Da). Cleavage of the amide bond could also be observed.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in several areas of chemical synthesis and development.

Pharmaceutical Synthesis

This compound is utilized in the development of analgesic and anti-inflammatory drugs.[3] The presence of the nitro and acetamido groups allows for further chemical modifications to produce more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients.

Analytical Chemistry

In the field of analytical chemistry, this compound is employed in methods for the detection and quantification of nitro compounds.[3] Its well-defined structure and properties make it a suitable reference standard or a starting material for the synthesis of analytical reagents.

Polymer Science

The compound also acts as a stabilizer in polymer formulations.[3] It can help to improve the thermal stability of plastics and prolong their lifespan by preventing degradation caused by heat, light, or oxidation.[3]

Applications cluster_main cluster_apps Key Application Areas main This compound pharma Pharmaceutical Intermediate (Analgesics, Anti-inflammatories) main->pharma Versatile Building Block analytical Analytical Chemistry (Detection of Nitro Compounds) main->analytical Reference Standard polymer Polymer Additive (Stabilizer) main->polymer Functional Additive

Sources

An In-depth Technical Guide to 4-Acetamido-2-methylnitrobenzene: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Acetamido-2-methylnitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its molecular characteristics, a detailed synthesis protocol, analytical characterization, and its significant applications in the pharmaceutical and dye industries.

Core Molecular Attributes of this compound

This compound, with the IUPAC name N-(3-methyl-4-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its molecular structure is fundamental to its reactivity and utility as a chemical intermediate.

Molecular Formula: C₉H₁₀N₂O₃[1][2]

Molecular Weight: 194.19 g/mol [1][2]

CAS Number: 51366-39-3[1][2]

Synonyms: N-(3-methyl-4-nitrophenyl)acetamide, 3-Methyl-4-nitroacetanilide, 3-acetamido-6-nitrotoluene[1][2]

The molecule consists of a benzene ring substituted with four groups: an acetamido group (-NHCOCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these substituents are crucial for its chemical properties.

Molecular Structure Visualization

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn govern its role in chemical reactions.

Caption: 2D representation of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 3-acetamidotoluene. The acetamido group is a moderately activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The nitration occurs predominantly at the para-position relative to the acetamido group, which is also an ortho-position to the methyl group.

Experimental Protocol: Nitration of 3-Acetamidotoluene

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Materials:

  • 3-Acetamidotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, while cooling the mixture in an ice bath. Stir gently to mix. Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Dissolution of the Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 10 g of 3-acetamidotoluene. Carefully add 20 mL of concentrated sulfuric acid and stir until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 3-acetamidotoluene. Maintain the reaction temperature between 0 and 5 °C throughout the addition. Trustworthiness: Careful temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture over a mixture of 200 g of crushed ice and 100 mL of deionized water with vigorous stirring. A yellow precipitate of this compound will form.

  • Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.[3] The expected yield is approximately 85%.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Acetamidotoluene Reaction Electrophilic Nitration (0-5 °C) Start->Reaction Nitrating_Mixture Conc. H₂SO₄ + Conc. HNO₃ Nitrating_Mixture->Reaction Quenching Quenching on Ice-Water Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization from Ethanol Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The methyl protons of the acetamido group will be a singlet around 2.2 ppm, and the aromatic methyl protons will be a singlet around 2.5 ppm. The NH proton will appear as a broad singlet.
¹³C NMR Aromatic carbons will resonate in the 120-150 ppm region. The carbonyl carbon of the acetamido group will be around 168 ppm. The methyl carbons will appear at approximately 24 ppm (acetamido) and 20 ppm (aromatic).
Mass Spec. The molecular ion peak (M⁺) is expected at m/z = 194. Key fragmentation patterns would involve the loss of the acetyl group and the nitro group.
Infrared (IR) Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹ respectively) will be observed.

Applications in Drug Development and Industry

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Role as a Pharmaceutical Intermediate

The primary utility of this compound in drug synthesis lies in the subsequent reduction of its nitro group to an amine. This transformation yields 4-acetamido-2-methylaniline, a diamine derivative that serves as a building block for various active pharmaceutical ingredients (APIs). The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile precursor in the development of new therapeutic agents.[5]

Application in Azo Dye Synthesis

In the dye industry, the amino derivative of this compound is a key component in the synthesis of azo dyes. The general process involves:

  • Reduction: The nitro group of this compound is reduced to a primary amine.

  • Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6]

  • Azo Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound (such as a phenol or an aniline derivative) to form the azo dye.[6][7][8][9]

The substituents on the benzene ring of the original intermediate influence the color and properties of the final dye.

Application Workflow

Application_Workflow Intermediate This compound Reduction Reduction of Nitro Group Intermediate->Reduction Amine_Intermediate 4-Acetamido-2-methylaniline Reduction->Amine_Intermediate API_Synthesis Active Pharmaceutical Ingredient Synthesis Amine_Intermediate->API_Synthesis Diazotization Diazotization Amine_Intermediate->Diazotization Azo_Dye_Synthesis Azo Dye Synthesis Azo_Coupling Azo Coupling Diazotization->Azo_Coupling Azo_Coupling->Azo_Dye_Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[10][11]

Potential Hazards:

  • Toxicity: Nitroaromatic compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10] They can affect the blood, kidneys, liver, and nervous system.[10]

  • Flammability: The compound is combustible.[10] Keep away from heat, sparks, and open flames.

  • Environmental Hazards: It may be harmful to aquatic life with long-lasting effects.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes.[10][11]

  • If inhaled: Move the person into fresh air.[11]

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[11][12]

Always consult the specific Material Safety Data Sheet (MSDS) for the compound before handling.[10][11][12]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined molecular structure allows for its strategic use in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and dye industries. The synthesis of this compound via electrophilic nitration is a robust and well-understood process. Adherence to strict safety protocols is essential when handling this and other nitroaromatic compounds. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

  • Material Safety Data Sheet. (2005, October 10). Science Lab.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
  • Safety D
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2014, June 10). Fisher Scientific.
  • API Synthesis Intermediates & Raw M
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
  • Methyl 4-acetamido-2-methoxy-5-nitrobenzoate. (n.d.). PubChem.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzo
  • Preparation of 4-acetamido-3-nitrobenzoic acid. (n.d.). Google Patents.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Journal of Biochemical Technology.
  • The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis. (n.d.). Tejman.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
  • Nitration of 4-acetamidobenzoic acid. (n.d.). Google Patents.
  • 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. (2019, January 2). Chemistry Stack Exchange.
  • Benzene, 2-bromo-1-methyl-4-nitro-. (n.d.). NIST WebBook.
  • 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Nitrobenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Nitrobenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Nitrobenzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Nitrobenzene(98-95-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1-Methoxy-4-methyl-2-nitrobenzene. (n.d.). PubChem.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences.
  • 2-Acetamido-4-nitrotoluene. (n.d.).
  • synthesis of 4-bromo-2-nitrotoluene. (2024, February 28). YouTube.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
  • Synthetic method of 2-nitro-3-methylbenzoic acid. (n.d.). Google Patents.
  • 4-Iodo-2-methyl-1-nitrobenzene. (n.d.). PubChem.

Sources

An In-depth Technical Guide to N-(3-methyl-4-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, the utility of substituted nitroaromatic compounds is well-established. These molecules serve as versatile intermediates, their functionalities—the nitro and amino groups—acting as handles for intricate molecular architecture. This guide focuses on a specific yet significant entity: N-(3-methyl-4-nitrophenyl)acetamide . As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive, in-depth understanding of this compound, grounded in scientific principles and practical insights. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, analytical characterization, and its emerging role in medicinal chemistry. Every piece of information is curated to be a self-validating system of knowledge, empowering researchers to leverage this compound's full potential.

Compound Identification and Nomenclature

Clarity in chemical communication is paramount. The subject of this guide, while often referred to by its common name, 4-Acetamido-2-methylnitrobenzene, is more precisely identified by its IUPAC name and other systematic identifiers. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous procurement.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide
CAS Number 51366-39-3[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1][2]
Synonyms This compound, 3-Methyl-4-nitroacetanilide, 3-Methyl-4-nitro-N-acetylbenzeneamine, 5-Acetamido-2-nitrotoluene[1]

It is critical to distinguish N-(3-methyl-4-nitrophenyl)acetamide from its isomers, such as N-(4-methyl-3-nitrophenyl)acetamide and N-(2-methyl-4-nitrophenyl)acetamide, as their distinct substitution patterns lead to different chemical reactivity and biological activities.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in any experimental setting. These parameters dictate its handling, reactivity, and suitability for various synthetic transformations.

Table 2: Physicochemical Data for N-(3-methyl-4-nitrophenyl)acetamide

PropertyValueSource
Appearance Red-brown crystalline powder[1]
Melting Point 121 °C (lit.)[1]
Boiling Point 391.9 °C at 760 mmHg[1][3]
Density 1.289 g/cm³[1][3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1]
Flash Point 190.8 °C[1]
Refractive Index 1.605[1]

These properties suggest that N-(3-methyl-4-nitrophenyl)acetamide is a stable, high-boiling crystalline solid with limited solubility in aqueous media but good solubility in polar aprotic and protic organic solvents.

Synthesis and Reaction Mechanisms

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The strategic introduction of the nitro group onto the N-acetylated toluidine precursor is a delicate process, requiring careful control of reaction conditions to ensure regioselectivity.

Synthetic Pathway: Nitration of N-(3-methylphenyl)acetamide

The most common route to N-(3-methyl-4-nitrophenyl)acetamide is the nitration of N-(3-methylphenyl)acetamide (also known as 3-acetamidotoluene). The acetamido group is a moderately activating, ortho-, para-director. The methyl group is also an activating ortho-, para-director. The interplay of these two groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position para to the more powerful activating acetamido group.

G N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide Nitration Nitration N-(3-methylphenyl)acetamide->Nitration HNO₃, H₂SO₄ N-(3-methyl-4-nitrophenyl)acetamide N-(3-methyl-4-nitrophenyl)acetamide Nitration->N-(3-methyl-4-nitrophenyl)acetamide

Caption: Synthetic route to N-(3-methyl-4-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

This protocol is based on established procedures for the nitration of activated aromatic rings.

Materials:

  • N-(3-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve N-(3-methylphenyl)acetamide in glacial acetic acid.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of N-(3-methylphenyl)acetamide, ensuring the temperature does not exceed 20 °C. The reaction is exothermic and requires careful monitoring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture slowly onto a beaker filled with crushed ice and water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purify the crude N-(3-methyl-4-nitrophenyl)acetamide by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Causality Behind Experimental Choices:

  • N-acetylation: The amino group of 3-methylaniline is first protected as an acetamide to prevent its oxidation by the strong oxidizing conditions of the nitration reaction and to modulate its directing effect.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the reaction rate, minimizing side product formation.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, ensuring the high purity of the final compound.

Applications in Drug Development and Medicinal Chemistry

While direct therapeutic applications of N-(3-methyl-4-nitrophenyl)acetamide are not prominent, its true value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, opening up a plethora of synthetic possibilities.

Precursor to Diamino Intermediates

The reduction of the nitro group in N-(3-methyl-4-nitrophenyl)acetamide yields N-(4-amino-3-methylphenyl)acetamide. This diamino derivative is a key precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many classes of pharmaceuticals.

G N-(3-methyl-4-nitrophenyl)acetamide N-(3-methyl-4-nitrophenyl)acetamide Reduction Reduction N-(3-methyl-4-nitrophenyl)acetamide->Reduction e.g., H₂, Pd/C or SnCl₂, HCl N-(4-amino-3-methylphenyl)acetamide N-(4-amino-3-methylphenyl)acetamide Reduction->N-(4-amino-3-methylphenyl)acetamide Heterocycle Formation Heterocycle Formation N-(4-amino-3-methylphenyl)acetamide->Heterocycle Formation Cyclization Reactions Bioactive Molecules Bioactive Molecules Heterocycle Formation->Bioactive Molecules

Caption: Role as a precursor to bioactive molecules.

Potential in the Synthesis of Kinase Inhibitors

The structural motif of substituted anilines is a common feature in many kinase inhibitors used in oncology. For instance, the drug Nintedanib, a triple angiokinase inhibitor, incorporates a substituted aniline moiety. While not directly synthesized from N-(3-methyl-4-nitrophenyl)acetamide, related intermediates are crucial in its synthesis.[4][5] This highlights the potential of N-(3-methyl-4-nitrophenyl)acetamide as a starting material for the development of novel kinase inhibitors and other targeted therapies.

Analytical Characterization

Robust and reliable analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research and development.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of N-(3-methyl-4-nitrophenyl)acetamide is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons, with chemical shifts and coupling patterns consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present:

  • N-H stretching of the amide.

  • C=O stretching of the amide.

  • Asymmetric and symmetric stretching of the nitro group.

  • C-H stretching of the aromatic ring and the methyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further structural confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the purity assessment and quantification of N-(3-methyl-4-nitrophenyl)acetamide.

Table 3: General HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Based on data for related nitroacetanilides, the compound may be classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Conclusion

N-(3-methyl-4-nitrophenyl)acetamide is more than just a chemical intermediate; it is a key enabler in the synthesis of complex molecular architectures with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with a straightforward yet nuanced synthesis, make it an attractive starting point for the exploration of new chemical space. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and analytical characterization, all grounded in the principles of scientific integrity. It is our hope that this in-depth technical resource will empower researchers and scientists to confidently and effectively utilize N-(3-methyl-4-nitrophenyl)acetamide in their pursuit of novel therapeutic agents and innovative chemical solutions.

References

  • Chemsrc. N-(3-methyl-4-nitrophenyl)acetamide.
  • Kuujia. 3-Methyl-4-nitroacetanilide Chemical and Physical Properties.
  • Apicule. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS No: 1139453-98-7) API Intermediate Manufacturers.
  • Angene Chemical. Acetamide, N-(3-methyl-4-nitrophenyl)-|51366-39-3.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • PubChem. N-(4-Methyl-3-nitrophenyl)acetamide.
  • SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Google Patents. CN113354599A - Preparation method of nintedanib key intermediate.
  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.
  • AIP Publishing. Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA).
  • Semantic Scholar. TECHNOLOGY Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal- Find it Optical Uses.
  • NIH. N-(4-Methoxy-3-nitrophenyl)acetamide.
  • SpectraBase. acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- - Optional[1H NMR] - Spectrum.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

In-depth Technical Guide: Biological Activities of 4-Acetamido-2-methylnitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Derivatives of 4-Acetamido-2-methylnitrobenzene, a substituted nitroaromatic compound, represent a class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. Drawing from established research on related nitroaromatic and acetamide compounds, this document explores their potential as antimicrobial and anticancer agents. Detailed experimental protocols for the evaluation of these activities are provided, alongside a discussion of the underlying mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Nitroaromatics

Nitroaromatic compounds have long been a cornerstone in the development of various therapeutic agents. The presence of the nitro group, a potent electron-worsening group, confers unique electronic properties to the aromatic ring, influencing the molecule's reactivity and biological interactions. Historically, nitro-containing drugs like chloramphenicol and metronidazole have been instrumental in combating bacterial infections.[1] The biological activity of many nitro compounds is often linked to the reductive metabolism of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.[1]

The acetamido group, on the other hand, is a common feature in many pharmaceuticals and is known to modulate a compound's pharmacokinetic and pharmacodynamic properties. The combination of the acetamido and nitro functionalities on a benzene ring, as seen in this compound and its derivatives, presents a compelling scaffold for the design of novel bioactive molecules. This guide will delve into the known and potential biological activities of this specific class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic pathway often starts with a commercially available substituted aniline.

General Synthetic Protocol:

A common synthetic route to generate derivatives of N-(3-methyl-4-nitrophenyl)acetamide is outlined below. This protocol is a generalized representation, and specific reaction conditions may need to be optimized for individual derivatives.

  • Acetylation of a Substituted Aniline: The synthesis often commences with the acetylation of a substituted 3-methyl-4-nitroaniline. This is typically achieved by reacting the aniline with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the core this compound structure.

  • Further Functionalization: To create a library of derivatives, further modifications can be made to the core structure. These modifications could involve:

    • Substitution on the Acetamido Group: The acetyl group can be replaced with other acyl groups to explore the impact on activity.

    • Modification of the Methyl Group: The methyl group could be a handle for further reactions, although this is often more synthetically challenging.

    • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents. This reduction is often carried out using reagents like tin(II) chloride or catalytic hydrogenation.[2]

A generalized synthetic scheme is depicted below:

Synthesis Substituted_Aniline Substituted 3-methyl-4-nitroaniline Acetylation Acetylation (Acetic Anhydride/Base) Substituted_Aniline->Acetylation Core_Structure This compound (Core Structure) Acetylation->Core_Structure Functionalization Further Functionalization Core_Structure->Functionalization Derivatives Library of Derivatives Functionalization->Derivatives

Caption: Generalized synthetic workflow for this compound derivatives.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history of antimicrobial efficacy.[1] The mechanism of action is often attributed to the intracellular reduction of the nitro group to form cytotoxic metabolites.

Mechanism of Action

The prevailing hypothesis for the antimicrobial action of nitroaromatic compounds involves a multi-step process within the microbial cell:

  • Enzymatic Reduction: The nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitro anion radical.

  • Reactive Nitrogen Species (RNS) Generation: Under aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals. Under anaerobic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates.

  • Cellular Damage: These reactive species can cause widespread cellular damage by reacting with and inactivating essential biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[1]

Antimicrobial_Mechanism Nitro_Compound Nitroaromatic Derivative Nitroreductase Microbial Nitroreductase Nitro_Compound->Nitroreductase Nitro_Radical Nitro Anion Radical Nitroreductase->Nitro_Radical RNS Reactive Nitrogen Species (e.g., Superoxide, Nitroso) Nitro_Radical->RNS Cellular_Damage Damage to DNA, Proteins, Lipids RNS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized derivatives can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives can be influenced by the nature and position of substituents on the molecule. Key SAR considerations include:

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reduction potential of the nitro group, thereby affecting its activation and antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by various substituents, will affect its ability to penetrate the bacterial cell membrane.

  • Steric Factors: The size and shape of the substituents can impact the binding of the molecule to the active site of nitroreductase enzymes.

Anticancer Activity

Several classes of nitroaromatic compounds have demonstrated promising anticancer activity. Their mechanism of action in cancer cells can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Potential Mechanisms of Action

The anticancer effects of this compound derivatives could be mediated by several mechanisms:

  • Induction of Apoptosis: Similar to their antimicrobial action, the reduction of the nitro group can generate reactive oxygen species (ROS) that induce oxidative stress and trigger the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: These compounds may interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.

  • Inhibition of Kinases: Some acetamide derivatives have been shown to act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival.[3]

Anticancer_Mechanism Nitro_Compound This compound Derivative ROS_Generation ROS Generation Nitro_Compound->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest Nitro_Compound->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Nitro_Compound->Kinase_Inhibition Apoptosis Induction of Apoptosis ROS_Generation->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Kinase_Inhibition->Anticancer_Effect

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (for assessing selectivity)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is likely to be influenced by structural modifications:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzene ring can affect the compound's lipophilicity, electronic properties, and steric hindrance, all of which can influence its interaction with biological targets and its ability to penetrate cell membranes.

  • The Acetamido Moiety: Modifications to the acetamido group can alter the compound's hydrogen bonding capacity and overall polarity, which may impact its binding to target proteins.

  • The Nitro Group Position: The position of the nitro group relative to the other substituents is critical for its electronic activation and subsequent biological effects.

Table 1: Hypothetical Comparative Biological Activity Data

Compound IDModificationAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7
Parent This compound>128>100
Derivative A 5-Chloro substitution3245.2
Derivative B 3-Fluoro substitution6478.1
Derivative C N-Propyl acetamido>12895.5
Derivative D 4-Amino (reduced nitro)InactiveInactive

Conclusion and Future Directions

Derivatives of this compound hold promise as a scaffold for the development of novel antimicrobial and anticancer agents. The presence of both the nitro and acetamido groups provides a rich chemical space for synthetic modification and optimization of biological activity. Future research in this area should focus on the systematic synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways responsible for their biological effects. Furthermore, in vivo studies will be necessary to evaluate the efficacy and safety of the most promising lead compounds. This in-depth technical guide serves as a starting point to stimulate further investigation into this intriguing class of molecules.

References

  • Ahmad, M. S., Hussain, M., Hanif, M., Ali, S., & Mirza, B. (2007). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 12(10), 2348-2363. [Link]
  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
  • Ghavate, D. M., et al. (2023). Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes. Applied Organometallic Chemistry, 37(9), e7077. [Link]
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.
  • PubChem. (n.d.). This compound.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 564-571. [Link]
  • Foroumadi, A., et al. (2012). Synthesis, antileishmanial activity and QSAR study of (1,3,4-thiadiazol-2-ylthio) acetamides derived from 5-nitrofuran. Medicinal Chemistry Research, 21(8), 1935-1943.
  • Rana, A., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 145, 108043. [Link]
  • Roda, G., et al. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 21(11), 1435. [Link]
  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
  • Biointerface Research in Applied Chemistry. (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5895-5903.
  • Singh, P., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of 4‐Nitrobenzohydrazide Derivatives as Potential Anticancer Agents. ChemistrySelect, 7(12), e202104443.
  • Ahmad, M. S., et al. (2007). Synthesis, chemical characterization and biological screening for cytotoxicity and antitumor activity of organotin (IV) derivatives of 3,4-methylenedioxy 6-nitrophenylpropenoic acid. Molecules, 12(10), 2348-2363. [Link]
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287. [Link]
  • ResearchGate. (n.d.). N-(4-hydroxy-3-nitrophenyl)acetamide.
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4880. [Link]
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]

Sources

The Strategic Utility of N-(3-methyl-4-nitrophenyl)acetamide in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(3-methyl-4-nitrophenyl)acetamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, core physicochemical properties, and its established and prospective applications in various research and development sectors. We will explore its role as a pivotal building block in the synthesis of complex molecules and discuss its potential as a pharmacologically active agent.

Compound Overview: Structure and Physicochemical Properties

N-(3-methyl-4-nitrophenyl)acetamide is a substituted aromatic amide with the molecular formula C₉H₁₀N₂O₃. The strategic placement of the methyl, nitro, and acetamido groups on the phenyl ring dictates its chemical reactivity and potential applications. The acetamido group (-NHCOCH₃) serves as a protecting group for the aniline nitrogen, modulating its reactivity, particularly in electrophilic aromatic substitution reactions. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but also provides a reactive handle for reduction to an amino group, a cornerstone of many synthetic pathways.

A comprehensive summary of its physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 51366-39-3[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [2]
Melting Point 121 °C[1]
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in common organic solventsInferred

Synthesis of N-(3-methyl-4-nitrophenyl)acetamide: A Validated Protocol

The most direct and efficient synthesis of N-(3-methyl-4-nitrophenyl)acetamide is through the N-acetylation of its precursor, 3-methyl-4-nitroaniline. This reaction is a standard transformation in organic synthesis, valued for its high yield and selectivity. The acetylation of the amino group is crucial as it reduces the high reactivity of the aniline, preventing unwanted side reactions in subsequent synthetic steps, such as polysubstitution during electrophilic aromatic substitution.[3]

Experimental Protocol: N-Acetylation of 3-methyl-4-nitroaniline

This protocol is adapted from established methods for the N-acetylation of substituted anilines.[4][5]

Materials:

  • 3-methyl-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (for reactions in aqueous media)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-methyl-4-nitroaniline in a minimal amount of glacial acetic acid. If conducting the reaction in aqueous media, suspend the aniline in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.[4]

  • Acetylation: Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic, and the temperature should be monitored. For the aqueous procedure, the acetic anhydride is added, followed immediately by a solution of sodium acetate to buffer the reaction and promote precipitation of the product.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), comparing the reaction mixture to the starting aniline.

  • Isolation: Upon completion, the reaction mixture is poured into ice-water to precipitate the N-(3-methyl-4-nitrophenyl)acetamide product. The solid is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.[5]

Causality of Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is preferred over acetyl chloride due to its lower cost, safer handling, and the fact that the byproduct, acetic acid, is less corrosive than HCl.[3]

  • Protection of the Amino Group: The acetylation of the amino group is a critical step. The resulting acetamido group is less activating than the amino group, which allows for more controlled subsequent reactions on the aromatic ring. It also prevents the oxidation of the amino group under certain reaction conditions.[3]

G cluster_synthesis Synthesis Workflow Start 3-methyl-4-nitroaniline Reagents Acetic Anhydride (Glacial Acetic Acid or Aqueous HCl/NaOAc) Start->Reagents 1. Dissolve Reaction N-Acetylation Reagents->Reaction 2. Add & Stir Quench Pour into Ice-Water Reaction->Quench 3. Precipitate Isolation Vacuum Filtration Quench->Isolation 4. Collect Solid Purification Recrystallization (Ethanol/Water) Isolation->Purification 5. Purify Product N-(3-methyl-4-nitrophenyl)acetamide Purification->Product

Caption: Synthesis workflow for N-(3-methyl-4-nitrophenyl)acetamide.

Potential Applications in Research and Development

The primary utility of N-(3-methyl-4-nitrophenyl)acetamide lies in its role as a versatile intermediate for the synthesis of more complex molecules. Its strategic functionalization allows for a range of chemical transformations.

Intermediate in Azo Dye Synthesis

The precursor to our target molecule, 3-methyl-4-nitroaniline, is a known intermediate in the manufacturing of azo dyes.[6] The acetylated form, N-(3-methyl-4-nitrophenyl)acetamide, serves as a protected precursor in multi-step syntheses. The typical synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound to form the azo linkage. The acetyl group can be retained in the final dye structure to modify its properties or removed by hydrolysis to regenerate the free amine.

G cluster_dye Azo Dye Synthesis Pathway Start N-(3-methyl-4-nitrophenyl)acetamide Reduction Reduction of Nitro Group (e.g., Sn/HCl, H₂/Pd-C) Start->Reduction Intermediate N-(4-amino-3-methylphenyl)acetamide Reduction->Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling with Naphthol Derivative DiazoniumSalt->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Caption: Proposed pathway for azo dye synthesis.

Precursor in Pharmaceutical Synthesis

Aromatic nitro compounds and their derivatives are fundamental building blocks in the pharmaceutical industry.[7][8] The reduction of the nitro group in N-(3-methyl-4-nitrophenyl)acetamide to an amino group yields a substituted phenylenediamine derivative. This class of compounds is a common scaffold in medicinal chemistry, forming the core of various therapeutic agents. The presence of the methyl and acetamido groups allows for fine-tuning of the molecule's steric and electronic properties, which can influence its biological activity and pharmacokinetic profile.

Potential Biological Activities

While specific studies on the biological activity of N-(3-methyl-4-nitrophenyl)acetamide are not widely reported, the broader class of substituted acetanilides has been investigated for various pharmacological effects.[9] Research has shown that derivatives of acetanilide can exhibit antimicrobial, anti-inflammatory, and analgesic properties.[9][10] Furthermore, many nitro-containing compounds have been explored for their potential as anticancer and antimicrobial agents.

The presence of the nitro group on the aromatic ring of N-(3-methyl-4-nitrophenyl)acetamide makes it a candidate for investigation as a bioreductive prodrug. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a potential mechanism for targeted cancer therapy.

Future Research Directions

The potential of N-(3-methyl-4-nitrophenyl)acetamide as a research chemical is significant, particularly in the following areas:

  • Novel Dye Synthesis: Exploration of its use in creating new azo dyes with tailored properties for advanced applications, such as in functional textiles or as biological stains.

  • Medicinal Chemistry: Its use as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Materials Science: Investigation into its incorporation into novel polymers, where the nitro and amide functionalities could impart specific properties.

Conclusion

N-(3-methyl-4-nitrophenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of target molecules, from industrial dyes to potential pharmaceutical agents. This guide provides a foundational understanding of its properties and applications, intended to stimulate further research and innovation.

References

  • Gnanasambandan, T., et al. (2014). Experimental and theoretical study of p-nitroacetanilide. Journal of Molecular Structure, 1076, 56-68.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Unacademy. (n.d.). p-Nitroacetanilide Study Material.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 443-447.
  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.
  • PubChem. (n.d.). 4-Nitroacetanilide.
  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(15), 4987.
  • Google Patents. (n.d.). Processes for nitration of n-substituted imidazoles.
  • Chemsrc. (2024, January 14). N-(3-methyl-4-nitrophenyl)acetamide.
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.

Sources

The Strategic Utility of 4-Acetamido-2-methylnitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Acetamido-2-methylnitrobenzene, a polysubstituted aromatic compound, has emerged as a versatile and highly valuable intermediate. Its unique arrangement of functional groups—a nitro moiety, an acetamido group, and a methyl group on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. Through a detailed examination of its chemical properties and field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this important building block.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, is a crystalline solid that serves as a pivotal intermediate in multi-step organic syntheses.[1] The strategic placement of its functional groups allows for selective manipulations, providing access to a wide range of more complex molecules. The nitro group, a powerful electron-withdrawing group, can be readily reduced to an amine, a key functional group in many biologically active compounds. The acetamido group, an ortho-, para-director, not only influences the regioselectivity of further electrophilic aromatic substitutions but also serves as a protected amine that can be hydrolyzed under specific conditions. The methyl group provides an additional site for potential functionalization and influences the overall electronic properties of the ring.

This guide will delve into the practical aspects of utilizing this compound, moving beyond theoretical concepts to provide actionable insights and detailed methodologies.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 51366-39-3
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Orange Crystalline Solid
Melting Point 121 °C (lit.)
Boiling Point 391.9±30.0 °C (Predicted)
Density 1.289±0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO

Spectral Data:

  • ¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide crucial information about the structure of the molecule. While specific peak assignments can vary slightly depending on the solvent and instrument, the expected signals for this compound are consistent with its structure, showing characteristic aromatic and aliphatic protons and carbons.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching of the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the nitro group.[1][3][4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in its identification.[5]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound begins with the readily available starting material, 4-methylaniline (p-toluidine). The synthesis involves a two-step process: acetylation of the amino group followed by nitration of the aromatic ring. The initial acetylation is a crucial step to protect the amino group and to control the regioselectivity of the subsequent nitration.[6][7]

Workflow for the Synthesis of this compound

start 4-Methylaniline (p-Toluidine) step1 Acetylation (Acetic Anhydride) start->step1 intermediate 4-Methylacetanilide step1->intermediate step2 Nitration (HNO₃, H₂SO₄) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Part 1: Acetylation of 4-Methylaniline

Rationale: The acetylation of the amino group in 4-methylaniline serves two primary purposes. Firstly, it protects the amine from oxidation by the strong oxidizing conditions of the subsequent nitration step. Secondly, the resulting acetamido group is a moderately activating ortho-, para-director, which allows for controlled nitration. The bulky nature of the acetamido group sterically hinders substitution at the ortho position to some extent, favoring para-substitution relative to the acetamido group.

Experimental Protocol: [7][8]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1 equivalent) to the stirred solution. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux for 30-60 minutes to ensure complete acetylation.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.

  • The product, 4-methylacetanilide, will precipitate as a white solid.[9]

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically of sufficient purity for the next step.

Part 2: Nitration of 4-Methylacetanilide

Rationale: The nitration of 4-methylacetanilide introduces the nitro group onto the aromatic ring. The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the methyl group, nitration occurs at the ortho position relative to the acetamido group.

Experimental Protocol: [7][10][11]

  • In a flask cooled in an ice-salt bath, carefully add 4-methylacetanilide (1 equivalent) to concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of 4-methylacetanilide, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Reactivity and Strategic Transformations

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

cluster_nitro Nitro Group Reduction cluster_acetamido Acetamido Group Hydrolysis cluster_ring Aromatic Ring Transformations start This compound nitro_reduction Selective Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) start->nitro_reduction acetamido_hydrolysis Acid or Base Hydrolysis start->acetamido_hydrolysis ring_reaction Further Electrophilic Substitution (e.g., Halogenation) start->ring_reaction diamine 4-Acetamido-2-methylaniline nitro_reduction->diamine amino_nitro 4-Amino-3-methylnitrobenzene acetamido_hydrolysis->amino_nitro substituted_product Substituted Derivatives ring_reaction->substituted_product

Caption: Key reactive sites of this compound.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most important transformations of this compound. This reaction opens up a pathway to ortho-phenylenediamine derivatives, which are key precursors for the synthesis of heterocyclic compounds like benzimidazoles.

Rationale for Reagent Selection: Achieving selective reduction of the nitro group without affecting the acetamido group is crucial. Several reagents can accomplish this transformation effectively. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also widely used and are often more tolerant of other functional groups.[12]

Experimental Protocol for Reduction with SnCl₂/HCl:

  • Suspend this compound (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid portion-wise to the stirred suspension.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until a basic pH is reached.

  • Extract the product, 4-acetamido-2-methylaniline, with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions. This deprotection step is useful when the free amine is required for subsequent reactions.

Experimental Protocol for Acidic Hydrolysis: [13]

  • Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-amino-3-methylnitrobenzene.

  • Collect the solid by filtration, wash with water, and dry.

Applications in the Synthesis of High-Value Molecules

The true value of this compound is realized in its application as a strategic building block in the synthesis of more complex and valuable molecules.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds that are prevalent in many pharmaceutical agents due to their wide range of biological activities.[14] The diamine product obtained from the reduction of this compound is an ideal precursor for the synthesis of substituted benzimidazoles.

Workflow for Benzimidazole Synthesis:

start This compound step1 Nitro Reduction start->step1 intermediate1 4-Acetamido-2-methylaniline step1->intermediate1 step2 Cyclocondensation (with Aldehyde or Carboxylic Acid) intermediate1->step2 product Substituted Benzimidazole step2->product

Caption: Pathway to benzimidazoles from this compound.

General Protocol for Benzimidazole Synthesis:

  • Synthesize 4-acetamido-2-methylaniline from this compound as described in section 4.1.

  • In a reaction flask, combine 4-acetamido-2-methylaniline (1 equivalent) with a suitable aldehyde or carboxylic acid (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours. The reaction can be catalyzed by the addition of a small amount of acid.

  • Upon completion, cool the reaction mixture and isolate the benzimidazole product by filtration or extraction, followed by purification.

Synthesis of Azo Dyes

Azo dyes are a large and important class of colored organic compounds used in a variety of applications, including textiles, printing, and as pH indicators.[15] The amino derivative of this compound can be diazotized and coupled with a suitable aromatic compound to form an azo dye.

Workflow for Azo Dye Synthesis:

start 4-Amino-3-methylnitrobenzene step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Azo Coupling (with a Coupling Component) intermediate1->step2 product Azo Dye step2->product

Caption: General scheme for the synthesis of azo dyes.

General Protocol for Azo Dye Synthesis: [16][17]

  • Prepare 4-amino-3-methylnitrobenzene by hydrolysis of this compound (see section 4.2).

  • Dissolve the amine in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the amine solution with constant stirring to form the diazonium salt.

  • In a separate vessel, dissolve the coupling component (e.g., a phenol or an aniline derivative) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • The azo dye will precipitate out of the solution. Collect the dye by filtration, wash, and dry.

Intermediate in the Synthesis of PET Radiotracers

Nitroaromatic compounds, including derivatives of this compound, are precursors in the synthesis of positron emission tomography (PET) radiotracers for imaging hypoxia in tumors.[18][19][20][21][22] The nitro group can be reduced in hypoxic (low oxygen) environments, leading to the trapping of the radiolabeled molecule in these cells. The synthesis of these tracers often involves the introduction of a radionuclide, such as ¹⁸F, onto the molecule or a precursor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile reagents or performing reactions that may produce fumes.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[23][24][25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of functional groups that can be selectively manipulated to create a diverse range of complex molecules. Its utility in the synthesis of pharmaceuticals, particularly benzimidazoles, as well as in the creation of azo dyes and other specialty chemicals, underscores its significance in both academic research and industrial applications. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and key applications, along with detailed experimental protocols. By understanding and applying the principles outlined herein, researchers and drug development professionals can effectively leverage the synthetic potential of this compound to advance their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lejarazo Gómez, E. F. (2013).
  • ScienceLab.com. (2005, October 10).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, November 24).
  • DC Fine Chemicals. (n.d.).
  • ResearchGate. (n.d.). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia.
  • Chemistry Online. (2022, November 30).
  • ChemicalBook. (n.d.). 4-METHYLACETANILIDE synthesis.
  • S. Naveen, & et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • Al-Ayed, A. S. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry.
  • Hanadi, et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
  • Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (2009, July 29). Synthesis and radiolabeling of new N-[(4-[ 18 F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Shultz, G. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • PrepChem.com. (n.d.).
  • Bernardes, E., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 13.
  • Singh, K., & Singh, J. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
  • Sharma, R., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Pharmaceuticals, 15(3), 289.
  • Wang, Y., et al. (2016). Synthesis and Radiolabeling of (64)Cu-labeled 2-nitroimidazole Derivative (64)Cu-BMS2P2 for Hypoxia Imaging. Molecular Imaging and Biology, 18(1), 79-86.
  • Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(61), 36985-37009.
  • ChemBK. (2024, April 9). 4'-methylacetanilide.
  • Benchchem. (n.d.). A Comparative Guide to FTIR and Mass Spectrometry Analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone.
  • Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(46), 32734-32771.
  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • All about chemistry. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube.
  • Sharma, P., et al. (2024). Advances in organocatalyzed synthesis of organic compounds. Journal of the Indian Chemical Society, 101(6), 101375.
  • ResearchGate. (n.d.). Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1.
  • Spencer, D. R., et al. (2022). Total-body positron emission tomography imaging to accelerate radiotracer discovery pipelines. Nature Biomedical Engineering, 6(3), 235-245.
  • ResearchGate. (n.d.). FTIR spectrum of (a)
  • PubChem. (n.d.). 4-Methylacetanilide.
  • ResearchGate. (2025, August 6).
  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314.

Sources

The Strategic Role of 4-Acetamido-2-methylnitrobenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Among these, aromatic nitro compounds serve as pivotal building blocks, offering a gateway to a multitude of functional group transformations and the construction of complex molecular architectures.[1][2] 4-Acetamido-2-methylnitrobenzene, also known by its IUPAC name N-(3-methyl-4-nitrophenyl)acetamide, has emerged as a significant intermediate in medicinal chemistry. Its strategic substitution pattern, featuring an acetamido group, a methyl group, and a nitro functionality on a benzene ring, provides a unique combination of steric and electronic properties that medicinal chemists can exploit to generate libraries of bioactive molecules.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this compound in medicinal chemistry. We will delve into its primary role as a precursor to potent anticancer agents, specifically focusing on its conversion to bioactive benzimidazole derivatives. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, step-by-step protocols and the causal reasoning behind experimental choices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in multi-step syntheses.

PropertyValueSource
CAS Number 51366-39-3
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Not explicitly stated, but related compounds are crystalline solids.
Melting Point Not explicitly stated in the search results.
Solubility Not explicitly stated in the search results.

The Gateway to Bioactive Heterocycles: Synthesis of Benzimidazoles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to ortho-phenylenediamines, which are the quintessential building blocks for the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.

The synthetic transformation from this compound to a substituted benzimidazole is a multi-step process that hinges on the selective reduction of the nitro group.

Experimental Workflow: From Nitroaniline to Benzimidazole

G A This compound B Catalytic Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) A->B Reduction of nitro group C 4-Acetamido-2-methyl-1,3-phenylenediamine (ortho-diamine intermediate) B->C Formation of diamine D Cyclization with an Aldehyde (R-CHO) C->D Condensation E Substituted Benzimidazole Derivative D->E Heterocycle formation

Caption: A generalized workflow for the synthesis of benzimidazole derivatives from this compound.

Step-by-Step Protocol: Synthesis of a Benzimidazole Derivative

Part 1: Reduction of the Nitro Group

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical to ensure the solubility of the starting material and the accessibility of the catalyst.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C). This heterogeneous catalyst is highly efficient for the reduction of aromatic nitro groups. Alternatively, a stoichiometric reducing agent like tin(II) chloride in hydrochloric acid can be used.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired 4-acetamido-2-methyl-1,3-phenylenediamine, is concentrated under reduced pressure. The crude product can be used directly in the next step or purified by recrystallization.

Part 2: Cyclization to the Benzimidazole Core

  • Reaction Setup: The crude ortho-diamine intermediate is dissolved in a suitable solvent, often glacial acetic acid, which also acts as a catalyst for the cyclization.

  • Aldehyde Addition: A selected aldehyde (R-CHO) is added to the solution. The nature of the 'R' group on the aldehyde will determine the substitution at the 2-position of the benzimidazole ring, a key point for tuning the biological activity of the final compound.

  • Reaction and Monitoring: The reaction mixture is heated, typically at reflux, to drive the condensation and cyclization. The progress of the reaction is monitored by TLC.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is often precipitated by pouring the reaction mixture into ice-water. The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.

Application in Anticancer Drug Discovery

Derivatives of benzimidazole have shown significant promise as anticancer agents, and this compound serves as a valuable starting point for the synthesis of these potent compounds.[3][4][5][6][7] The resulting benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression and proliferation.[3][4]

Biological Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of representative benzimidazole derivatives against various cancer cell lines. While the direct precursors of these specific compounds were not always this compound, they represent the types of bioactive molecules accessible through this synthetic route.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzimidazole Derivative 1HepG2 (Liver Cancer)Varies (significant cytotoxicity reported)Induction of apoptosis, Caspase-3 activation[3]
Benzimidazole Derivative 2HCT-116 (Colon Cancer)Effective antitumor activity reportedCDK2 Inhibition[4]
Benzimidazole Derivative 3TK-10 (Renal Cancer)Effective antitumor activity reportedCDK2 Inhibition[4]
Benzimidazole-Oxadiazole HybridNCI 60 Cell Line PanelGood to notable anticancer activityNot specified[5]
Signaling Pathway: Induction of Apoptosis

Many benzimidazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A key player in this process is the family of caspase enzymes, which are the executioners of apoptosis.

G A Benzimidazole Derivative B Cancer Cell A->B Enters cell C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C Activates D Executioner Caspases (e.g., Caspase-3) C->D Activates E Apoptosis (Cell Death) D->E Executes

Caption: A simplified diagram showing the induction of apoptosis by a benzimidazole derivative through the caspase cascade.

Future Perspectives and Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its facile conversion into ortho-phenylenediamines opens up a rich avenue for the synthesis of a diverse range of heterocyclic compounds, with benzimidazoles being a prominent and highly valuable class. The demonstrated anticancer activity of benzimidazole derivatives underscores the significance of this compound as a starting material in the quest for novel therapeutics.

The detailed synthetic protocols and the understanding of the biological mechanisms of the resulting compounds provided in this guide are intended to empower researchers in their drug discovery endeavors. Further exploration of the structure-activity relationships of derivatives synthesized from this compound will undoubtedly lead to the identification of new and more potent drug candidates for a variety of diseases.

References

  • Al-Sheddi, E. S., et al. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Letters in Drug Design & Discovery, 9(3), 287-293. [Link]
  • Kumar, A., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]
  • Rashid, M., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5164-5182. [Link]
  • Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(14), 1239-1262. [Link]
  • Gurer-Orhan, H., et al. (2018). Benzimidazole derivatives with anticancer activity. Mini reviews in medicinal chemistry, 18(1), 69-81. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mikhaylov, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
  • de Oliveira, R. B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 816-843. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-2-methylnitrobenzene, systematically known as N-(3-methyl-4-nitrophenyl)acetamide, is a substituted aromatic nitro compound with significance as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals. Its molecular structure, featuring a nitro group ortho to a methyl group and para to an acetamido group on a benzene ring, imparts a unique reactivity profile that has been exploited in various synthetic applications. This guide provides a comprehensive overview of the historical context of its discovery, detailed synthetic methodologies, and the chemical principles underpinning its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide
Synonyms 3-Methyl-4-nitroacetanilide, 3-acetamido-6-nitrotoluene
CAS Number 51366-39-3
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Likely a crystalline solid
Melting Point Not consistently reported in readily available sources

Historical Context and Probable First Synthesis

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in contemporary databases, its discovery can be situated within the broader context of late 19th and early 20th-century organic chemistry. During this era, the nitration of aromatic compounds and the manipulation of functional groups on the benzene ring were cornerstone reactions in the burgeoning synthetic dye and pharmaceutical industries.

The most probable route for its initial preparation would have been the nitration of 3'-methylacetanilide . Acetanilide itself was a well-known compound, and its nitration was a standard procedure. The directing effects of the acetamido and methyl groups would have been a subject of keen interest to chemists of the time.

Plausible Historical Synthetic Pathway: Nitration of 3'-Methylacetanilide

The synthesis would have commenced with the acetylation of m-toluidine to protect the amino group and direct the subsequent nitration. The resulting 3'-methylacetanilide would then be nitrated using a mixture of nitric and sulfuric acids.

Historical Synthesis m_toluidine m-Toluidine methylacetanilide 3'-Methylacetanilide m_toluidine->methylacetanilide Acetylation acetic_anhydride Acetic Anhydride target This compound methylacetanilide->target Nitration nitrating_mixture HNO₃ / H₂SO₄

Caption: Plausible historical synthesis of this compound.

Causality Behind Experimental Choices in a Historical Context:

  • Acetylation of the Amine: The acetylation of m-toluidine to form 3'-methylacetanilide serves a dual purpose. Firstly, it protects the amino group from oxidation by the strong nitrating mixture. Secondly, the resulting acetamido group is a powerful ortho-, para-director, which, in conjunction with the methyl group (also an ortho-, para-director), would predictably lead to substitution at the positions ortho and para to the acetamido group.

  • Nitrating Agent: The use of a mixture of concentrated nitric and sulfuric acids was the standard and most effective method for nitration at the time. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Modern Synthetic Methodologies

The classical approach of nitrating 3'-methylacetanilide remains a viable and efficient method for the laboratory-scale synthesis of this compound. An alternative and equally plausible route involves the acetylation of 3-methyl-4-nitroaniline.

Method 1: Nitration of 3'-Methylacetanilide (Detailed Protocol)

This method is likely to be high-yielding and relatively straightforward to perform.

Step 1: Acetylation of m-Toluidine to form 3'-Methylacetanilide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluidine (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the precipitated 3'-methylacetanilide by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3'-methylacetanilide.

Step 2: Nitration of 3'-Methylacetanilide

  • In a flask immersed in an ice-salt bath, carefully add the purified 3'-methylacetanilide (1 equivalent) to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of 3'-methylacetanilide in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product. Further purification can be achieved by recrystallization.

Method 2: Acetylation of 3-Methyl-4-nitroaniline

This alternative synthesis begins with the commercially available 3-methyl-4-nitroaniline.

Alternative Synthesis nitroaniline 3-Methyl-4-nitroaniline target This compound nitroaniline->target Acetylation acetic_anhydride Acetic Anhydride

Caption: Alternative synthesis via acetylation of 3-Methyl-4-nitroaniline.

Detailed Protocol:

  • In a round-bottom flask, suspend 3-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux with stirring for 1-2 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Experimental Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Characterization start Start reactants Combine Reactants start->reactants reaction Reaction under Controlled Temperature and Time reactants->reaction quench Quench Reaction (e.g., pour onto ice) reaction->quench filtration Vacuum Filtration quench->filtration washing Wash with Water filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization characterization Characterization (e.g., MP, NMR, IR) recrystallization->characterization final_product Pure Product characterization->final_product

A Technical Guide to 4-Acetamido-2-methylnitrobenzene for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Acetamido-2-methylnitrobenzene, a key chemical intermediate. This document delves into its commercial availability, synthesis, research applications, and critical safety protocols, ensuring a well-rounded understanding for its practical application in a laboratory setting.

Introduction and Chemical Identity

This compound, systematically known as N-(3-methyl-4-nitrophenyl)acetamide, is an organic compound with the chemical formula C₉H₁₀N₂O₃.[1][2] It belongs to the class of nitro-aromatic compounds and is characterized by a benzene ring substituted with an acetamido group, a methyl group, and a nitro group. Its unique molecular structure makes it a valuable precursor in various synthetic pathways.

Key Identifiers:

  • CAS Number: 51366-39-3[1][3][4][5]

  • Molecular Weight: 194.19 g/mol [1][2][3]

  • Synonyms: 3-Methyl-4-nitroacetanilide, N-(3-methyl-4-nitrophenyl)acetamide, 3-acetamido-6-nitrotoluene.[6]

It is crucial to distinguish this compound from its isomers, such as N-(4-methyl-3-nitrophenyl)acetamide, to ensure the correct material is sourced and utilized in experimental work.

Commercial Availability for Research

This compound is readily available from several chemical suppliers, catering to a range of research needs from small-scale laboratory work to larger developmental projects. The compound is typically supplied as a yellow solid with purity levels of 96% or higher.[1]

Below is a comparative table of prominent suppliers for research-grade this compound:

SupplierPurityAvailable QuantitiesNotes
Santa Cruz Biotechnology Not specifiedInquireFor research use only.[3]
Sigma-Aldrich 97%Inquire-
Chem-Impex ≥ 96% (HPLC)InquireStated melting point of 95-97°C.[1]
A2B Chem 96%InquireFor research use only.[4]
CymitQuimica 95%250mg-[6]

When selecting a supplier, researchers should consider not only the purity and quantity but also the available technical support and documentation, such as Certificates of Analysis. The following diagram illustrates a logical workflow for sourcing this chemical.

Caption: Workflow for sourcing this compound.

Synthesis Protocol

For researchers who require a custom synthesis or a deeper understanding of its formation, this compound can be prepared in the laboratory. A common and effective method is the acetylation of 3-methyl-4-nitroaniline. This reaction involves the introduction of an acetyl group onto the amino functional group of the starting material.

A plausible synthetic route is analogous to the acetylation of similar anilines, such as the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide from 4-methoxy-3-nitroaniline using acetic anhydride.[7][8]

Step-by-Step Methodology:
  • Dissolution: Dissolve 3-methyl-4-nitroaniline in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

  • Addition of Acetylating Agent: Add a slight molar excess of acetic anhydride to the solution.

  • Reaction: Heat the mixture under reflux for a sufficient period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the final product with high purity.

The following diagram outlines the key stages of this synthesis workflow.

SynthesisWorkflow Start Start: 3-methyl-4-nitroaniline + Acetic Anhydride Reaction Acetylation Reaction (Reflux in Acetic Acid) Start->Reaction 1. Mix & Heat Precipitation Precipitation in Ice Water Reaction->Precipitation 2. Cool & Quench Filtration Filtration to Isolate Crude Product Precipitation->Filtration 3. Separate Purification Recrystallization for Purification Filtration->Purification 4. Purify End End: Pure 4-Acetamido- 2-methylnitrobenzene Purification->End 5. Isolate

Caption: Key stages in the synthesis of this compound.

Research Applications

This compound serves as a versatile intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It is a building block in the development of various medicinal compounds, including analgesics and anti-inflammatory drugs.[1] Its structure allows for further functionalization to create more complex molecules with potential therapeutic activity.

  • Dye and Pigment Industry: This compound is utilized as an intermediate in the synthesis of a variety of dyes, contributing to color stability and brightness in materials such as textiles and plastics.[1]

  • Organic Synthesis: In a broader context, it is used in the preparation of other organic molecules. For instance, it can be used to prepare 2-nitro-4-aminotoluene through acid hydrolysis.

Safety and Handling

As a nitro-aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, general precautions for this class of compounds should be followed. The hazards associated with the structurally related compound nitrobenzene can provide some insight into potential risks, which include toxicity if swallowed, in contact with skin, or if inhaled.[9][10]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of exposure, it is crucial to seek immediate medical attention.

Conclusion

This compound is a commercially accessible and synthetically important chemical intermediate with significant applications in the pharmaceutical and dye industries. A thorough understanding of its chemical identity, sourcing, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

  • PubChem. This compound | C9H10N2O3 | CID 2737378. [Link]
  • Material Safety D
  • DC Fine Chemicals.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
  • The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
  • International Union of Crystallography. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
  • National Institutes of Health. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

Methodological & Application

A Detailed Protocol for the Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Acetamido-2-methylnitrobenzene

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of this compound, also known as N-(3-methyl-4-nitrophenyl)acetamide. This compound serves as a valuable intermediate in the development of pharmaceuticals and dyes. The synthesis begins with the acetylation of 3-methylaniline (m-toluidine) to form 3'-methylacetanilide, followed by a regioselective nitration. This guide explains the underlying chemical principles, offers detailed, step-by-step experimental procedures, and outlines critical safety considerations for researchers and professionals in organic synthesis and drug development.

Strategic Overview and Mechanistic Insights

The synthesis of this compound from 3-methylaniline is a classic example of strategic functional group manipulation in electrophilic aromatic substitution. A direct nitration of 3-methylaniline is generally avoided as the highly activating amino group can lead to over-nitration and oxidation by the strong nitric acid-sulfuric acid mixture. Furthermore, under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director, leading to the incorrect isomer.

To circumvent these issues, a two-step approach is employed:

  • Protection of the Amino Group: The amino group of 3-methylaniline is first protected by acetylation with acetic anhydride. This converts the highly activating -NH₂ group into a moderately activating acetamido group (-NHCOCH₃). This step is crucial as it prevents oxidation and ensures the desired regioselectivity in the subsequent nitration step.[1][2]

  • Electrophilic Aromatic Substitution (Nitration): The resulting 3'-methylacetanilide undergoes nitration. The acetamido group is an ortho, para-director. In conjunction with the methyl group (also an ortho, para-director) at the meta position, the incoming electrophile is directed to positions 2, 4, and 6 relative to the acetamido group. Due to steric hindrance from the bulky acetamido group, substitution at the para position (position 4) is strongly favored.[1][3] The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids.[3][4]

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration Start 3-Methylaniline (m-Toluidine) Product1 3'-Methylacetanilide Start->Product1 Acetylation Reagent1 Acetic Anhydride Product2 This compound (Final Product) Product1->Product2 Nitration Reagent2 HNO₃ / H₂SO₄

Figure 1: Overall workflow for the synthesis of this compound.

Quantitative Data and Reagents

The following table summarizes the key quantitative data for the synthesis.

Compound Role Molecular Formula Molar Mass ( g/mol ) Amount (mmol) Mass / Volume
3-MethylanilineStarting MaterialC₇H₉N107.1510010.72 g (10.6 mL)
Acetic AnhydrideAcetylating AgentC₄H₆O₃102.0910010.21 g (9.4 mL)
3'-MethylacetanilideIntermediateC₉H₁₁NO149.19~94 (Assumed Yield)14.0 g
Sulfuric Acid (conc.)Catalyst / SolventH₂SO₄98.08-~28.5 mL
Nitric Acid (conc.)Nitrating AgentHNO₃63.01-7.5 mL
Glacial Acetic AcidSolventCH₃COOH60.05-12.5 mL
This compound Final Product C₉H₁₀N₂O₃ 194.19 - Theoretical Yield: 19.42 g

Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive and oxidizing acids, as well as toxic aniline derivatives. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 3'-Methylacetanilide (Intermediate)

This procedure is adapted from established methods for the acetylation of anilines.[1]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylaniline (10.7 g, 0.1 mol) and dry toluene (20 mL).

  • Reaction: Begin stirring the mixture. Slowly add distilled acetic anhydride (10.2 g, 0.1 mol) dropwise from a pressure-equalizing dropping funnel. The reaction is exothermic; maintain the temperature below 80°C by controlling the rate of addition.

  • Precipitation: After the addition is complete, allow the reaction mixture to cool slowly to room temperature. The product, 3'-methylacetanilide, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold petroleum ether (~50 mL) to remove any unreacted starting material and toluene.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture (e.g., 4:1) to yield pure, crystalline 3'-methylacetanilide. Dry the product thoroughly before proceeding to the next step.

Protocol 2: Synthesis of this compound

This protocol is based on the well-established method for the nitration of activated aromatic rings.[1]

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Initial Mixture: To the flask, add glacial acetic acid (12.5 mL) and the dried 3'-methylacetanilide (14.0 g, 0.094 mol) from the previous step.

  • Acidification: Begin stirring and slowly add concentrated sulfuric acid (25 mL). This step is highly exothermic.

  • Cooling: Cool the flask in an ice/salt bath until the internal temperature of the mixture reaches 0–2°C.

  • Nitrating Mixture Preparation: In a separate 50 mL Erlenmeyer flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL). Cool this mixture in an ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not rise above 10°C.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture slowly and carefully over approximately 150 g of crushed ice in a large beaker. Stir gently.

  • Precipitation: Allow the mixture to stand for 15–20 minutes. The product, this compound, will separate as a solid precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper to remove residual acids.

  • Purification and Drying: The crude product can be recrystallized from ethanol to obtain the purified this compound. Dry the final product in a desiccator or a vacuum oven.

Reaction Scheme

The chemical transformations for the two-step synthesis are illustrated below.

ReactionScheme cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration mol1 3-Methylaniline plus1 + mol2 Acetic Anhydride arrow1 mol3 3'-Methylacetanilide mol4 3'-Methylacetanilide plus2 + mol5 HNO₃ arrow2 H₂SO₄ mol6 This compound

Figure 2: Chemical reaction scheme for the synthesis.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Nitration of N-Methylacetanilide to Form Nitro Derivatives.
  • Moodie, R. B., et al. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46(7), 1141-1148.
  • Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine.

Sources

Application Note: A Comprehensive Protocol for the Regioselective Nitration of N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the electrophilic aromatic substitution nitration of N-(3-methylphenyl)acetamide. The procedure is designed for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the reaction mechanism, regioselectivity, safety considerations, and product characterization. By explaining the causality behind each procedural step, this guide ensures both technical accuracy and practical applicability for synthesizing nitrated aromatic intermediates.

Introduction: The Significance of Aromatic Nitration

Aromatic nitration is a cornerstone of organic synthesis, serving as a fundamental method for introducing the nitro group (-NO₂) onto an aromatic ring.[1] This transformation is a classic example of electrophilic aromatic substitution (SEAr), where an electrophile replaces an atom, typically hydrogen, on the aromatic system.[2] The resulting nitroaromatic compounds are exceptionally valuable intermediates, pivotal in the production of pharmaceuticals, dyes, agrochemicals, and explosives. The versatile nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functional groups and molecular scaffolds.[3]

The substrate of interest, N-(3-methylphenyl)acetamide, possesses two substituents on the benzene ring: a methyl group (-CH₃) and an acetamido group (-NHCOCH₃). Both are activating, ortho, para-directing groups. Understanding their synergistic and sometimes competing influence on the regiochemical outcome of the nitration is crucial for selectively synthesizing the desired isomer.[4] This protocol focuses on controlling reaction conditions to favor the formation of the thermodynamically and kinetically preferred product, 4-nitro-3-methylacetanilide.

Mechanism and Regioselectivity

Generation of the Electrophile: The Nitronium Ion

The nitration is typically conducted using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] In this "mixed acid" system, sulfuric acid, the stronger acid, protonates nitric acid. This protonation facilitates the loss of a water molecule, generating the highly reactive electrophile—the nitronium ion (NO₂⁺).[3][6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The formation of the nitronium ion is the critical first step, as nitric acid alone is generally not a sufficiently strong electrophile to react with most aromatic rings at a practical rate.[7]

Directing Effects and Regiochemical Outcome

The position of electrophilic attack on the N-(3-methylphenyl)acetamide ring is governed by the electronic effects of the existing substituents.

  • Acetamido Group (-NHCOCH₃): This is a strongly activating ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during ortho and para attack.[4][5]

  • Methyl Group (-CH₃): This is a weakly activating ortho, para-director due to its positive inductive effect (+I), which enriches the ring with electron density.[4]

In N-(3-methylphenyl)acetamide, the directing effects of both groups are cooperative. The positions ortho and para to the powerful acetamido group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, substitution is strongly favored at these positions.

  • Position 4 (para to -NHCOCH₃, ortho to -CH₃): This position is electronically activated by both groups and is sterically the most accessible.

  • Position 6 (ortho to -NHCOCH₃, ortho to -CH₃): This position is also electronically activated by both groups but experiences significant steric hindrance from the bulky adjacent acetamido group.

  • Position 2 (ortho to both groups): This position is highly activated but also the most sterically hindered.

Consequently, the nitration reaction overwhelmingly yields 4-nitro-3-methylacetanilide as the major product.[4]

Critical Safety Precautions

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[8] Strict adherence to safety protocols is mandatory.

  • Reagent Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[9][10][11] Nitric acid is also a strong oxidizing agent and can react violently with organic materials.[12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[9][11]

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[9][10] An emergency eyewash and safety shower must be readily accessible.[11]

  • Temperature Control: The reaction is highly exothermic. The slow, dropwise addition of the nitrating mixture and the use of an ice bath are critical to maintain the specified temperature range. A runaway reaction can lead to rapid gas evolution and potential explosion.[8]

  • Quenching: The reaction is quenched by pouring the mixture onto ice. This must be done carefully and slowly to manage the heat generated from the dilution of strong acids.

Experimental Protocol

Materials and Equipment
Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityRole
N-(3-methylphenyl)acetamideC₉H₁₁NO149.195.0 g (33.5 mmol)Substrate
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mLCatalyst/Solvent
Concentrated Nitric Acid (70%)HNO₃63.014.0 mLReagent
Deionized WaterH₂O18.02As neededWashing/Quenching
Crushed IceH₂O(s)18.02~200 gQuenching
Ethanol (95%)C₂H₅OH46.07As neededRecrystallization
Equipment
100 mL Beaker2
250 mL Erlenmeyer Flask1
Glass Stirring Rod1
Magnetic Stirrer and Stir Bar1
Ice Bath1
Thermometer1
Pasteur PipettesSeveral
Büchner Funnel and Filter Flask1
Filter PaperAs needed
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Substrate in H₂SO₄ C Cool Both Solutions in Ice Bath A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Slowly Add Nitrating Mixture to Substrate Solution (Maintain T < 10°C) C->D E Stir at 0-5°C for 30 min D->E F Allow to Warm to RT and Stir for 30 min E->F G Pour Reaction Mixture onto Crushed Ice F->G H Isolate Crude Product (Vacuum Filtration) G->H I Wash with Cold Water H->I J Recrystallize from Ethanol/Water I->J K Dry Purified Product J->K L Determine Yield, Melting Point, and Obtain Spectra (IR, NMR) K->L

Caption: Workflow for the nitration of N-(3-methylphenyl)acetamide.

Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • Place 5.0 g (33.5 mmol) of N-(3-methylphenyl)acetamide into a 250 mL Erlenmeyer flask.

    • In a chemical fume hood, carefully add 10 mL of concentrated sulfuric acid to the flask while stirring with a magnetic stir bar. Continue stirring until the solid has completely dissolved.

    • Cool the flask in an ice bath until the internal temperature is between 0-5°C. Causality: Dissolving the substrate in sulfuric acid ensures it is fully solvated and ready for reaction. Pre-cooling is essential to manage the initial heat of reaction.

  • Preparation of the Nitrating Mixture:

    • In a separate 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid.

    • Place this beaker in the ice bath and allow it to cool to below 10°C.

    • Slowly and with extreme caution, add 4.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid while gently swirling.

    • Keep the nitrating mixture in the ice bath until use. Causality: Preparing the nitrating mixture in advance and keeping it cold ensures the nitronium ion is generated under controlled conditions and is ready for the reaction.

  • The Nitration Reaction:

    • While maintaining the temperature of the substrate solution between 0-5°C, slowly add the cold nitrating mixture dropwise using a Pasteur pipette over a period of 15-20 minutes.

    • Monitor the temperature closely with a thermometer. Do not allow the temperature to rise above 10°C. Adjust the addition rate as needed to control the exotherm.[13]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

    • Remove the flask from the ice bath and allow it to slowly warm to room temperature. Continue stirring for another 30 minutes. Causality: Slow addition and low temperature prevent overheating and the formation of dinitrated byproducts. The subsequent stirring ensures the reaction proceeds to completion.

  • Product Isolation and Purification:

    • Carefully pour the reaction mixture in a slow stream into a 600 mL beaker containing approximately 200 g of crushed ice, while stirring vigorously with a glass rod.[14][15]

    • A pale yellow solid should precipitate. Allow the ice to melt completely while stirring occasionally.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water (total of ~150 mL) until the washings are neutral to pH paper. Causality: Pouring onto ice quenches the reaction and precipitates the water-insoluble organic product, while the acids remain in the aqueous solution. Washing removes residual acid.

    • Press the solid as dry as possible on the funnel.

    • Recrystallize the crude product from an ethanol/water mixture to obtain purified, pale yellow crystals. Causality: Recrystallization is a purification technique that separates the desired product from soluble impurities and minor isomers based on differences in solubility at different temperatures.[16]

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature (~50°C).

Results and Characterization

Expected Product Data
ParameterDataSource
Product Name4-nitro-3-methylacetanilide-
Molecular FormulaC₉H₁₀N₂O₃-
Molecular Weight194.19 g/mol -
AppearancePale yellow crystalline solid-
Expected Yield70-85%-
Expected Melting Pt~150-152 °C[13]
Spectroscopic Characterization
  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic peaks for:

    • N-H stretching (amide): ~3300 cm⁻¹

    • C=O stretching (amide): ~1680 cm⁻¹

    • Asymmetric N-O stretching (nitro): ~1520 cm⁻¹

    • Symmetric N-O stretching (nitro): ~1350 cm⁻¹

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) should be consistent with the structure of 4-nitro-3-methylacetanilide, showing distinct signals for the amide proton, the three aromatic protons in their unique electronic environments, the acetamido methyl protons, and the ring methyl protons.[17][18]

Reaction Mechanism Visualization

Caption: Mechanism of electrophilic attack on the substrate.

Conclusion

This application note provides a robust and reliable protocol for the nitration of N-(3-methylphenyl)acetamide. By carefully controlling the reaction temperature and stoichiometry, 4-nitro-3-methylacetanilide can be synthesized in good yield and purity. The detailed explanation of the underlying mechanism, regioselectivity, and safety protocols equips researchers with the necessary knowledge for successful and safe execution. The resulting product serves as a valuable building block for further synthetic transformations in various fields of chemical research and development.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Esteves, P. M., et al. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • YouTube. (2024, June 6).
  • Morsch, L. (2019, June 5). 18.
  • National Academic Digital Library of Ethiopia. (2013, November 22).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry Online. (2022, November 30).
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
  • Royal Society of Chemistry. (n.d.). 5.1.4.
  • ResearchGate. (2009, August). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
  • Scientific Research Publishing. (n.d.).
  • Unknown Source. (n.d.).
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]
  • Organic Spectroscopy International. (2014, December 24). p-nitroacetanilide. [Link]
  • Cram. (n.d.). P-Nitroacetanilide Lab Report. [Link]
  • ResearchGate. (2006, March). Solid-state NMR and computational studies of 4-methyl-2-nitroacetanilide. [Link]
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
  • YouTube. (2020, March 26).

Sources

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Acetamido-2-methylnitrobenzene as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Azo dyes represent the largest and most versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (-N=N-) linking aromatic moieties.[1][2] Their widespread application in industries ranging from textiles and printing to biomedical diagnostics and drug development is a testament to their synthetic accessibility and the rich chromatic diversity achievable through structural modification.[1][3] The synthesis of azo dyes is a cornerstone of organic chemistry, classically proceeding through a two-stage process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[4][5]

This guide provides an in-depth technical overview and validated protocols for the synthesis of azo dyes starting from 4-Acetamido-2-methylnitrobenzene. This particular precursor is not a primary amine and thus requires an initial chemical transformation—the reduction of its nitro group—before it can enter the diazotization-coupling sequence. This additional step introduces important considerations regarding chemoselectivity and reaction control. We will explore the causality behind each experimental choice, providing a robust framework for researchers, scientists, and professionals in drug development to successfully synthesize, purify, and characterize novel azo compounds derived from this versatile starting material.

Chemical Principles and Reaction Pathway

The transformation of this compound into an azo dye is a three-part synthetic sequence. Understanding the mechanism and critical parameters of each stage is paramount for achieving high yield and purity.

Stage 1: Reduction of the Nitro Group The initial and most critical step is the selective reduction of the nitro (-NO₂) group to a primary amine (-NH₂). The presence of the acetamido group requires a reduction method that will not hydrolyze the amide linkage. While catalytic hydrogenation is an effective method, a common and highly reliable laboratory-scale approach is the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[6][7] The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment, ultimately yielding the corresponding amine.[6][8] This step converts the starting material into the key intermediate: N-(4-amino-3-methylphenyl)acetamide .

Stage 2: Diazotization The newly formed primary aromatic amine is then converted into a diazonium salt. This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[9] This reaction is highly temperature-sensitive and must be conducted at 0-5 °C to prevent the unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of phenolic byproducts.[5] The resulting electrophilic diazonium ion is immediately used in the next stage.

Stage 3: Azo Coupling The final stage is the azo coupling, an electrophilic aromatic substitution reaction. The diazonium salt acts as the electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][10] For this protocol, we will use 2-naphthol (β-naphthol), a classic coupling partner that reliably produces a vibrant, insoluble dye. The reaction with phenols is typically carried out under slightly alkaline conditions (pH 9-10) to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances its nucleophilicity and drives the coupling reaction.[5]

Overall Synthetic Workflow

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling & Isolation A This compound (Starting Material) B N-(4-amino-3-methylphenyl)acetamide (Amine Intermediate) A->B  Sn / HCl (conc.)  Heat, then NaOH C Diazonium Salt Solution (Reactive Electrophile) B->C  NaNO₂ / HCl (conc.)  0-5 °C E Crude Azo Dye Precipitate C->E  Stir at 0-5 °C D 2-Naphthol in NaOH (aq) (Coupling Component) D->E  Stir at 0-5 °C F Purified Azo Dye E->F  Vacuum Filtration  Recrystallization

Caption: Experimental workflow from starting material to purified azo dye.

Safety and Handling Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound & Nitro-Aromatics: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.[11][12]

  • Concentrated Acids (HCl): Highly corrosive. Handle with extreme caution and always add acid to water, never the reverse.

  • Sodium Hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage.

  • Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed.

  • Diazonium Salts: Potentially explosive in their solid, dry state. NEVER isolate the diazonium salt. Always use it in solution immediately after its preparation.[5]

  • Azo Dyes: Many azo compounds are intense dyes and will stain skin and clothing. Some may have unknown toxicological properties. Handle with care.

Detailed Experimental Protocols

Protocol 1: Reduction of this compound

This protocol details the conversion of the starting nitro compound to the essential amine intermediate.

Materials and Reagents:

Reagent Molecular Wt. Quantity Moles (approx.)
This compound 194.19 g/mol 3.88 g 0.020 mol
Tin (Sn), granular 118.71 g/mol 9.50 g 0.080 mol
Hydrochloric Acid (HCl), concentrated 37% w/w 20 mL -
Sodium Hydroxide (NaOH) solution 40% w/v ~30-40 mL -

| Deionized Water | 18.02 g/mol | As needed | - |

Procedure:

  • Reaction Setup: Place 3.88 g (0.020 mol) of this compound and 9.50 g (0.080 mol) of granular tin into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: In the fume hood, carefully add 20 mL of concentrated hydrochloric acid through the condenser in several small portions. The reaction is exothermic and may begin to bubble vigorously. If the reaction becomes too vigorous, cool the flask in an ice-water bath.

  • Heating and Reflux: Once the initial reaction subsides, heat the mixture to a gentle reflux using a heating mantle. Stir continuously for 60-90 minutes. The yellow color of the starting material should fade, and the solution may become clear.

  • Neutralization and Precipitation: After the reflux period, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add 40% (w/v) sodium hydroxide solution while stirring until the mixture is strongly alkaline (test with pH paper, pH > 10). This step neutralizes the excess HCl and precipitates tin hydroxides. The desired amine product remains dissolved.

  • Isolation of Amine Intermediate: The product, N-(4-amino-3-methylphenyl)acetamide, is often carried forward to the next step without full isolation. If isolation is desired, the alkaline mixture can be subjected to steam distillation or solvent extraction (e.g., with ethyl acetate), followed by solvent removal. For the purpose of this workflow, we will proceed with the crude reaction mixture.

Protocol 2: Diazotization and Azo Coupling with 2-Naphthol

This protocol uses the amine intermediate generated in Protocol 1 to synthesize the final azo dye.

Materials and Reagents:

Reagent Molecular Wt. Quantity Moles (approx.)
Crude Amine Intermediate Solution - From Protocol 1 ~0.020 mol
Hydrochloric Acid (HCl), concentrated 37% w/w 5.0 mL -
Sodium Nitrite (NaNO₂) 69.00 g/mol 1.52 g 0.022 mol
2-Naphthol (β-Naphthol) 144.17 g/mol 2.88 g 0.020 mol
Sodium Hydroxide (NaOH) 40.00 g/mol 2.0 g 0.050 mol
Deionized Water 18.02 g/mol As needed -

| Ice | - | ~500 g | - |

Procedure:

Part A: Preparation of the Diazonium Salt

  • Filter the alkaline mixture from Protocol 1 by gravity to remove the tin hydroxide solids. Cool the filtrate (containing the amine) in a large ice-water bath to below 5 °C.

  • Slowly add 5.0 mL of concentrated HCl to the cold filtrate while stirring. This will re-acidify the solution and form the amine hydrochloride salt. Maintain the temperature below 5 °C.

  • In a separate small beaker, dissolve 1.52 g (0.022 mol) of sodium nitrite in 10 mL of deionized water. Cool this solution in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred, cold amine hydrochloride solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C. The formation of the diazonium salt is now complete. Keep this solution in the ice bath for immediate use.

Part B: Preparation of the Coupling Solution and Coupling Reaction

  • In a 400 mL beaker, dissolve 2.88 g (0.020 mol) of 2-naphthol in 50 mL of 10% (w/v) aqueous sodium hydroxide (prepared by dissolving 5.0 g NaOH in 50 mL water). Stir until a clear solution of sodium 2-naphthoxide is formed.

  • Cool this coupling solution thoroughly in a separate ice-water bath to below 5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A deep red or orange-red precipitate of the azo dye should form immediately.

  • Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

  • Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral.

  • Allow the product to air-dry on the filter paper or in a desiccator.

  • For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product with a sharp melting point.

Characterization of the Final Product

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity.

  • FTIR Spectroscopy: Look for characteristic peaks: N=N stretch (azo group, ~1450-1500 cm⁻¹, often weak), O-H stretch (from naphthol, broad, ~3200-3500 cm⁻¹), N-H stretch (amide, ~3300 cm⁻¹), and C=O stretch (amide, ~1660 cm⁻¹).[2]

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol). The spectrum should show a strong absorption band in the visible region (λmax typically between 450-550 nm), which is responsible for the dye's color.[13]

  • ¹H NMR Spectroscopy: Provides detailed structural information about the arrangement of protons on the aromatic rings.

Chemical Reaction Diagram

G cluster_0 Overall Reaction A B A->B 1. Sn, HCl 2. NaOH C [Intermediate Diazonium Salt] B->C NaNO₂, HCl 0-5 °C D C->D 2-Naphthol, NaOH 0-5 °C

Caption: Chemical structures for the azo dye synthesis pathway.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis. (2025). BenchChem.
  • Safety Data Sheet: Nitrobenzene. (2014). Thermo Fisher Scientific.
  • Material Safety Data Sheet: Nitrobenzene. (2005). ScienceLab.com.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Safety Data Sheet: 2-Nitrotoluene. (2025). Sigma-Aldrich.
  • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration. (2024).
  • An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (2018). Scientific Reports.
  • General Scheme for the synthesis of azo dyes of 2-nitrophenol. (n.d.).
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-Nitroaniline. (2025). Sigma-Aldrich.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018). Journal of Biochemical Technology.
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. (2025). BenchChem.
  • Diazotis
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Medicinal Chemistry.
  • New Diazo Process. (1976).
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2014).
  • Reduction of Nitro Groups. (2018). Master Organic Chemistry.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxole. (2024). Al-Mustansiriyah Journal of Science.
  • organic chemistry reaction #13 - reduction of nitro group to amine. (2014). YouTube.
  • Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols. (2025). BenchChem.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018). Semantic Scholar.
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2022).
  • This compound. (n.d.). PubChem.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. (2012). Molecules.
  • One-step process of preparing azo dyes by simultaneous diazotization. (1974).
  • Reduction of Nitrobenzenes to Arom
  • Electrochemical behavior study of salicylic acid following azo dye formation with 2,4-dinitrophenylhydrazine: Analytical evaluation. (2019).
  • A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus. (2025). BenchChem.

Sources

Application Notes & Protocols: N-(3-methyl-4-nitrophenyl)acetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(3-methyl-4-nitrophenyl)acetamide

N-(3-methyl-4-nitrophenyl)acetamide is a substituted nitroaromatic compound that serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive nitro group and a sterically distinct methyl group on an acetanilide backbone, makes it a versatile building block. Aromatic nitro compounds are of immense synthetic and industrial importance, frequently used as precursors in the production of dyes and pharmaceutical active compounds.[1][2] The true value of this intermediate lies in the chemical handles it provides for subsequent synthetic transformations.

The nitro group can be readily reduced to an amine, a fundamental functional group in medicinal chemistry. This transformation unlocks a pathway to create substituted phenylenediamines, which are core scaffolds in a wide array of therapeutic agents.[3][4][5] The presence of the methyl and acetamido groups influences the electronic properties and regioselectivity of further reactions, allowing for precise molecular construction. This guide provides detailed protocols for the synthesis of N-(3-methyl-4-nitrophenyl)acetamide and its subsequent conversion into a key diamine precursor, illustrating its crucial role in the pharmaceutical development pipeline.

Part 1: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is most efficiently achieved via the electrophilic aromatic substitution (nitration) of N-(3-methylphenyl)acetamide (m-acetotoluidide). The acetamido group is a moderately activating, ortho-, para- directing group. The methyl group is also activating and ortho-, para- directing. In this specific substitution pattern, the directing effects of both groups align to strongly favor nitration at the C4 position (para to the acetamido group and ortho to the methyl group).

Protocol 1: Nitration of N-(3-methylphenyl)acetamide

This protocol describes the controlled nitration of N-(3-methylphenyl)acetamide using a standard nitrating mixture of nitric acid and sulfuric acid.

Causality Behind Experimental Choices:

  • Protection as Acetanilide: Starting with m-toluidine and acetylating it to N-(3-methylphenyl)acetamide is a crucial first step (not detailed here, but is a standard procedure). The acetylation moderates the high reactivity of the amino group, preventing uncontrolled oxidation and multiple nitrations.[6]

  • Sulfuric Acid: Acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is the active nitrating species.[1]

  • Low Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (0–10°C) is critical to prevent the formation of unwanted dinitro byproducts and to ensure regioselectivity.[6]

Materials and Reagents:

  • N-(3-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (made from deionized water)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Step-by-Step Methodology:

  • Dissolution & Cooling: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-methylphenyl)acetamide (0.1 mol). Place the flask in an ice-water bath and begin stirring.

  • Acidification: Slowly and carefully add concentrated sulfuric acid (35 mL) to the flask. Stir until all the solid has dissolved, while maintaining the temperature below 20°C.

  • Preparation for Nitration: Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Nitrating Mixture Addition: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (11 mL) to concentrated sulfuric acid (7 mL) in an ice bath.

  • Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred solution of the acetanilide derivative over 30-45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 10°C.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

  • Precipitation: Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 200 mL of water in a large beaker, stirring vigorously. The crude N-(3-methyl-4-nitrophenyl)acetamide will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).

  • Purification: The crude product is purified by recrystallization from ethanol to yield the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents N-(3-methylphenyl)acetamide Concentrated H₂SO₄ dissolution 1. Dissolve & Cool (0-5°C) reagents->dissolution nitrating_mix Concentrated HNO₃ Concentrated H₂SO₄ nitration 2. Add Nitrating Mix Dropwise (T < 10°C) nitrating_mix->nitration dissolution->nitration stir 3. Stir for 1 hour nitration->stir quench 4. Pour onto Ice/Water stir->quench filter 5. Vacuum Filtration quench->filter recrystallize 6. Recrystallize (Ethanol) filter->recrystallize product Pure N-(3-methyl-4-nitrophenyl)acetamide recrystallize->product

Workflow for the Synthesis of N-(3-methyl-4-nitrophenyl)acetamide.

Part 2: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent pharmaceutical synthesis steps.

Purification Protocol: Recrystallization

  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • If any impurities remain undissolved, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Analytical Data Summary

The following table summarizes the expected analytical data for N-(3-methyl-4-nitrophenyl)acetamide.

Analysis Technique Parameter Expected Value / Observation Rationale
Appearance Physical StatePale yellow crystalline solidConfirms macroscopic properties.
Melting Point Range~153-156 °CA sharp, narrow melting range indicates high purity.
FTIR (cm⁻¹) N-H Stretch~3280-3300Characteristic of a secondary amide N-H bond.
C=O Stretch~1660-1680Strong absorption for the amide carbonyl group.
NO₂ Asymmetric~1510-1530Characteristic strong absorption for the nitro group.
NO₂ Symmetric~1340-1360Characteristic strong absorption for the nitro group.
¹H NMR δ (ppm)~2.2 (s, 3H)Singlet for the aryl-CH₃ protons.
δ (ppm)~2.3 (s, 3H)Singlet for the acetyl-CH₃ protons.
δ (ppm)~7.5-8.5 (m, 3H)Multiplet for the three aromatic protons.
δ (ppm)~9.5-10.0 (br s, 1H)Broad singlet for the amide N-H proton.
Mass Spec (ESI-MS) m/z[M+H]⁺ ≈ 195.08Corresponds to the protonated molecular ion (C₉H₁₀N₂O₃).

Part 3: Application in Pharmaceutical Synthesis

The primary utility of N-(3-methyl-4-nitrophenyl)acetamide in drug development is as a precursor to N-(4-amino-3-methylphenyl)acetamide. The selective reduction of the nitro group to a primary amine is a critical transformation that creates a versatile building block for constructing more complex active pharmaceutical ingredients (APIs). This resulting substituted p-phenylenediamine is a key structural motif in many drugs.

Protocol 2: Catalytic Reduction of the Nitro Group

This protocol details the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of aromatic nitro groups while leaving other functional groups, like the amide, intact. It is a clean reaction, with the only byproduct being water.

  • Palladium on Carbon (Pd/C): A robust and highly active catalyst for this type of transformation. The carbon support provides a high surface area for the reaction.

  • Methanol/Ethanol Solvent: A common solvent for hydrogenation as it readily dissolves the starting material and does not interfere with the reaction.

Materials and Reagents:

  • N-(3-methyl-4-nitrophenyl)acetamide

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite™ (for filtration)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add N-(3-methyl-4-nitrophenyl)acetamide (0.05 mol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 1-2 mol% Pd) to the mixture.

  • Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon to remove air, then introduce hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Completion: The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material on TLC.

  • Catalyst Removal: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(4-amino-3-methylphenyl)acetamide.

  • Purification: The product can be further purified by recrystallization if necessary.

G start N-(3-methyl-4-nitrophenyl)acetamide reaction 1. Catalytic Hydrogenation (Room Temperature) start->reaction reagents H₂, 10% Pd/C Methanol reagents->reaction filtration 2. Filter through Celite™ (Removes Pd/C) reaction->filtration evaporation 3. Solvent Evaporation filtration->evaporation product N-(4-amino-3-methylphenyl)acetamide (Key Diamine Intermediate) evaporation->product

Sources

Application Note & Protocol: Comprehensive Purity Analysis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for determining the purity and impurity profile of 4-Acetamido-2-methylnitrobenzene (N-(3-methyl-4-nitrophenyl)acetamide), a key intermediate in various chemical syntheses. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to international regulatory standards. We present validated methodologies using High-Performance Liquid Chromatography (HPLC) as the primary assay and impurity determination technique, complemented by Gas Chromatography (GC) for volatile impurity analysis and UV-Vis Spectrophotometry for rapid quantitative assessment. The causality behind experimental choices is explained, and all protocols are framed within the validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction and Physicochemical Profile

This compound is an organic compound with the molecular formula C₉H₁₀N₂O₃.[6] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of downstream products, particularly in pharmaceutical applications where even trace impurities can have significant biological effects. The methods detailed below are designed to provide a comprehensive characterization of the substance, quantifying the main component and identifying potential process-related impurities and degradation products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamidePubChem[6]
CAS Number 51366-39-3ChemicalBook[7], PubChem[6]
Molecular Formula C₉H₁₀N₂O₃Santa Cruz Biotechnology[8]
Molecular Weight 194.19 g/mol PubChem[6], Santa Cruz Biotechnology[8]
Appearance Orange Crystalline SolidChemicalBook[7]
Melting Point 121 °CChemicalBook[7]
Solubility Soluble in DMSOChemicalBook[7]

Primary Method: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile, polar organic compounds like this compound. The method's high resolution allows for the separation of the active pharmaceutical ingredient (API) from closely related structural isomers, precursors, and degradation products.[9][10] The protocol described is developed and validated in accordance with ICH Q2(R2) guidelines, ensuring its accuracy, precision, and reliability.[1][2][3]

Principle of Separation

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound and its potential impurities are separated based on their differential partitioning between the two phases. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column. UV detection is employed for quantification, leveraging the chromophoric nature of the nitroaromatic structure.

Experimental Protocol: RP-HPLC

2.2.1. Apparatus and Reagents

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

  • This compound Reference Standard (RS), of known purity.[11][12][13]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (ACS grade).

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% H₃PO₄). Filter through a 0.45 µm membrane filter and degas. The acidic pH ensures that any acidic or basic functional groups on the analyte or impurities are in a single protonation state, leading to sharp, symmetrical peaks.[9]

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.2.3. Chromatographic Conditions

Table 2: HPLC Instrumental Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for nitroaromatic compounds.
Mobile Phase Gradient elution (see Table 3)Optimizes separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing run time and efficiency.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Run Time 30 minutesSufficient to elute the main peak and any potential post-eluting impurities.

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
07030
203070
253070
267030
307030

2.2.4. System Suitability and Validation Before sample analysis, the system's performance must be verified.

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

2.2.5. Data Analysis

  • Assay (% Purity):

    • Calculate the purity of the sample against the reference standard using the following formula: Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

  • Impurity Profiling (%):

    • Use the area normalization method. The percentage of any single impurity is calculated as: % Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100

    • Identify and quantify known impurities using their respective reference standards if available.[14] The limits for impurities should be set based on regulatory guidelines and toxicological data.[15]

Complementary Method: Gas Chromatography (GC) for Volatile Impurities

GC is an ideal technique for separating and quantifying volatile or semi-volatile organic compounds that are thermally stable.[16][17] This method is particularly useful for detecting residual solvents or volatile precursors from the synthesis of this compound.

Principle of Separation

The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of unknown peaks.[18]

Experimental Protocol: GC-FID/MS

3.2.1. Apparatus and Reagents

  • GC system with a split/splitless inlet, FID or MS detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, GC vials.

  • Methylene chloride or another suitable volatile solvent (GC grade).

3.2.2. Preparation of Solutions

  • Standard Solution: Prepare a solution of this compound and any known volatile impurities in methylene chloride at a concentration of approximately 1 mg/mL.

  • Sample Solution: Dissolve an accurately weighed amount of the sample in methylene chloride to achieve a final concentration of approximately 1 mg/mL.

3.2.3. Chromatographic Conditions

Table 4: GC Instrumental Parameters

ParameterConditionRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)Separates volatile solvents from the higher-boiling main component.
Detector FID at 300°C or MS (scan range 40-400 amu)FID for quantification, MS for identification.

Supporting Method: UV-Vis Spectrophotometry for Assay

UV-Vis spectrophotometry offers a rapid and simple method for a quantitative assay but lacks the specificity to separate the main component from impurities.[19][20] It is best used for in-process controls or as a preliminary check. The method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The conjugated system and nitro group in this compound result in strong UV absorbance.[21][22]

Experimental Protocol: UV-Vis Assay

4.1.1. Apparatus and Reagents

  • UV-Vis Spectrophotometer (dual beam).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (spectroscopic grade).

4.1.2. Procedure

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of this compound in methanol. Scan the UV spectrum from 200 to 400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of the reference standard in methanol with concentrations ranging from 2 to 20 µg/mL. Measure the absorbance of each at λmax. Plot absorbance vs. concentration and perform a linear regression.

  • Sample Analysis: Prepare a sample solution with a concentration expected to fall within the calibration range. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Integrated Analytical Workflow

The selection of an analytical method depends on the specific objective. The following workflow illustrates a logical approach to the comprehensive purity analysis of a new batch of this compound.

G cluster_0 Purity Analysis Workflow Start New Batch of This compound QC_Check Preliminary QC Check (UV-Vis Assay) Start->QC_Check Primary_Analysis Primary Purity & Impurity Profile (RP-HPLC) QC_Check->Primary_Analysis If passes initial spec Complementary_Analysis Volatile Impurity Screen (GC-FID/MS) Primary_Analysis->Complementary_Analysis Parallel Analysis Data_Review Data Consolidation & Review Primary_Analysis->Data_Review Complementary_Analysis->Data_Review Final_Report Certificate of Analysis (CoA) Data_Review->Final_Report

Caption: Integrated workflow for the purity analysis of this compound.

Summary and Method Comparison

Table 5: Comparison of Analytical Methods

FeatureRP-HPLCGC-FID/MSUV-Vis Spectrophotometry
Primary Use Assay & Impurity ProfilingVolatile Impurities, Residual SolventsRapid Assay
Specificity High (separates related substances)High (for volatile compounds)Low (measures total absorbance)
Sensitivity High (ng level)Very High (pg-ng level)Moderate (µg level)
Sample Type Non-volatile, soluble compoundsVolatile, thermally stable compoundsUV-absorbing compounds
Complexity HighHighLow
Validation Required by ICH for purity testingRequired for specific impurity testsLimited use for official purity claims

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • PubChem. This compound.
  • ChemicalBook. This compound CAS#: 51366-39-3.
  • PubChem.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. This compound | 51366-39-3.
  • The International Pharmacopoeia. Annex 1 - related substances tests: dosage form monographs guidance notes.
  • LGC Standards.
  • LGC. Pharmaceutical API standards.
  • U.S. Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
  • Americhem Pharmaceutical Corp. Reference Standards.
  • NIH. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke.
  • GSRS.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • PubMed. (2018). Sensitive and Selective Gas Chromatography-Tandem Mass Spectrometry Method for the Detection of Nitrobenzene in Tobacco Smoke.
  • EPA.
  • ChemRxiv. Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring.
  • SIELC Technologies. Separation of 1-Methoxy-4-methyl-2-nitrobenzene on Newcrom R1 HPLC column.
  • IndiaMART.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • SIELC Technologies. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....
  • ResearchGate. (2025).
  • ResearchGate. (2011).
  • ResearchGate. (2018). Spectrophotometry UV-Vis Technique Combined with Chemometrics for Determination Phenylbutazone and Acetaminophen in Herbal Medicines.

Sources

HPLC method for 4-Acetamido-2-methylnitrobenzene quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-Acetamido-2-methylnitrobenzene using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, is a chemical intermediate with significance in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products in research and drug development settings. This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The methodology is grounded in established principles of reversed-phase chromatography and is designed for ease of implementation, accuracy, and reliability.

The development of this method was guided by the physicochemical properties of the analyte and best practices for the analysis of nitroaromatic compounds.[1] The protocol has been structured to meet the rigorous standards of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient HPLC method.

PropertyValueSource
Chemical Structure PubChem
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Molecular Formula C₉H₁₀N₂O₃[5]
Molecular Weight 194.19 g/mol
Predicted pKa 13.91 ± 0.70[6]
Appearance Orange Crystalline Solid[6]
Solubility Soluble in DMSO[6]

The presence of the nitrobenzene chromophore suggests strong UV absorbance, making UV-Vis detection a suitable and sensitive choice for quantification. The compound's overall polarity is moderate, making it an ideal candidate for reversed-phase HPLC.

Chromatographic Method and Rationale

A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. The selection of each parameter is based on established chromatographic principles to ensure a robust and reliable separation.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.[7][8]

  • Mobile Phase: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Vials: Amber glass autosampler vials to protect the analyte from potential photodegradation.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Provides optimal retention and peak shape for nitroaromatic compounds.[7][8]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The 50:50 ratio provides a good balance of retention and run time. Formic acid is added to control the pH and ensure consistent peak shapes. It is also volatile, making the method compatible with mass spectrometry if needed.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance around this wavelength, providing good sensitivity.[1] A full UV scan using a PDA detector is recommended during method development to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50). Mix thoroughly.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Standard->HPLC Inject Sample Prepare Sample Solutions Sample->HPLC Inject Detector UV Detector @ 254 nm HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Flow Start Method Development SST System Suitability Testing Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structure Elucidation of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete and unambiguous structure elucidation of 4-Acetamido-2-methylnitrobenzene. This molecule, a substituted nitrobenzene derivative, serves as an excellent model for demonstrating the power of combining one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. This protocol is designed for researchers, chemists, and drug development professionals who require rigorous analytical methods for characterizing complex organic molecules. We will delve into the causality behind experimental choices, from solvent selection to the strategic interpretation of correlation spectra, ensuring a self-validating analytical workflow.

Introduction and Rationale

This compound is a key synthetic intermediate in various chemical manufacturing processes. Its structure contains multiple functional groups—a nitro group, an acetamido group, and a methyl group—on an aromatic ring. The substitution pattern creates a complex electronic environment, leading to a nuanced NMR spectrum that requires more than simple ¹H analysis for definitive assignment. The presence of a trisubstituted benzene ring makes it imperative to use 2D correlation techniques to confirm the precise placement of each substituent.

This application note provides a logical, step-by-step workflow that leverages the strengths of various NMR experiments to build a complete structural picture, piece by piece. By following this guide, researchers can confidently assign every proton and carbon signal and confirm the connectivity and spatial relationships within the molecule.

Molecular Structure and Predicted Spectral Features

The foundational step in any structure elucidation is to propose a structure and predict its spectral characteristics. The substituents on the benzene ring heavily influence the chemical shifts of the aromatic protons and carbons. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shifts), particularly at the ortho and para positions.[1] The acetamido group is an electron-donating group, while the methyl group is weakly electron-donating.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} dito Caption: Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is the first critical decision.

  • Solvent Selection: For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent choice. Its high polarity ensures good solubility for the compound.[2][3] Crucially, it is a non-protic solvent that allows for the observation of the exchangeable N-H proton of the acetamido group, which would be lost in protic solvents like D₂O or CD₃OD.[2] Chloroform-d (CDCl₃) is another option, though the N-H peak may be broader.[4][5][6]

  • Protocol:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of DMSO-d₆ (≥99.8% deuteration) to the vial.

    • Gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135 & DEPT-90: These experiments are essential for determining carbon multiplicities.[7][8][9][10][11] They are much quicker to run than a full ¹³C experiment. The DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals.[7][8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13][14][15] It is fundamental for establishing the connectivity of the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[16][17][18][19][20]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds).[20][21][22][23][24] It is the key to assigning quaternary carbons and piecing together the molecular fragments.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity.[25][26][27][28][29] It provides definitive proof of the substituent arrangement.

Data Analysis and Structure Elucidation Workflow

The following workflow provides a logical progression for interpreting the acquired spectra.

dot digraph "NMR_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dito Caption: Logical workflow for NMR-based structure elucidation.

Step 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is the starting point. We expect to see five distinct signals:

  • Aromatic Region (δ 7.5-8.5 ppm): Three protons on the ring.

    • H-3: Expected to be the most downfield signal, appearing as a doublet, due to its position ortho to the strongly electron-withdrawing nitro group.

    • H-5: Expected to be a doublet of doublets, coupled to both H-3 and H-6.

    • H-6: Expected to be a doublet, coupled to H-5.

  • Amide Proton (δ ~10.0 ppm in DMSO-d₆): A singlet corresponding to the N-H proton. Its integration should be 1H.

  • Methyl Protons (δ 2.0-2.5 ppm): Two singlets, each integrating to 3H.

    • Ar-CH₃: The methyl group attached to the aromatic ring (C2).

    • Ac-CH₃: The methyl group of the acetamido function.

Step 2: Analysis of ¹³C and DEPT Spectra

Due to the lack of symmetry, nine distinct carbon signals are expected. The DEPT experiments are used to classify them.[7][8][9][10][11]

Predicted δ (ppm)Carbon TypeDEPT-135 PhaseDEPT-90 PhaseAssignment
~170QuaternaryNo SignalNo SignalC=O (Amide)
~150QuaternaryNo SignalNo SignalC1-NO₂
~145QuaternaryNo SignalNo SignalC4-NHAc
~135QuaternaryNo SignalNo SignalC2-CH₃
~130Methine (CH)PositivePositiveC6
~125Methine (CH)PositivePositiveC5
~120Methine (CH)PositivePositiveC3
~24Methyl (CH₃)PositiveNo SignalAc-CH₃
~18Methyl (CH₃)PositiveNo SignalAr-CH₃
Step 3: Establishing Proton Connectivity with COSY

The ¹H-¹H COSY spectrum provides the first piece of definitive connectivity evidence.[12][13][14][15][30]

  • A cross-peak will be observed between the signal for H-5 and the signal for H-6 .

  • A cross-peak will be observed between the signal for H-5 and the signal for H-3 .

  • No other correlations will be seen in the aromatic region, confirming the isolated spin system of the three adjacent protons.

Step 4: Linking Protons to Carbons with HSQC

The HSQC spectrum correlates each proton signal with the signal of the carbon it is directly bonded to.[16][17][18][19][20] This allows for the unambiguous assignment of all protonated carbons. For example, the proton assigned as H-3 from the ¹H spectrum will show a cross-peak to the carbon signal at ~120 ppm, definitively assigning it as C-3. The same process is followed for H-5/C-5, H-6/C-6, and both CH₃ groups.

Step 5: Building the Framework with HMBC

The HMBC experiment is arguably the most powerful tool for this molecule, as it reveals the connections between fragments and assigns the non-protonated quaternary carbons.[20][21][22][23][24]

dot digraph "HMBC_Correlations" { rankdir=LR; node [shape=plaintext, fontsize=12]; edge [color="#EA4335", arrowhead=vee, penwidth=1.5];

} dito Caption: Key expected ²J and ³J HMBC correlations.

  • Assigning C1, C2, C4:

    • The protons of the Ar-CH₃ group will show correlations to C1, C2, and C6.

    • Proton H-6 will show correlations to C2 and C4.

    • Proton H-5 will show correlations to C1 and C4.

    • The N-H proton will show a correlation to C4. By combining these observations, the positions of the quaternary carbons C1, C2, and C4 can be definitively assigned.

  • Assigning the Carbonyl Carbon:

    • The protons of the Ac-CH₃ group will show a strong correlation to the carbonyl carbon (C=O) at ~170 ppm.

    • The N-H proton will also show a correlation to this carbonyl carbon.

Step 6: Final Confirmation with NOESY

The NOESY spectrum confirms the spatial arrangement of the substituents through space, providing the final piece of the puzzle.[25][26][27][28][29]

  • A key cross-peak is expected between the protons of the Ar-CH₃ group (on C2) and the aromatic proton H-3 . This is only possible if they are adjacent on the ring.

  • Another crucial correlation will be seen between the N-H proton and the aromatic proton H-5 , confirming their proximity.

Summary of Assignments

The combined data from all experiments leads to the following unambiguous assignments for this compound.

Position¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (from H)Key NOESY Correlations (from H)
1-~150 (C)H-3, H-5-
2-~135 (C)H-3, Ar-CH₃-
3~8.3 (d)~120 (CH)C1, C2, C5Ar-CH₃
4-~145 (C)H-5, H-6, NH-
5~7.8 (dd)~125 (CH)C1, C3, C4NH
6~7.6 (d)~130 (CH)C2, C4-
Ar-CH₃~2.5 (s)~18 (CH₃)C1, C2, C6H-3
NH~10.0 (s)-C4, C=OH-5
C=O-~170 (C)NH, Ac-CH₃-
Ac-CH₃~2.1 (s)~24 (CH₃)C=O-

(Note: Chemical shifts are approximate and will vary based on solvent and spectrometer frequency.)

Conclusion

The structural elucidation of this compound is systematically achieved through the strategic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide initial information on the chemical environments, they are insufficient for unambiguous assignment. The combination of COSY, HSQC, and particularly HMBC experiments is essential to build the carbon framework and definitively place all substituents. Finally, NOESY provides through-space correlations that validate the proposed connectivity. This workflow represents a robust and self-validating protocol for the structural characterization of complex substituted aromatic compounds, ensuring the highest level of scientific integrity and accuracy.

References

  • DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
  • 2D NMR: Homonuclear Correlation Spectroscopy (COSY). (2024). JoVE. [Link]
  • COSY (COrrelation Spectroscopy). (n.d.). CF NMR CEITEC. [Link]
  • What Is NOESY NMR?. (2025). Chemistry For Everyone - YouTube. [Link]
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. [Link]
  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024). JoVE. [Link]
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. [Link]
  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]
  • DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
  • HSQC Definition. (n.d.). Fiveable. [Link]
  • COSY. (n.d.). Columbia University NMR Core Facility. [Link]
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
  • Introduction to COSY NMR Spectroscopy. (2012). Epistemeo - YouTube. [Link]
  • NOESY and COSY NMR Spectroscopy: Explained with a practical example. (2024). Dr. Vijay's SOC - YouTube. [Link]
  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC. [Link]
  • NOESY and ROESY. (2018). University of Missouri-St. Louis. [Link]
  • DEPT 13C NMR Spectroscopy. (2023). OpenStax. [Link]
  • How to interpret a NOESY NMR spectrum. (2012). Epistemeo - YouTube. [Link]
  • What Is HMBC NMR?. (2025). Chemistry For Everyone - YouTube. [Link]
  • NOESY and EXSY. (n.d.). University of Ottawa. [Link]
  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]
  • 2D NMR: Overview of Heteronuclear Correl
  • DEPT. (n.d.). Columbia University NMR Core Facility. [Link]
  • 2D HMBC. (2011). NMR Wiki. [Link]
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. [Link]
  • Solvent Selection. (n.d.). Bruker. [Link]
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. [Link]
  • What Are Common NMR Solvents?. (2025). Chemistry For Everyone - YouTube. [Link]
  • High resolution NMR spectra of some tri-substituted benzenes. (2025).

Sources

Topic: Definitive Functional Group Analysis of 4-Acetamido-2-methylnitrobenzene via Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

| Preamble: The Analytical Imperative

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. 4-Acetamido-2-methylnitrobenzene (C₉H₁₀N₂O₃) serves as a critical building block in various synthetic pathways.[1][2] Its molecular architecture, featuring a confluence of nitro, amide, and substituted aromatic functionalities, demands a precise and reliable analytical technique for identity and quality confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for identifying the key vibrational modes associated with its constituent functional groups.

This document provides a detailed application protocol for the FT-IR analysis of this compound, moving beyond a simple recitation of steps to explain the underlying scientific rationale. The methodologies described herein are designed to be self-validating, ensuring high-confidence results for researchers in quality control, process monitoring, and R&D environments.

| Molecular Framework and Vibrational Logic

The FT-IR spectrum of a molecule is a direct consequence of its structure. Understanding the expected vibrations is key to accurate interpretation. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

The primary functional groups that yield characteristic IR absorptions are:

  • Secondary Amide (-NHCOCH₃): This group gives rise to several distinct bands, most notably the N-H stretch and the C=O stretch (Amide I).[3]

  • Nitro Group (-NO₂): This group is characterized by two strong, prominent stretching vibrations, making it one of the easiest functionalities to identify.[4]

  • Substituted Benzene Ring: Aromatic C-H stretches and C=C in-ring vibrations provide confirmation of the core structure.

  • Alkyl C-H (from Methyl): While often overlapping with other signals, these stretches and bends confirm the presence of the methyl substituent.

| Principle of Analysis: Attenuated Total Reflectance (ATR) FT-IR

This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which has become the standard for solid and liquid analysis due to its simplicity and speed.[5] The principle relies on passing an infrared beam through a high refractive index crystal (e.g., diamond). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal.[6] When the frequency of the evanescent wave matches a vibrational frequency of the sample's functional groups, the energy is absorbed. This attenuation of the reflected light is measured and converted into an absorbance spectrum. The key advantage is the elimination of complex sample preparation like KBr pellets or Nujol mulls.[7][8]

| Experimental Protocol: From Sample to Spectrum

This workflow is designed for robustness and reproducibility.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup p1 Clean ATR Crystal (Isopropanol) p2 Collect Background Spectrum (Accounts for air, CO₂/H₂O) p1->p2 a1 Place small amount of This compound on crystal p2->a1 a2 Apply Pressure (Ensure good sample-crystal contact) a1->a2 a3 Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 16 scans) a2->a3 d1 Process Spectrum (e.g., Baseline Correction) a3->d1 c1 Clean ATR Crystal Thoroughly d2 Identify & Assign Peaks (Compare to reference table) d1->d2

Caption: Standard workflow for ATR-FTIR analysis.

4.1 | Instrumentation & Materials

  • Spectrometer: An FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: this compound powder (approx. 1-5 mg).

  • Reagents: Isopropanol or ethanol (spectroscopic grade).

  • Supplies: Lint-free laboratory wipes (e.g., Kimwipes™).

4.2 | Step-by-Step Methodology

  • Instrument and Accessory Preparation:

    • Rationale: A clean crystal surface is critical to prevent spectral contamination from previous samples.

    • Action: Meticulously clean the surface of the ATR diamond crystal. Moisten a lint-free wipe with isopropanol and wipe the surface. Repeat with a dry wipe to ensure no solvent residue remains.

  • Background Collection:

    • Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench.[9] This spectrum is automatically subtracted from the sample spectrum to provide data solely from the analyte.

    • Action: With the clean, empty ATR accessory in place, initiate the "Background" or "Reference" scan using the instrument control software.

  • Sample Application:

    • Rationale: Direct and intimate contact between the sample and the ATR crystal is required for the evanescent wave to effectively probe the material.

    • Action: Place a small amount of this compound powder onto the center of the diamond crystal. Lower the press arm and apply consistent pressure to compact the powder against the crystal surface.

  • Spectrum Acquisition:

    • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine identification.

    • Action: Initiate the "Sample" scan. Recommended parameters are:

      • Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16 to 32

  • Post-Acquisition Cleanup:

    • Rationale: Prevents cross-contamination and maintains the integrity of the ATR accessory.

    • Action: Release the pressure, raise the press arm, and remove the bulk of the powder with a dry wipe. Perform a final cleaning as described in step 1.

| Data Interpretation and Spectral Assignment

The resulting spectrum should be processed (e.g., baseline correction) and analyzed. The key to confirmation is the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Range (cm⁻¹)Observed Peak (Approx. cm⁻¹)Intensity
Secondary Amide N-H Stretch3300 - 3100~3250Medium-Strong
C=O Stretch (Amide I)1700 - 1650~1680Strong, Sharp
N-H Bend (Amide II)1570 - 1515~1535Strong
Nitro Group Asymmetric Stretch (ν_as NO₂)1550 - 1500~1510Very Strong
Symmetric Stretch (ν_s NO₂)1355 - 1315~1345Very Strong
Aromatic Ring Aromatic C-H Stretch3100 - 3000~3080Medium-Weak
C=C In-ring Stretch1620 - 1580 & 1500 - 1400~1600, ~1480Medium-Variable
Alkyl Groups Aliphatic C-H Stretch3000 - 2850~2950Medium-Weak
C-H Bending1470 - 1370~1450, ~1375Medium
Fingerprint Region C-N Stretch1350 - 1200VariableMedium
Aromatic C-H Out-of-Plane Bend900 - 675~850Strong

Note: The exact peak positions can vary slightly due to solid-state effects, crystal packing, and instrument calibration. The Amide II and NO₂ asymmetric stretches may overlap.

Detailed Spectral Analysis:

  • 3500-2800 cm⁻¹ Region: The spectrum should exhibit a distinct, sharp peak around 3250 cm⁻¹ for the N-H stretch of the secondary amide.[10] Weaker absorptions above 3000 cm⁻¹ are attributable to the aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the methyl group's C-H stretches.[11]

  • 1700-1500 cm⁻¹ Region: This region is highly diagnostic. A very strong, sharp peak near 1680 cm⁻¹ is the C=O stretch (Amide I band), confirming the acetamido group.[3] The two most intense peaks in the entire spectrum should be the nitro group's asymmetric (~1510 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches.[4][12] The presence of this strong doublet is definitive proof of the nitro functionality. The N-H bending vibration (Amide II band) is also found here, often appearing as a strong shoulder or distinct peak around 1535 cm⁻¹.

  • Fingerprint Region (< 1400 cm⁻¹): This complex region contains numerous bending and stretching vibrations. While difficult to assign individually without computational modeling, the overall pattern is unique to the molecule. A strong peak around 850 cm⁻¹ is characteristic of C-H out-of-plane bending for a substituted benzene ring and provides further structural confirmation.

| Trustworthiness & Validation

The protocol's integrity is validated by comparing the experimental spectrum to a known reference.

  • Reference Comparison: The acquired spectrum should show a strong correlation with library spectra of this compound from reputable databases (e.g., PubChem, SDBS).

  • Absence of Impurities: A clean spectrum, free from extraneous peaks, indicates sample purity. For instance, a broad absorption band around 3600-3200 cm⁻¹ would indicate the presence of water or alcohol (O-H stretch), signaling a wet sample or contamination.

  • Confirmation of All Key Bands: The definitive identification relies not on a single peak, but on the collective presence of all expected characteristic bands (N-H, C=O, NO₂, aromatic C=C) in their expected regions and relative intensities.

By adhering to this detailed protocol and interpretive framework, researchers can confidently utilize FT-IR spectroscopy for the unequivocal identification and quality assessment of this compound.

| References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry. URL: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica Department of Chemistry. URL: [Link]

  • Prasad, M. V. S., & Veeraiah, V. (2012). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 50, 241-250. URL: [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from Stenutz. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. URL: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific Instrument Co., Ltd. URL: [Link]

  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR), 3(11), 2092-2101. URL: [Link]

  • Jansen, S. A., et al. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 224. URL: [Link]

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate. PubChem Compound Database. URL: [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from ResearchGate. URL: [Link]

  • Yadav, B.S., et al. (2006). FTIR AND LASER RAMAN SPECTRUM OF 1,2-DICHLORO-4-FLUORO-5- NITROBENZENE. Material Science Research India, 3(1a), 69-72. URL: [Link]

  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from ResearchGate. URL: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. (n.d.). Structural study and vibrational analyses of the monomeric, dimeric, trimeric and tetrameric species of acetamide by using the FT-IR and Raman spectra, DFT calculations and SQM methodology. Retrieved from ResearchGate. URL: [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from Stenutz. URL: [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from ResearchGate. URL: [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8645. URL: [Link]

  • Apisit, T., et al. (2023). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. MDPI. URL: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. URL: [Link]

  • ResearchGate. (n.d.). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from ResearchGate. URL: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Rytwo, G., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Analytical Chemistry. URL: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. PubChem Compound Database. URL: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from ResearchGate. URL: [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. URL: [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Retrieved from ResearchGate. URL: [Link]

Sources

Synthesis of heterocyclic compounds from 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bio-active Heterocyclic Scaffolds from 4-Acetamido-2-methylnitrobenzene

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic synthesis of valuable heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, utilizing this compound as a versatile starting material. The core of this synthetic strategy revolves around the reductive cyclization of a key intermediate, N-(4-amino-3-methylphenyl)acetamide, which is readily prepared from the nitro precursor. We provide a detailed exploration of the underlying chemical principles, field-proven experimental protocols, and the rationale behind the selection of specific reagents and conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this pathway for the creation of novel molecular entities.

Strategic Overview: From Nitroarene to N-Heterocycles

The journey from this compound to a diverse array of heterocyclic systems is a classic example of strategic organic synthesis, where a single, readily available starting material is transformed into a pivotal intermediate that opens gateways to multiple molecular scaffolds. The entire synthetic map hinges on a single, critical transformation: the reduction of the aromatic nitro group to a primary amine. This reduction, ortho to the existing methyl group and para to the acetamido group, generates an o-phenylenediamine derivative. This derivative is primed for a variety of cyclization reactions, making it an exceptionally valuable building block.

The general workflow is visualized below:

G cluster_start Starting Material cluster_intermediate Gateway Intermediate Generation cluster_products Heterocyclic Scaffolds SM This compound Reduction Nitro Group Reduction (Key Transformation) SM->Reduction Protocol 1 or 2 Intermediate N-(4-amino-3-methylphenyl)acetamide (o-phenylenediamine derivative) Reduction->Intermediate Benzimidazole Benzimidazoles Intermediate->Benzimidazole + Aldehyde or Carboxylic Acid Quinoxaline Quinoxalines Intermediate->Quinoxaline + 1,2-Dicarbonyl Phenazine Phenazines Intermediate->Phenazine + Oxidative Cyclization

Caption: Overall synthetic workflow.

The Gateway Reaction: Synthesis of the o-Phenylenediamine Intermediate

The conversion of the electron-withdrawing nitro group into an electron-donating amine is the cornerstone of this entire synthetic endeavor. The choice of reduction method is critical and depends on factors such as substrate sensitivity, scale, cost, and available equipment. We present two robust and widely adopted protocols.

Mechanistic Insight: Why this Reduction is Key

Aromatic nitro compounds are readily reduced through various mechanisms. The two methods presented here, catalytic transfer hydrogenation and classical dissolving metal reduction, both proceed through intermediates like nitroso and hydroxylamine species before yielding the final amine.

  • Catalytic Hydrogenation (e.g., Pd/C): This method involves the use of a heterogeneous catalyst (Palladium on Carbon) to facilitate the transfer of hydrogen to the nitro group.[1] The hydrogen source can be H₂ gas or, more conveniently and safely, a hydrogen donor like hydrazine hydrate. This method is often preferred for its high efficiency, clean reaction profile, and mild conditions, which preserve other functional groups.

  • Béchamp Reduction (Fe/HCl): Discovered by Antoine Béchamp in 1854, this classical method uses iron metal in an acidic medium.[2][3] Iron acts as the reducing agent, donating electrons to the nitro group in a stepwise fashion.[4][5] While it generates iron oxide sludge as a byproduct, it is exceptionally cost-effective and robust for large-scale synthesis.[6]

G cluster_A Protocol 1: Catalytic Transfer Hydrogenation cluster_B Protocol 2: Béchamp Reduction Start 4-Acetamido- 2-methylnitrobenzene (Ar-NO2) P1 Pd/C Catalyst + Hydrazine Hydrate (Hydrogen Donor) Start->P1 P2 Iron Powder (Fe) + Hydrochloric Acid (HCl) Start->P2 End N-(4-amino- 3-methylphenyl)acetamide (Ar-NH2) P1->End P1_adv Advantages: - High Selectivity - Clean Reaction - Mild Conditions P2->End P2_adv Advantages: - Low Cost - Scalable - Robust

Caption: Alternative routes for nitro group reduction.

Detailed Experimental Protocols

Protocol 1: Selective Reduction using Palladium on Carbon and Hydrazine Hydrate

  • Rationale: This protocol is chosen for its high chemoselectivity, minimizing the risk of dehalogenation if other sensitive groups were present, and for its operational simplicity compared to using hydrogen gas.[7]

  • Step-by-Step Methodology:

    • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51.5 mmol) and methanol (100 mL).

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~10 wt%). Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

    • Reagent Addition: Begin vigorous stirring. Slowly add hydrazine hydrate (80% solution, 15.0 mL, ~257 mmol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and reflux may occur.

    • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with Pd/C should not be allowed to dry completely as it can ignite in the presence of air. Quench with water immediately after filtration.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from an ethanol/water mixture to afford N-(4-amino-3-methylphenyl)acetamide as a crystalline solid.

Application: Synthesis of 2,5-Dimethyl-1H-benzimidazole

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] The most direct route to their synthesis from o-phenylenediamines is the condensation with aldehydes followed by oxidative cyclization.[9]

Mechanistic Pathway

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde carbonyl. This is followed by an intramolecular cyclization and subsequent oxidation/dehydrogenation to form the aromatic benzimidazole ring. Various oxidants can be used, but atmospheric oxygen is often sufficient, especially with a catalyst.[10]

G Reactants N-(4-amino-3-methylphenyl)acetamide + Acetaldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Cyclization Intramolecular Cyclization (5-exo-tet) SchiffBase->Cyclization Dihydro 2,3-Dihydro-1H-benzimidazole Cyclization->Dihydro Oxidation Oxidative Dehydrogenation (-H2) Dihydro->Oxidation Product Target Benzimidazole Oxidation->Product

Caption: Benzimidazole formation pathway.

Detailed Experimental Protocol
  • Rationale: This protocol uses p-toluenesulfonic acid (p-TsOH) as an effective and inexpensive acid catalyst to promote both the initial condensation and the subsequent cyclization.[11]

  • Step-by-Step Methodology:

    • Setup: In a 100 mL round-bottom flask, dissolve N-(4-amino-3-methylphenyl)acetamide (5.0 g, 30.5 mmol) in ethanol (50 mL).

    • Reagent Addition: Add acetaldehyde (1.7 mL, 30.5 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.29 g, 1.5 mmol).

    • Reaction: Reflux the mixture for 4-6 hours. The reaction is open to the air, which facilitates the final oxidative step. Monitor progress by TLC.

    • Workup: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the pH is ~7-8.

    • Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution and extract with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Application: Synthesis of Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12]

Detailed Experimental Protocol
  • Rationale: This protocol utilizes the straightforward and high-yielding condensation reaction with benzil (a 1,2-diketone) in a slightly acidic medium to facilitate the reaction.[13][14]

  • Step-by-Step Methodology:

    • Setup: Combine N-(4-amino-3-methylphenyl)acetamide (5.0 g, 30.5 mmol) and benzil (6.4 g, 30.5 mmol) in a 100 mL round-bottom flask.

    • Solvent/Catalyst: Add ethanol (60 mL) and a few drops of glacial acetic acid (~0.5 mL) to catalyze the condensation.

    • Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate of the quinoxaline product should form as the reaction proceeds. Monitor by TLC.

    • Isolation: Cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

    • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

Application: Synthesis of Phenazines

Phenazines are structurally distinct heterocycles known for their redox activity and applications as dyes, antibiotics, and electronic materials.[15] Their synthesis from o-phenylenediamines can be achieved through oxidative cyclization or condensation with catechols or other anilines.[16][17]

Detailed Experimental Protocol
  • Rationale: This protocol describes an electro-oxidative dimerization, a modern and green chemistry approach that avoids the use of harsh chemical oxidants.[18] Alternatively, a cobalt-catalyzed oxidative annulation with an aniline provides another route.[19]

  • Step-by-Step Methodology (Illustrative of Oxidative Annulation):

    • Setup: In a specialized reaction vial, combine N-(4-amino-3-methylphenyl)acetamide (1.0 mmol), N,N-dimethylaniline (1.2 mmol), and a suitable cobalt catalyst (e.g., Co-Nₓ/NC) in hexafluoroisopropanol (HFIP) as the solvent.[19]

    • Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30°C) under an atmosphere of air or oxygen for 4-12 hours.

    • Workup: Upon completion (monitored by TLC or GC-MS), filter the reaction mixture to recover the heterogeneous catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the target phenazine derivative.

Summary of Synthetic Targets & Yields

Starting MaterialKey IntermediateHeterocyclic ProductReagentsTypical Yield
This compoundN-(4-amino-3-methylphenyl)acetamide2,5-Dimethyl-1H-benzimidazole derivativeAcetaldehyde, p-TsOH80-95%
This compoundN-(4-amino-3-methylphenyl)acetamide2,3-Diphenylquinoxaline derivativeBenzil, Acetic Acid85-98%
This compoundN-(4-amino-3-methylphenyl)acetamideSubstituted PhenazineN,N-dimethylaniline, Co-catalyst, Air60-90%

References

  • Title: Béchamp reduction Source: Grokipedia URL
  • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL:[Link]
  • Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods Source: PMC - NIH URL:[Link]
  • Title: One-pot and efficient protocol for synthesis of quinoxaline derivatives Source: Ark
  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL:[Link]
  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Electrochemical Oxidative (4 + 2)
  • Title: Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Title: Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases Source: ACS Public
  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: Synlett URL:[Link]
  • Title: Electro-Oxidative Synthesis of Phenazines Source: American Chemical Society URL:[Link]
  • Title: An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combin
  • Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Title: Phenazine Source: Wikipedia URL:[Link]
  • Title: Béchamp reduction Source: Wikipedia URL:[Link]
  • Title: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC - NIH URL:[Link]
  • Title: Electro-Oxidative Synthesis of Phenazines Source: ACS Public
  • Title: Chemists' Guide to Béchamp Reduction Source: Scribd URL:[Link]
  • Title: Where does the electron go in Béchamp reduction? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?
  • Title: A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts Source: ResearchG
  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL:[Link]
  • Title: Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
  • Title: 2,5-DIMETHYL-1H-BENZIMIDAZOLE Source: MySkinRecipes URL:[Link]

Sources

Recrystallization Procedure for the Purification of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the purification of 4-Acetamido-2-methylnitrobenzene via recrystallization. As a fundamental technique in synthetic chemistry, recrystallization is essential for removing impurities from solid organic compounds, leveraging differential solubility at varying temperatures.[1] These application notes detail the principles of solvent selection, a robust step-by-step experimental protocol, methods for assessing product purity, and a troubleshooting guide for common challenges. The protocols are designed for adaptability, enabling researchers and drug development professionals to optimize the purification based on the specific impurity profile of their crude sample.

Introduction and Scientific Principles

This compound is a substituted nitroaromatic compound with applications in the synthesis of dyes, pharmaceuticals, and other specialty organic materials. Crude products from synthesis are seldom pure, often containing by-products, unreacted starting materials, or residual catalysts.[2] The presence of such impurities can significantly impact the yield, reactivity, and toxicological profile of downstream applications, making purification a critical step.[2]

Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the surrounding solution (the mother liquor).[1][4]

Key attributes for a successful recrystallization include:

  • High solubility of the target compound at high temperatures.

  • Low solubility of the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble in the hot solvent).[5]

  • Chemical inertness between the solvent and the compound.[4]

  • Sufficient volatility of the solvent for easy removal from the purified crystals.[6]

Compound Profile and Safety

Before beginning any experimental work, it is crucial to be familiar with the properties and hazards of the materials involved.

PropertyDataReference(s)
Chemical Name This compound[7][8]
Molecular Formula C₉H₁₀N₂O₃[7][8]
Molecular Weight 194.19 g/mol [7][8]
Appearance Orange or Pale Yellow Crystalline Solid[9][10]
Melting Point (Pure) 121 °C[7]
Solubility Profile Soluble in DMSO. As a moderately polar compound, it is expected to be soluble in polar organic solvents like ethanol and methanol, particularly when heated, with limited solubility in water.[9][10]

Safety Precautions: Nitroaromatic compounds should be handled with care. While specific toxicity data for this compound is limited, related compounds like nitrobenzene are toxic if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged exposure.[11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.[13]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to institutional and local regulations.

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two key phases: selecting the optimal solvent and performing the bulk recrystallization.

Part 1: Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[3] A preliminary small-scale screening is essential. Based on the polarity of this compound, ethanol, methanol, and an ethanol/water mixed solvent system are promising candidates.

Screening Procedure:

  • Place approximately 50-100 mg of the crude this compound into three separate test tubes.

  • To the first tube, add the first potential solvent (e.g., 95% ethanol) dropwise at room temperature, swirling after each addition, until a total of 1 mL has been added. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath.[6] Add more solvent in small portions until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.[6]

  • Repeat steps 2-5 for other potential solvents (e.g., methanol, water). If a single solvent is not ideal, test a mixed-solvent system (e.g., dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy, then add a drop or two of hot ethanol to clarify).[14]

Part 2: Bulk Recrystallization Workflow

The following workflow provides a detailed, step-by-step methodology for the main purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Heat to Dissolve add_solvent->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt Saturated Solution cool Slow Cooling & Crystallization hot_filt->cool Clear Filtrate ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt Crystal Slurry wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Detailed Steps:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a stir bar and place the flask on a stirring hotplate. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[15] Using excess solvent is the most common cause of poor yield.[16]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot, saturated solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[1][14]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[17]

  • Isolation by Vacuum Filtration: Collect the crystals using a Büchner funnel and a vacuum flask.[1] Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Swirl the crystal slurry and pour it into the center of the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[15] Using room temperature or warm solvent will redissolve some of the product, reducing the yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified solid to a watch glass and allow it to dry completely. Drying can be accelerated by using a desiccator or a vacuum oven set to a temperature well below the compound's melting point (e.g., 50-60 °C).

Purity Assessment and Characterization

To validate the success of the purification, the final product should be analyzed and compared to the crude starting material.

  • Melting Point Analysis: A key indicator of purity is the melting point. A pure crystalline solid will have a sharp melting point range (typically < 2 °C), whereas an impure sample will melt over a broader range and at a lower temperature.

    • Expected Result (Crude): Depressed and broad melting point (e.g., 115-119 °C).

    • Expected Result (Purified): Sharp melting point close to the literature value of 121 °C.[7]

  • Thin-Layer Chromatography (TLC): TLC can be used to visually assess the number of components in a sample. A purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to the product and various impurities.[2]

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)Reference(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[15][16]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, the compound may need to be purified by a different method (e.g., column chromatography) before recrystallization.[14][16][18]
Low recovery of purified product. 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Evaporate some solvent from the mother liquor to see if a second crop of crystals can be obtained. 2. Use a stemless funnel and keep all glassware hot. 3. Ensure the wash solvent is thoroughly chilled in an ice bath before use.[15][19]
Crystals form too quickly in the funnel during hot filtration. The solution cooled too rapidly in the funnel.Use a stemless funnel. Pre-heat the funnel and receiving flask. Add slightly more hot solvent than the minimum required to keep the compound dissolved, then evaporate the excess after filtration.[14][18]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
  • RSC Education. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Stenutz, R. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ChemicalBook. (n.d.). This compound CAS#: 51366-39-3.
  • PubChem. (n.d.). This compound.
  • ScienceLab.com. (2005). Material Safety Data Sheet Nitrobenzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • CUNY. (n.d.). Purification by Recrystallization.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from Eastern Mediterranean University Physics Department.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Solubility of Things. (n.d.). 4-Chloro-1-methyl-2-nitrobenzene.

Sources

Application Notes: 4-Acetamido-2-methylnitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary application of 4-Acetamido-2-methylnitrobenzene in materials science, focusing on its role as a key intermediate in the synthesis of high-performance azo pigments and dyes. This document is intended for researchers, chemists, and materials scientists, offering in-depth theoretical background, detailed, field-proven experimental protocols, and characterization methodologies. We will elucidate the chemical logic behind the multi-step synthesis, ensuring a reproducible and validated workflow from the precursor to the final material.

Introduction: Strategic Importance of this compound

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, is an aromatic nitro compound whose significance in materials science lies not in its direct application, but in its function as a precisely engineered precursor.[1] Its molecular architecture—featuring a nitro group susceptible to reduction, an acetamido group that modulates reactivity, and a methyl group influencing solubility and final properties—makes it an ideal starting point for the synthesis of chromophores, particularly those within the monoazo class of pigments.

The primary synthetic utility of this molecule is realized through its conversion to N-(4-amino-3-methylphenyl)acetamide. This key amine intermediate is then transformed into a diazonium salt, a highly reactive electrophile that, upon coupling with various electron-rich aromatic systems, yields a diverse range of intensely colored azo compounds.[2] These resulting pigments are integral to industries requiring robust and vibrant coloration, including automotive coatings, printing inks, and specialized polymers.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the key intermediate is critical for safe handling, accurate measurements, and successful reaction outcomes.

PropertyThis compoundN-(4-amino-3-methylphenyl)acetamide
CAS Number 51366-39-3[1]20092-79-1
Molecular Formula C₉H₁₀N₂O₃[1]C₉H₁₂N₂O
Molecular Weight 194.19 g/mol [1]164.20 g/mol [3]
Appearance Typically a solid (e.g., yellow powder)Solid
Melting Point Data not consistently available~158-161 °C
Solubility Generally insoluble in water; soluble in organic solventsSparingly soluble in water; soluble in ethanol

Core Application: Synthesis of Azo Pigments

The transformation of this compound into an azo pigment is a cornerstone process that follows a well-established, three-stage synthetic pathway. This pathway is a classic example of aromatic chemistry, leveraging the versatility of nitro and amino functional groups.

Mechanistic Overview

The synthesis is sequential, with each step creating the necessary functionality for the next. The causality is clear: the nitro group must first be converted to a primary amine to enable the formation of the diazonium salt, which is the critical electrophile for the color-forming azo coupling reaction.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Diazotization cluster_2 PART 3: Azo Coupling A This compound (Starting Material) B N-(4-amino-3-methylphenyl)acetamide (Key Intermediate) A->B  [H]  (e.g., Fe/HCl or Na₂S) C Diazonium Salt (Reactive Electrophile) B->C  NaNO₂ / HCl  0-5 °C E Final Azo Pigment (Chromophore) C->E D Coupling Component (e.g., Acetoacetanilide) D->E  Slightly acidic or  alkaline conditions

Caption: Overall workflow for azo pigment synthesis from the precursor.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes checkpoints and expected observations. Disclaimer: All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Reduction of this compound

  • Objective: To selectively reduce the nitro group to a primary amine, yielding N-(4-amino-3-methylphenyl)acetamide.

  • Causality: Catalytic hydrogenation or metal/acid reduction provides the necessary hydrides to convert the -NO₂ group to -NH₂ without affecting the amide functionality. The reaction is monitored by TLC to ensure complete conversion, preventing carryover of the nitro-compound which would fail to diazotize.

Materials:

  • This compound (10.0 g, 51.5 mmol)

  • Iron powder, fine (<100 mesh) (17.3 g, 310 mmol)

  • Concentrated Hydrochloric Acid (HCl) (2.0 mL)

  • Ethanol (150 mL)

  • Water (50 mL)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • TLC plates (silica gel), Mobile phase (e.g., 7:3 Ethyl Acetate:Hexane)

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add this compound (10.0 g), iron powder (17.3 g), ethanol (150 mL), and water (50 mL).

  • Begin vigorous stirring and add the concentrated HCl (2.0 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours.

  • Validation Checkpoint: Monitor the reaction progress using TLC. The starting material spot should completely disappear, and a new, more polar spot (the amine product) should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding solid sodium carbonate in small portions until the solution is slightly alkaline (pH ~8-9, check with pH paper) and effervescence ceases.

  • Filter the hot solution through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure N-(4-amino-3-methylphenyl)acetamide.

Protocol 2: Diazotization and Azo Coupling

  • Objective: To convert the synthesized amine into a diazonium salt and immediately couple it with an electron-rich component to form the final azo pigment.

  • Causality: The diazotization must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently if isolated.[4] The diazonium salt is a weak electrophile; therefore, the coupling reaction requires an activated aromatic ring (the "coupling component") to proceed efficiently.[5] The pH of the coupling reaction is critical: coupling to phenols is fastest under mildly alkaline conditions, while coupling to anilines is best in mildly acidic conditions.[6]

Materials:

  • N-(4-amino-3-methylphenyl)acetamide (from Protocol 1, e.g., 5.0 g, 30.4 mmol)

  • Concentrated Hydrochloric Acid (HCl) (8.0 mL)

  • Sodium Nitrite (NaNO₂) (2.2 g, 31.9 mmol)

  • Coupling Component (e.g., Acetoacetanilide, 5.4 g, 30.4 mmol)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ice, Distilled Water

  • Starch-iodide paper

Procedure:

Part A: Diazotization

  • In a 400 mL beaker, suspend N-(4-amino-3-methylphenyl)acetamide (5.0 g) in a mixture of concentrated HCl (8.0 mL) and water (100 mL). Stir until a fine slurry is formed.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization.

  • In a separate beaker, dissolve sodium nitrite (2.2 g) in 15 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • Validation Checkpoint: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates a slight excess is present, confirming the reaction is complete. If the test is negative, add a small amount more of the nitrite solution. The resulting clear solution is the diazonium salt and must be used immediately.

Part B: Coupling

  • In a separate 600 mL beaker, dissolve the coupling component (e.g., 5.4 g acetoacetanilide) in a solution of 50 mL water and 1.5 g NaOH. Stir until a clear solution is obtained. If needed, add a small amount of ethanol to aid dissolution.

  • Cool this coupling solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution.

  • A brightly colored precipitate (e.g., yellow for acetoacetanilide) should form immediately.

  • After the addition is complete, adjust the pH to 5-6 by adding a saturated solution of sodium acetate.

  • Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

  • Collect the pigment by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Material Characterization

Confirming the identity and purity of the synthesized pigment is crucial. The following techniques are standard in the field.

TechniquePurposeExpected Observations for an Azo Pigment
FT-IR Spectroscopy Functional group identificationPresence of N=N stretch (often weak, ~1400-1450 cm⁻¹), C=O stretches (amide, keto), N-H stretches, and aromatic C-H and C=C bands. Absence of the primary amine N-H bands from the intermediate.
UV-Visible Spectroscopy Color and electronic transitionsStrong absorption in the visible region (e.g., 400-450 nm for a yellow pigment), corresponding to the π→π* transition of the extended conjugated system.
¹H-NMR Spectroscopy Structural elucidationAromatic protons in characteristic regions, signals for methyl and acetyl groups. The exact shifts confirm the coupling position. Due to low solubility, deuterated solvents like DMSO-d₆ may be required.
Elemental Analysis Purity confirmationThe experimental percentages of C, H, and N should match the calculated values for the target molecular formula.

The analysis of organic pigments can be challenging due to their general insolubility in common solvents.[7] Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be powerful tools for structural elucidation without requiring dissolution.[7]

Safety and Handling

  • This compound: Handle as a standard aromatic nitro compound. Avoid inhalation of dust and skin contact.

  • Aromatic Amines (Intermediates): Aromatic amines are toxic and should be handled with extreme care. They can be absorbed through the skin.

  • Diazonium Salts: These intermediates are potentially explosive in their dry, solid state and should never be isolated.[1] Always keep them in a cold aqueous solution and use them immediately after preparation.

  • Sodium Nitrite: A strong oxidizing agent. Toxic if ingested.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with appropriate care.

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of azo pigments. The multi-step conversion, involving a controlled reduction, a carefully managed diazotization, and a precise azo coupling, allows for the creation of materials with tunable colors and properties. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize and characterize these important industrial materials, emphasizing the causality behind each experimental step to ensure reliable and reproducible outcomes.

References

  • The Role of 4-Aminoacetanilide in Azo Dye Synthesis and More. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.). University of the Fraser Valley.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). Journal of Biochemical Technology.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (n.d.). BenchChem.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances.
  • CN109054429B - Azo dye compound containing acetamide group and preparation method and application thereof. (2020).
  • The continuous flow synthesis of azos. (2024).
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Original Recent Advanced Research.
  • US6562115B2 - Azo dyes and their preparation and use. (2003).
  • US3793305A - One-step process of preparing azo dyes by simultaneous diazotization. (1974).
  • Synthesis and Characterization of some novel disperse azo dyes based on 4-(N-acetyl amino) 2-methyl phenacyl chloride. (2025).
  • US5196520A - Azo dyes, their preparation and the use thereof. (1993).
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. (n.d.). BenchChem.
  • Diazotis
  • Synthesis, Characterization of Azo Dyes and their Biological Studies. (n.d.). Journal of University of Shanghai for Science and Technology.
  • FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. (n.d.). TSI Journals.
  • Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. (2014).
  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).
  • N-(3-amino-4-methylphenyl)acetamide. (n.d.). PubChem.
  • Preparation of the azo dyes; diazobenzene-acetoacet-alpha-naphthylamide; diazo-alpha-naphthylamine-acetoacetanilide and the isomeric meta. (n.d.). VTechWorks.
  • Synthesis and Analytical Studies of 3-(4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. (2016). Semantic Scholar.
  • Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (n.d.). Semantic Scholar.
  • Advancing Material Characterization of Organic Pigments. (2018). PCI Magazine.

Sources

Topic: Derivatization of 4-Acetamido-2-methylnitrobenzene for Biological Screening: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Nitroaromatic compounds, while sometimes viewed with caution due to potential toxicity, represent a rich and underexplored source of biologically active molecules.[1][2] Their unique electronic properties often facilitate critical interactions with biological targets.[3] This application note provides a comprehensive, strategy-driven guide for the derivatization of 4-acetamido-2-methylnitrobenzene, a readily accessible starting material. We present detailed protocols for targeted chemical modifications at its key functional groups—the nitro and acetamido moieties—to generate a focused compound library. Furthermore, we outline a robust workflow for subsequent biological evaluation, including primary and secondary screening assays, physicochemical property assessment, and foundational structure-activity relationship (SAR) analysis. This guide is designed to empower researchers to systematically explore the therapeutic potential of this chemical class.

Introduction and Rationale

The starting scaffold, this compound, possesses three primary points for chemical modification: the nitro group, the acetamido group, and the aromatic ring. Each site offers a strategic entry point for diversification to modulate the compound's physicochemical properties and biological activity. The goal of derivatization is not merely to create new molecules, but to systematically probe the chemical space around the core structure to identify key features responsible for a desired biological effect.[4]

Why Derivatize this compound?

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] The parent molecule's properties can be fine-tuned through derivatization to improve its "drug-likeness".[7]

  • Exploration of Structure-Activity Relationships (SAR): Systematic modification allows researchers to understand which parts of the molecule are essential for activity (the pharmacophore) and which parts can be altered to enhance potency, selectivity, or reduce toxicity.[8][9]

  • Bioactivation and Mechanism of Action: The nitro group is often a pro-drug moiety, requiring reductive bioactivation within target cells or microorganisms to exert its effect.[10][11] Converting it to other functional groups (e.g., anilines, hydroxylamines) can alter this bioactivation pathway or uncover entirely new mechanisms of action.[12]

Strategic Overview: A Multi-Pronged Approach

Our strategy involves a parallel synthesis approach targeting the two most reactive functional groups. This workflow is designed for efficiency and to generate structural diversity rapidly.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Profiling & Screening cluster_2 Phase 3: Analysis & Optimization start Start Material This compound deriv Chemical Derivatization (Parallel Synthesis) start->deriv purify Purification & Characterization (HPLC, NMR, MS) deriv->purify physchem Physicochemical Profiling (logP, Solubility) purify->physchem bio_screen Biological Screening Cascade (Primary & Secondary Assays) physchem->bio_screen sar Structure-Activity Relationship (SAR) Analysis bio_screen->sar lead_opt Lead Optimization sar->lead_opt G cluster_A Pathway A: Nitro Group Modification cluster_B Pathway B: Acetamido Group Modification start This compound int_A Intermediate A1 N-(4-amino-3-methylphenyl)acetamide start:f1->int_A:f0 Nitro Reduction (e.g., H₂, Pd/C) int_B Intermediate B1 2-Methyl-4-nitroaniline start:f1->int_B:f0 Amide Hydrolysis (e.g., HCl, heat) prod_A Product Class A (Acylamides, Sulfonamides, etc.) int_A->prod_A Acylation / Sulfonylation prod_B Product Class B (Diverse Amides, Ureas, etc.) int_B->prod_B Acylation / Isocyanate Addition

Caption: Key synthetic derivatization pathways.

Protocol 1: Nitro Group Reduction (Synthesis of Intermediate A1)

Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry. [13]Catalytic hydrogenation is often preferred for its clean conversion and mild conditions. [14]We use Palladium on carbon (Pd/C) as the catalyst.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (0.05 eq by weight)

    • Ethanol (or Methanol) as solvent

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite™ for filtration

    • Round-bottom flask, magnetic stirrer, hydrogenation apparatus

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon. Repeat this purge cycle three times.

    • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, N-(4-amino-3-methylphenyl)acetamide (Intermediate A1).

    • Purify by recrystallization or column chromatography as needed. Characterize by ¹H NMR and Mass Spectrometry.

Protocol 2: Acetamido Group Hydrolysis (Synthesis of Intermediate B1)

Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving amide bonds to reveal the parent amine. [15][16]This provides an alternative synthetic handle for diversification.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 6M Hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser, heating mantle

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate for extraction

  • Procedure:

    • Suspend this compound in 6M HCl in a round-bottom flask.

    • Heat the mixture to reflux (approx. 100-110 °C) with stirring.

    • Monitor the reaction by TLC. The reaction may take several hours.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid is 2-methyl-4-nitroaniline (Intermediate B1).

    • Purify by column chromatography or recrystallization. Characterize by ¹H NMR and Mass Spectrometry.

From Intermediates A1 and B1, a wide array of derivatives can be synthesized using standard amine chemistry (e.g., reaction with acyl chlorides, sulfonyl chlorides, isocyanates).

Physicochemical Property Profiling

Before extensive biological screening, it is crucial to characterize the physicochemical properties of the synthesized library. These properties heavily influence a compound's behavior in biological systems. [17][18]

Compound ID Structure/Modification MW ( g/mol ) cLogP (calc.) Aqueous Solubility (µg/mL)
Parent This compound 194.18 1.65 Low
A1 -NO₂ → -NH₂ 164.20 1.10 Moderate
A1-Ac -NO₂ → -NH-CO-Ph 268.31 2.50 Low
B1 -NHAc → -NH₂ 152.15 1.88 Low
B1-Ac -NHAc → -NH-CO-Ph 256.27 3.28 Very Low

Note: This table presents hypothetical data for illustrative purposes.

Biological Screening Cascade

A tiered screening approach is efficient for identifying promising compounds while minimizing resource expenditure. We propose an anticancer screening cascade as a primary application, given the known activity of many nitroaromatic compounds. [2][19]

G cluster_0 Screening Workflow cluster_1 Primary Screen cluster_2 Secondary & Counterscreens lib Synthesized Compound Library (in DMSO) primary Cytotoxicity Assay (MTT) Single high dose (e.g., 10 µM) lib->primary panel Panel of Cancer Cell Lines (e.g., MCF-7, NCI-H460, PC-3) primary->panel hit_id Hit Identification (e.g., >50% growth inhibition) panel->hit_id secondary Dose-Response & IC₅₀ Determination hit_id->secondary Active 'Hits' sar SAR Analysis & Lead Prioritization hit_id->sar Inactive Compounds mech Mechanism of Action Assay (e.g., Annexin V for Apoptosis) secondary->mech counter Selectivity Counterscreen (Non-cancerous cell line, e.g., Vero) secondary->counter mech->sar counter->sar

Caption: Biological screening cascade for anticancer activity.

Protocol 3: MTT Cytotoxicity Assay (Primary Screen)

Rationale: The MTT assay is a robust, colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. It is widely used for high-throughput screening of cytotoxic compounds. [20]

  • Reagents & Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, NCI-H460 lung)

    • Appropriate culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, treat cells with the synthesized compounds at a final concentration of 10 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm on a microplate reader.

    • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" for further study.

Structure-Activity Relationship (SAR) Analysis

Once data from the primary and secondary screens are collected, SAR analysis begins. This involves correlating the structural changes in the derivatives with their biological activity. [21][22] Hypothetical SAR Table and Interpretation

Compound IDR¹ (-NO₂)R² (-NHAc)IC₅₀ vs. MCF-7 (µM)Selectivity Index (IC₅₀ Vero / IC₅₀ MCF-7)
Parent -NO₂-NHCOCH₃> 50-
A1 -NH₂-NHCOCH₃15.22.5
A1-Ac -NH-CO-Ph-NHCOCH₃8.54.1
A1-Sulf -NH-SO₂-Ph-NHCOCH₃22.41.8
B1 -NO₂-NH₂45.11.2

Interpretation Insights:

  • Insight 1: Reduction of the nitro group to an amine (Parent vs. A1) significantly increases cytotoxic activity, suggesting the aniline moiety is more favorable for activity than the nitro group in this context.

  • Insight 2: Further acylation of the new amine with a benzoyl group (A1 vs. A1-Ac) improves potency and selectivity. This indicates that a larger, aromatic substituent at this position is beneficial.

  • Insight 3: A sulfonamide at this position (A1-Sulf) is less tolerated than an amide, decreasing activity.

  • Insight 4: Hydrolysis of the original acetamido group (Parent vs. B1) provides only a marginal improvement, suggesting this position is less critical for initial activity modulation.

These initial SAR insights are crucial for guiding the next round of synthesis in a lead optimization campaign. [8]

Conclusion

This application note provides a structured and rational framework for the derivatization of this compound and its subsequent evaluation for biological activity. By employing parallel synthesis to modify key functional groups and utilizing a tiered screening cascade, researchers can efficiently generate and analyze a focused library of compounds. This systematic approach, combining robust synthetic protocols, physicochemical profiling, and strategic biological testing, is essential for uncovering the therapeutic potential hidden within the nitroaromatic chemical class and for developing novel lead compounds for drug discovery programs.

References

  • Wikipedia. Reduction of nitro compounds. [Link]
  • G. G. Kontogiorgis, C. A., Hadjipavlou-Litina, D. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
  • GARDP Revive.
  • Fiveable. Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. [Link]
  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
  • PharmaTutor. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]
  • LookChem. What are the physicochemical properties of drug?. [Link]
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Monash University. Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility. [Link]
  • Wikipedia.
  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. [Link]
  • Collaborative Drug Discovery.
  • The University of Sheffield. Nitro Reduction - Common Conditions. [Link]
  • Patsnap Synapse. What is the mechanism of Acetamide?. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • Chemistry LibreTexts. 3.9: Chemistry of Amides- Synthesis and Reactions. [Link]
  • Chemistry LibreTexts. 22.7: Amide Chemistry. [Link]
  • ResearchGate. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]
  • NIH.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • ACS Publications.
  • NIH. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. [Link]
  • ResearchGate. Rapid Screening of Antimicrobial Synthetic Peptides. [Link]
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • New Journal of Chemistry (RSC Publishing). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]
  • ResearchGate. Screening workflow. A diverse collection of 26000 synthetic compounds.... [Link]
  • IP International Journal of Comprehensive and Advanced Pharmacology.
  • Frontiers.
  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • PubMed. An update on derivatisation and repurposing of clinical nitrofuran drugs. [Link]
  • AACR Publications.
  • ResearchGate. Suzuki coupling between aryl halides and arylboronic acids in the presence of Fe3O4@NC/Pd. a.. [Link]
  • SciELO.
  • PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]
  • PubChem. This compound. [Link]
  • NIH. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
  • MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]
  • NIH. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. [Link]
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
  • MDPI. Organic Compounds with Biological Activity. [Link]
  • NIH.

Sources

Laboratory scale synthesis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Scale Synthesis of 4-Acetamido-2-methylnitrobenzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the electrophilic nitration of 3'-methylacetanilide. This guide offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing both theoretical understanding and practical, field-proven insights to ensure a safe and successful synthesis.

Introduction and Significance

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, serves as a crucial building block in organic synthesis. Its structure, featuring an acetamido group, a methyl group, and a nitro group on an aromatic ring, provides multiple points for further chemical modification. This versatility makes it a key precursor for the synthesis of more complex molecules, including various dyes and pharmacologically active compounds.

The synthesis detailed herein follows a classic electrophilic aromatic substitution pathway, a fundamental reaction in organic chemistry.[1][2] By carefully controlling the reaction conditions, 3'-methylacetanilide is nitrated to yield the desired product. Understanding the principles of substituent effects on the aromatic ring is paramount for predicting and controlling the regioselectivity of this transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 3'-methylacetanilide is an electrophilic aromatic substitution reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of the substrate.

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, facilitating the formation of the active electrophile.[2]

Step 2: Electrophilic Attack and Regioselectivity The starting material, 3'-methylacetanilide, has two activating, ortho-, para-directing groups: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃).

  • The acetamido group is a strongly activating and ortho-, para-directing substituent.

  • The methyl group is a weakly activating and ortho-, para-directing substituent.

The substitution pattern is determined by the combined directing effects of these two groups. The nitro group will preferentially add to the positions that are ortho or para to the powerful acetamido group and activated by the methyl group. The position C-4 (para to the acetamido group and ortho to the methyl group) is highly activated, making it the primary site of nitration. Steric hindrance from the existing substituents can influence the distribution of minor ortho-isomers.[3]

Step 3: Deprotonation and Aromatization The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[2]

Caption: Overall reaction scheme for the nitration of 3'-methylacetanilide.

Quantitative Data Summary

The physical and chemical properties of the primary reactant and the target product are summarized below for quick reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3'-MethylacetanilideC₉H₁₁NO149.19[4]65-67[5]White crystalline solid[4]
This compoundC₉H₁₀N₂O₃194.19[6]96.5-98[7]Yellow-green solid[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 2-3 grams of the final product. All operations must be performed inside a certified chemical fume hood.

4.1 Reagents and Materials

  • 3'-Methylacetanilide (C₉H₁₁NO)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water (H₂O)

  • Ice

  • Ethanol (for recrystallization)

  • 100 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

4.2 Step-by-Step Synthesis Procedure

  • Preparation of the Substrate Solution:

    • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

    • Add 1.5 g (approx. 0.01 mol) of 3'-methylacetanilide to the flask.

    • Carefully add 5 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved.

    • Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or flask, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated sulfuric acid to another ice bath.

    • Slowly add 1.0 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Caution: This mixing is exothermic. Ensure the mixture remains cold throughout the addition.

  • Nitration Reaction:

    • Fill a dropping funnel with the freshly prepared, cold nitrating mixture.

    • Add the nitrating mixture dropwise to the stirred solution of 3'-methylacetanilide over a period of 20-30 minutes.

    • Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. Adjust the addition rate as necessary to control the temperature.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Product Isolation and Work-up:

    • In a 250 mL beaker, prepare a slurry of approximately 50 g of crushed ice and 50 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow-green precipitate of the crude product should form.[7]

    • Allow the precipitate to settle, then collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter paper with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

  • Purification by Recrystallization:

    • Transfer the crude solid to a small Erlenmeyer flask.

    • Add a minimal amount of a hot ethanol-water solvent mixture to dissolve the solid. Start with ethanol and add hot water dropwise until the solution becomes slightly turbid, then add a few more drops of hot ethanol to clarify.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and allow them to air-dry completely on a watch glass.

  • Final Product:

    • Weigh the dry, purified product to determine the final yield.

    • Proceed with characterization to confirm identity and purity.

Safety Precautions and Waste Disposal

5.1 Hazard Identification

  • Concentrated Sulfuric Acid and Nitric Acid: Extremely corrosive and strong oxidizing agents. Can cause severe burns upon contact with skin or eyes. Inhalation of vapors is harmful.

  • Nitroaromatic Compounds: Nitrobenzene and its derivatives are toxic. They can be absorbed through the skin and are harmful if inhaled or ingested.[8][9] Potential for causing damage to organs (blood, liver, kidneys) through prolonged exposure.[8]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction and the formation of dinitrated and other hazardous byproducts.

5.2 Personal Protective Equipment (PPE)

  • A flame-resistant lab coat must be worn at all times.

  • Chemical splash goggles are mandatory.

  • Chemically resistant gloves (e.g., nitrile) must be worn.

  • All operations must be conducted within a properly functioning chemical fume hood.[10]

5.3 Waste Disposal

  • All acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

  • Organic solvent waste from recrystallization should be collected in a designated halogen-free organic waste container.

  • Solid chemical waste should be disposed of in a designated solid waste container.

Product Characterization

To ensure the successful synthesis of the target compound, the following analytical methods are recommended for characterization.

  • Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point close to the literature value (96.5-98 °C) is indicative of high purity.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the structure. The spectrum should display distinct signals for the aromatic protons, the methyl protons, and the acetyl protons, with chemical shifts and splitting patterns consistent with the this compound structure.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of this compound.

References

  • Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46, 1141.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Sciencelab.com. (2005). Material Safety Data Sheet: Nitrobenzene.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ChemBK. (2024). 3'-methylacetanilide.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

Sources

Application Notes & Protocols: The Strategic Utility of N-(3-methyl-4-nitrophenyl)acetamide in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical scaffolds are paramount. N-(3-methyl-4-nitrophenyl)acetamide, a substituted nitroaromatic compound, represents a key starting material for the synthesis of a variety of bioactive molecules. Its strategic arrangement of functional groups—an acetamido, a methyl, and a nitro group—on an aromatic ring provides a rich platform for complex molecular architecture. The true synthetic power of this molecule is unlocked through the transformation of its nitro group into an amine, yielding the 3-amino-4-methylphenyl moiety. This diamine precursor is a cornerstone for building heterocyclic systems and complex amides that are central to the activity of numerous therapeutic agents, particularly in the realm of oncology.

This guide provides an in-depth exploration of the practical applications of N-(3-methyl-4-nitrophenyl)acetamide, focusing on its role as a precursor in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor. We will detail the underlying chemical principles, provide robust experimental protocols for key transformations, and illustrate the logical workflow from this foundational building block to a life-saving therapeutic.

Core Application: Synthesis of the Bcr-Abl Kinase Inhibitor, Nilotinib

Nilotinib (marketed as Tasigna®) is a second-generation tyrosine kinase inhibitor that has transformed the treatment landscape for chronic myelogenous leukemia (CML), particularly for patients who have developed resistance to imatinib.[1] Its mechanism of action involves the potent and selective inhibition of the Bcr-Abl kinase, an aberrant enzyme central to the pathophysiology of CML.[2] The chemical structure of Nilotinib features a core N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide framework. The 4-methyl-3-amino-benzamide portion of this molecule can be strategically derived from N-(3-methyl-4-nitrophenyl)acetamide.

The synthetic journey from N-(3-methyl-4-nitrophenyl)acetamide to Nilotinib involves a series of key transformations that leverage the inherent reactivity of the precursor. The overarching strategy involves the reduction of the nitro group to an amine, which then serves as a nucleophile for the construction of the pyrimidine-amino linkage. While many patented syntheses of Nilotinib start from 4-methyl-3-nitrobenzoic acid[3], N-(3-methyl-4-nitrophenyl)acetamide provides a direct route to the crucial 3-amino-4-methylphenyl core after nitro reduction and subsequent amide hydrolysis or modification.

Conceptual Synthetic Workflow

The following diagram outlines the conceptual pathway from the N-(3-methyl-4-nitrophenyl)acetamide core to the final Nilotinib molecule.

G A N-(3-methyl-4-nitrophenyl)acetamide B N-(4-methyl-3-aminophenyl)acetamide A->B Nitro Reduction C 3-Amino-4-methylaniline B->C Amide Hydrolysis F Key Amide Bond Formation (Coupling with Pyrimidine Moiety) C->F D 4-Methyl-3-nitrobenzoic acid (Alternative Starting Material) E 4-Methyl-3-aminobenzoic acid D->E Nitro Reduction E->F G Nilotinib Precursor F->G Guanidinylation/ Cyclization H Final Amide Coupling G->H Coupling with 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline I Nilotinib H->I Final Product

Caption: Conceptual synthetic pathways to Nilotinib.

Key Chemical Transformations & Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the critical transformations required to utilize N-(3-methyl-4-nitrophenyl)acetamide as a precursor for bioactive molecules like Nilotinib.

Protocol 1: Selective Reduction of the Aromatic Nitro Group

The reduction of the nitro group to a primary amine is the pivotal first step. Catalytic hydrogenation is a clean and efficient method, offering high chemoselectivity and avoiding the use of harsh, stoichiometric metal reagents.[4]

Objective: To synthesize N-(4-methyl-3-aminophenyl)acetamide from N-(3-methyl-4-nitrophenyl)acetamide.

Materials:

  • N-(3-methyl-4-nitrophenyl)acetamide

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-methyl-4-nitrophenyl)acetamide (1.0 eq., e.g., 10.0 g) in methanol (100 mL).

  • Addition of Reagents: To this solution, carefully add 10% Pd/C (0.1 eq. by weight, e.g., 1.0 g). In a fume hood, add ammonium formate (5.0 eq., e.g., 16.2 g) in small portions. The addition of ammonium formate can be exothermic.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected.

  • Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude N-(4-methyl-3-aminophenyl)acetamide.

  • Purification (Optional): The crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterExpected Value/Observation
Reaction Time 2 - 4 hours
TLC (1:1 Hex/EtOAc) Starting Material Rf ~0.6; Product Rf ~0.2
Expected Yield >90%
Appearance Off-white to light brown solid
Purity (by HPLC) >95% (crude)
Protocol 2: Amide Bond Formation – A Core Reaction in Nilotinib Synthesis

A central step in many Nilotinib syntheses is the formation of a benzamide linkage.[3][5] The following is a representative protocol for the coupling of a benzoic acid derivative with an aniline, a reaction analogous to the final steps in the construction of Nilotinib. This illustrates how the amine functionality, derived from our starting material, can be utilized.

Objective: To perform an EDC/HOBt mediated amide coupling, a standard and reliable method for forming amide bonds.

Materials:

  • A substituted benzoic acid (e.g., 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid) (1.0 eq)

  • A substituted aniline (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Diethyl ether (Et₂O)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzoic acid derivative (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the aniline derivative (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by silica gel chromatography or recrystallization to yield the final product.

G cluster_0 Amide Coupling Workflow A Dissolve Benzoic Acid in Anhydrous DMF B Add HOBt and EDC·HCl (Activate Carboxylic Acid) A->B C Add Aniline Derivative and DIPEA (Base) B->C D Stir at Room Temp (12-24h) C->D E Aqueous Work-up & Extraction with EtOAc D->E F Purification (Chromatography/ Recrystallization) E->F G Isolated Amide Product F->G

Caption: Workflow for EDC/HOBt mediated amide coupling.

Mechanism of Action: How Nilotinib Inhibits Bcr-Abl Kinase

The bioactive molecule synthesized from the N-(3-methyl-4-nitrophenyl)acetamide-derived scaffold, Nilotinib, functions by targeting the ATP-binding site of the Bcr-Abl kinase.[6] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the uncontrolled proliferation of cancer cells in CML.

G cluster_0 Bcr-Abl Kinase Signaling Pathway cluster_1 Inhibition by Nilotinib BCR_ABL Bcr-Abl Kinase (Active) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Downstream Signaling Nilotinib Nilotinib BCR_ABL_Inhibited Bcr-Abl Kinase (Inactive) Nilotinib->BCR_ABL_Inhibited Binds to ATP Site No_Signal Apoptosis / No Proliferation BCR_ABL_Inhibited->No_Signal Blocks Signaling

Caption: Simplified diagram of Nilotinib's mechanism of action.

Conclusion

N-(3-methyl-4-nitrophenyl)acetamide is more than a simple chemical; it is a strategic precursor that provides access to the invaluable 3-amino-4-methylphenyl scaffold. As demonstrated through the synthesis of Nilotinib, this starting material opens the door to the creation of complex, life-saving therapeutics. The protocols and workflows detailed herein offer researchers and drug development professionals a practical guide to harnessing the synthetic potential of this versatile building block, underscoring the critical link between fundamental organic synthesis and the advancement of modern medicine.

References

  • Kalesh, K. A., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry, 7(24), 5129–5136.
  • Kalesh, K. A., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (Publication). Department of Chemistry, National University of Singapore.
  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(10), 5531-5534.
  • Google Patents. (2017). US10000470B1 - Method for preparing nilotinib.
  • Manley, P. W., et al. (2014). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 57(15), 6377–6391.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-2-methylnitrobenzene, a key intermediate in the development of various pharmaceuticals and dyes. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overall Synthetic Pathway

The synthesis of this compound (IUPAC Name: N-(3-methyl-4-nitrophenyl)acetamide) is typically achieved via a two-step process starting from 3-methylaniline (m-toluidine). The first step involves the protection of the highly reactive amino group via acetylation, which also serves to direct the subsequent electrophilic substitution. The second, and more critical step, is the regioselective nitration of the resulting acetanilide.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 3-Methylaniline (m-Toluidine) B N-(3-methylphenyl)acetamide A->B Acetic Anhydride Glacial Acetic Acid C N-(3-methylphenyl)acetamide D This compound (Final Product) C->D HNO₃ / H₂SO₄ 0-10 °C G start Dissolve N-(3-methylphenyl)acetamide in conc. H₂SO₄ cool_reactor Cool Reactor to 0-5 °C (Ice/Salt Bath) start->cool_reactor add_nitro Add Nitrating Mixture Dropwise (Keep Temp < 10 °C) cool_reactor->add_nitro prep_nitro Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) and cool separately prep_nitro->add_nitro react Stir at Room Temp (1 hour) add_nitro->react quench Pour Mixture onto Crushed Ice/Water react->quench filter Filter Precipitate quench->filter wash Wash Solid with Cold Water until Neutral filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize

Technical Support Center: Optimizing the Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Reaction Overview: The Acetylation of 3-methyl-4-nitroaniline

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is a fundamental N-acetylation reaction. It proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the starting material, 3-methyl-4-nitroaniline, attacks the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride.

Caption: General reaction scheme for the synthesis of N-(3-methyl-4-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most effective acylating agent for this synthesis?

A1: Acetic anhydride is the most commonly used and recommended acylating agent for this transformation.[1] While acetyl chloride can also be used, it is often more reactive and corrosive, and it generates hydrochloric acid as a byproduct, which can protonate the starting aniline and deactivate it.[2] Acetic anhydride is easier to handle and the acetic acid byproduct is less problematic for the reaction.

Q2: Is a catalyst or base required for this reaction?

A2: This reaction can proceed without a catalyst, especially when using a solvent like glacial acetic acid or when heating the mixture.[1][3] However, the reaction can be slow. To increase the reaction rate, a few drops of a strong acid like concentrated sulfuric acid can be used as a catalyst. The acid protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. Alternatively, a base like pyridine can be used, although it is less common for simple acetylations with acetic anhydride.

Q3: How does the electronic nature of the starting material affect the reaction?

A3: The starting material, 3-methyl-4-nitroaniline, has two key substituents that influence the reactivity of the amino group. The methyl group (-CH₃) is a weak electron-donating group, which slightly increases the nucleophilicity of the amine. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which significantly decreases the electron density on the aromatic ring and, through resonance, reduces the nucleophilicity of the amino group. This deactivation makes the reaction slower than the acetylation of aniline itself, reinforcing the potential need for heating or catalysis to achieve a reasonable reaction rate.

Q4: What is the best way to monitor the reaction's progress to completion?

A4: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[4][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of the product spot. This prevents premature workup (leading to low yield) or excessive heating (leading to byproduct formation). A typical mobile phase for this analysis would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What are the primary safety concerns for this procedure?

A5: The primary safety concerns involve the reagents used.

  • Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It reacts with water, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Glacial Acetic Acid: This is a corrosive liquid. Handle with care in a fume hood.

  • Catalysts (e.g., Sulfuric Acid): Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It must be handled with extreme caution. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Flowchart Start Experiment Complete: Analyze Product Problem Low Yield or Impure Product? Start->Problem LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes CheckTLC Check TLC of Crude Product LowYield->CheckTLC IncompleteRxn Incomplete Reaction: - Extend reaction time - Increase temperature - Add catalyst (H₂SO₄) CheckTLC->IncompleteRxn Starting Material Present WorkupLoss Product Loss in Workup: - Ensure complete precipitation - Minimize washing volume - Check filtrate for product CheckTLC->WorkupLoss Clean Reaction, Low Mass ImpurityType Nature of Impurity? Impure->ImpurityType StartingMaterial Unreacted Starting Material: - See 'Incomplete Reaction' - Check reagent stoichiometry ImpurityType->StartingMaterial By TLC Discolored Dark/Discolored Product: - Reduce reaction temperature - Use activated charcoal  during recrystallization ImpurityType->Discolored By Color OilingOut Oils Out During Purification: - Use more solvent - Cool solution slowly - Attempt column chromatography ImpurityType->OilingOut During Recrystallization

Caption: A decision tree for troubleshooting common issues in the synthesis.

Issue 1: My reaction yield is significantly lower than expected.

  • Potential Cause: Incomplete reaction. Due to the deactivating effect of the nitro group, the acetylation can be sluggish.

  • Recommended Solution:

    • Monitor with TLC: Before working up the reaction, ensure the starting 3-methyl-4-nitroaniline has been completely consumed.[5]

    • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or gently heating the mixture (e.g., to 50-60 °C) to drive it to completion.[6]

    • Use a Catalyst: Adding a catalytic amount (1-2 drops) of concentrated sulfuric acid can significantly accelerate the reaction.

  • Potential Cause: Product loss during workup. The product may have some solubility in the aqueous mixture, or it may not have fully precipitated.

  • Recommended Solution:

    • Ensure Complete Precipitation: After pouring the reaction mixture onto crushed ice, stir vigorously for an extended period (15-30 minutes) to allow for complete precipitation of the product.[7]

    • Cooling: Ensure the precipitation mixture is thoroughly chilled in an ice bath to minimize the product's solubility.

    • Washing: When washing the collected solid, use ice-cold water and use it sparingly to avoid dissolving the product.

Issue 2: The final product is dark or discolored.

  • Potential Cause: Oxidation or thermal degradation. Anilines can be sensitive to oxidation, and prolonged heating at high temperatures can lead to the formation of colored, tarry byproducts.

  • Recommended Solution:

    • Strict Temperature Control: Avoid excessive heating. If heat is required, use a controlled temperature water bath and only heat for the time necessary for the reaction to complete (as determined by TLC).

    • Purification with Charcoal: During the recrystallization step, the colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the impurities, and it can then be removed by hot filtration through a fluted filter paper or a pad of Celite. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[5]

Issue 3: The product "oils out" instead of crystallizing during recrystallization.

  • Potential Cause: The solution is too concentrated, it was cooled too quickly, or the melting point of the impure product is below the boiling point of the solvent.[5]

  • Recommended Solution:

    • Add More Solvent: If an oil forms, try reheating the solution to dissolve the oil and then add more hot solvent until the solution is no longer supersaturated.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath from a hot state. Slow cooling encourages the formation of a stable crystal lattice. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[8]

    • Use a Solvent Pair: If a single solvent is problematic, a solvent/anti-solvent pair (e.g., ethanol/water) can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent (like ethanol) and then add the "poor" solvent (like water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]

Data & Recommended Conditions

The following table summarizes recommended parameters for optimizing the synthesis. These values should be considered a starting point for your specific experimental setup.

ParameterRecommended ValueRationale & In-Depth Notes
Starting Material 3-methyl-4-nitroanilineEnsure high purity. Impurities can inhibit the reaction or co-crystallize with the product, complicating purification.
Acylating Agent Acetic AnhydrideA slight excess is recommended to ensure the reaction goes to completion.
Stoichiometry 1.0 : 1.2A 20% molar excess of acetic anhydride is a good starting point to drive the reaction forward.[1][9]
Solvent Glacial Acetic AcidActs as both a solvent and a mild catalyst. The reaction can also be run neat (without solvent), but using a solvent allows for better temperature control.[3]
Catalyst (Optional) Conc. H₂SO₄ (1-2 drops)Significantly increases the reaction rate by activating the acetic anhydride. Use with caution.
Reaction Temperature Room Temp to 60 °CStart at room temperature. If the reaction is slow (monitored by TLC), gentle heating can be applied. Avoid high temperatures to prevent byproduct formation.
Reaction Time 30 min - 2 hoursHighly dependent on temperature and catalysis. Monitor by TLC for completion.
Workup Procedure Pour onto ice-waterQuenches the reaction, hydrolyzes excess acetic anhydride, and precipitates the less-soluble acetamide product.[7][10]
Purification Solvent Ethanol or Ethanol/WaterEthanol is a common and effective solvent for recrystallizing acetanilides.[8] A binary mixture with water can help maximize recovery.

Experimental Protocols

Standard Protocol for Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitroaniline (1.0 eq).

  • Reagent Addition: In a fume hood, add glacial acetic acid (approx. 5-10 mL per gram of aniline) followed by the slow addition of acetic anhydride (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 15-20 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 20 mL per gram of aniline).

  • Isolation: Continue stirring for 15 minutes in an ice bath. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid filter cake with a small amount of ice-cold water.

  • Drying: Allow the crude product to air-dry on the filter paper or dry it in a vacuum oven at a low temperature.

Optimized Protocol (Incorporating Troubleshooting)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add high-purity 3-methyl-4-nitroaniline (1.0 eq) and glacial acetic acid (5 mL/g).

  • Catalysis & Reagent Addition: Add one drop of concentrated H₂SO₄. Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Controlled Reaction: Stir the mixture at room temperature for 30 minutes. Check the reaction progress by TLC. If the reaction is not complete, heat the mixture in a water bath at 50 °C until the starting material is no longer visible by TLC.

  • Workup: Pour the cooled reaction mixture into a beaker of crushed ice and water with vigorous stirring.

  • Isolation: After stirring in an ice bath for 20 minutes to maximize precipitation, collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold water and dry the crude product under vacuum.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to just dissolve the solid.

    • If the solution is colored, add a spatula-tip of activated charcoal, boil for 1-2 minutes, and perform a hot filtration to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and dry to a constant weight.

Experimental_Workflow Setup 1. Reaction Setup (Aniline, Acetic Acid, Catalyst) Addition 2. Reagent Addition (Acetic Anhydride) Setup->Addition Reaction 3. Reaction & Monitoring (Stirring, optional heating, TLC) Addition->Reaction Workup 4. Workup (Pour into ice-water) Reaction->Workup Isolation 5. Isolation (Vacuum Filtration) Workup->Isolation Purification 6. Purification (Recrystallization from Ethanol) Isolation->Purification Analysis 7. Final Analysis (Yield, MP, Spectroscopy) Purification->Analysis

Caption: A streamlined workflow for the synthesis and purification of the target compound.

References

  • Darsi, S. S. P., & Boddu, V. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link: Available through academic search engines]
  • Ghosh, K., & Shinde, S. (2014). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate. [Link: https://www.researchgate.net/publication/283488219_Optimization_of_reaction_conditions_for_the_acylation_of_aniline_with_acetic_acid_using_mPANI-Ag_nanocomposite_a]
  • Kumar, S., Agasti, N., Singh, G., & Kumar, A. (2023). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. [Link: https://www.researchgate.
  • Sciencemadness Discussion Board. (2009). N-acetylation of aniline, using aspirin. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=9018]
  • Pearson Education. (n.d.). Acylation of Aniline Explained. [Link: https://www.pearson.
  • Chen, K., et al. (2019). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01476a]
  • ChemicalBook. (n.d.). N-(4-methyl-3-nitrophenyl)acetamide. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243335.htm]
  • askIITians. (n.d.). Why is acetylation performed before nitration of aniline? [Link: https://www.askiitians.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. [Link: https://www.benchchem.com/product/bcp160351/technical-support]
  • BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. [Link: https://www.benchchem.com/product/BCHM245971/troubleshooting]
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link: https://www.jcbsc.org/storage/2021/04/6.-Aida-Smajlagic-43-53.pdf]
  • Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(4). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9007670/]
  • Rodrigues, D. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa Repository. [Link: https://repositorio.ul.pt/handle/10451/23117]
  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... [Link: https://www.quora.
  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(5). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158933/]
  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link: https://journals.iucr.org/e/issues/2022/04/00/x220277/index.html]
  • Afonso, C. A. M., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link: https://www.rsc.org/books/specpub-e/9781849739634/9781849739634-00267.asp]
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". [Link: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. [Link: https://www.benchchem.
  • Selby, T. (2021). acetylation aniline. YouTube. [Link: https://www.youtube.

Sources

Technical Support Center: By-product Formation in the Nitration of N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of by-products during this critical electrophilic aromatic substitution reaction. By understanding the underlying mechanisms, you can optimize your reaction conditions to favor the desired product and minimize impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected major products and common by-products in the nitration of N-(3-methylphenyl)acetamide?

A1: The nitration of N-(3-methylphenyl)acetamide is an electrophilic aromatic substitution reaction where a nitro group (–NO₂) is introduced onto the aromatic ring. The acetamido (–NHCOCH₃) and methyl (–CH₃) groups are both ortho-, para-directing activators.[1][2] However, their directing effects are combined.

  • Expected Major Products: The primary products are the result of nitration at the positions most activated by both groups, which are ortho and para to the strongly activating acetamido group.

    • 4-nitro-3-methylacetanilide: Nitration occurs at the para position relative to the acetamido group and ortho to the methyl group. This is often the major product due to reduced steric hindrance compared to the position ortho to the acetamido group.[3]

    • 2-nitro-3-methylacetanilide: Nitration occurs at the ortho position relative to the acetamido group and meta to the methyl group.

    • 6-nitro-3-methylacetanilide: Nitration occurs at the other ortho position relative to the acetamido group and meta to the methyl group.

  • Common By-products:

    • Dinitro compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to products like 2,4-dinitro-3-methylacetanilide.[4]

    • Ortho-isomers: While the para-isomer is generally favored, a significant amount of the ortho-isomers can be formed.[4][5] The ratio of ortho to para products can be influenced by reaction conditions.[6]

    • Hydrolysis product: Under strong acidic conditions and elevated temperatures, the acetamido group can be hydrolyzed back to an amino group, forming 3-methylaniline. This can then be nitrated to form nitro-3-methylanilines.[7]

    • Oxidation products: Nitric acid is a strong oxidizing agent, and unwanted oxidation of the starting material or products can occur, especially at higher temperatures.

Q2: My reaction is producing a higher than expected amount of the ortho-nitro isomer. What could be the cause?

A2: A higher yield of the ortho-isomer in the nitration of substituted acetanilides can be influenced by several factors:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the para-isomer due to its higher thermodynamic stability.[4] Conversely, higher temperatures can lead to an increase in the proportion of the ortho-isomer.

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. In the nitration of acetanilide, using acetic anhydride as a solvent has been shown to increase the proportion of the ortho-isomer compared to reactions in sulfuric acid.[6]

  • Steric Hindrance: The methyl group at the 3-position provides some steric hindrance to the adjacent positions (2 and 4). However, the acetamido group itself is bulky and can sterically hinder the ortho positions (2 and 6). The interplay of these steric factors can be complex.[3]

Troubleshooting Guide: Minimizing By-product Formation
IssuePotential Cause(s)Recommended Action(s)
Excessive Dinitration - High reaction temperature.- High concentration of nitrating agent.[4]- Prolonged reaction time.- Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture.[8][9]- Use a stoichiometric amount or a slight excess of the nitrating agent.- Monitor the reaction progress using TLC and quench the reaction upon completion.
High Levels of Ortho-Isomers - Elevated reaction temperature.- Choice of solvent system.[6]- Perform the reaction at a lower temperature to favor the thermodynamically more stable para-product.[4]- Consider using a different solvent system. For example, using glacial acetic acid as a solvent is a common practice.[8]
Presence of Hydrolyzed Product - High concentration of sulfuric acid.- Elevated reaction temperature.[7]- Use the minimum amount of sulfuric acid necessary to catalyze the reaction.- Ensure the reaction temperature is kept low.
Formation of Colored Impurities - Oxidation of the aromatic ring or substituents by nitric acid.- Maintain a low reaction temperature.- Add the nitric acid slowly to the reaction mixture to control the exothermic reaction.[8]
Q3: What is the mechanistic basis for the formation of different isomers?

A3: The regioselectivity of the nitration is governed by the electronic effects of the substituents on the benzene ring. Both the acetamido and methyl groups are electron-donating, activating the ring towards electrophilic attack.[3][10]

The acetamido group is a strong activating group due to the resonance donation of the nitrogen lone pair into the ring. This effect strongly directs incoming electrophiles to the ortho and para positions.[4] The methyl group is a weaker activating group that directs ortho and para through an inductive effect and hyperconjugation.[11][12]

The positions on the ring are activated to different extents:

  • Position 4 (para to -NHCOCH₃, ortho to -CH₃): Highly activated by resonance from the acetamido group and induction/hyperconjugation from the methyl group. This position is sterically accessible, often leading to the major product.[3]

  • Positions 2 and 6 (ortho to -NHCOCH₃, meta to -CH₃): Strongly activated by the acetamido group but can be sterically hindered.

  • Position 5 (meta to both groups): Least activated position.

The formation of the nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[13]

Nitronium Ion Formation HNO3 HNO₃ H2ONO2_plus H₂O⁺–NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O

Caption: Formation of the nitronium ion.

Experimental Protocol: Nitration of N-(3-methylphenyl)acetamide

This protocol is a general guideline. Researchers should optimize conditions based on their specific equipment and safety protocols.

Materials:

  • N-(3-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Ice

  • Deionized Water

Procedure:

  • In a flask, dissolve N-(3-methylphenyl)acetamide in glacial acetic acid.[8]

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[9]

  • Add the cold nitrating mixture dropwise to the solution of N-(3-methylphenyl)acetamide, ensuring the temperature does not exceed 10°C.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.[14]

  • Filter the solid product and wash thoroughly with cold water to remove any residual acid.[15]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify the desired isomer.[9]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-(3-methylphenyl)acetamide in Glacial Acetic Acid B Cool to 0-5°C A->B C Add Conc. H₂SO₄ B->C E Add Nitrating Mixture Dropwise (Keep Temp < 10°C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Stir at Room Temperature (Monitor by TLC) E->F G Pour onto Ice F->G H Filter Crude Product G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J

Caption: Experimental workflow for nitration.

Q4: How can I effectively separate the different isomers produced?

A4: The separation of the isomeric products is typically achieved through fractional crystallization. The ortho- and para-isomers often exhibit different solubilities in common organic solvents. For instance, in the case of nitroacetanilides, the para-isomer is generally less soluble in ethanol than the ortho-isomer.[9][16] This difference in solubility allows for the selective crystallization of the para-isomer from an ethanol solution, leaving the more soluble ortho-isomer in the mother liquor.

Column chromatography can also be employed for a more precise separation of the isomers if fractional crystallization does not provide sufficient purity.

References
  • Brainly.in. (2023, March 2). Nitration of acetanilide followed by hydrolysis gives. [Link]
  • ijarsct. (n.d.).
  • Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. [Link]
  • RSC Publishing. (n.d.). Electrophilic Aromatic Substitution.
  • Study.com. (n.d.).
  • askIITians. (2025, August 26). Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani. [Link]
  • Transtutors. (2022, May 6). 2. In the nitration of acetanilide, why is needed to control the... (1 Answer). [Link]
  • Lu Le Laboratory. (2013, June 1).
  • ResearchGate. (n.d.).
  • JAAN's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). [Link]
  • YouTube. (2020, October 11).
  • Learn CBSE. (2018, October 11).
  • Chemistry Online. (2022, November 30).
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
  • Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide | PDF. [Link]
  • Unknown. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
  • Master Organic Chemistry. (2018, January 29).
  • YouTube. (2018, May 8).
  • PubChem. (n.d.). N-(3-Methylphenyl)acetamide. [Link]
  • Master Organic Chemistry. (2018, April 30).

Sources

Technical Support Center: Optimizing the Synthesis and Yield of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetamido-2-methylnitrobenzene, also known by its IUPAC name, N-(3-methyl-4-nitrophenyl)acetamide[1]. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will explore the common synthetic pathway, address specific experimental challenges through a troubleshooting guide, and answer frequently asked questions.

Synthesis Overview: A Two-Step Approach

The most common and reliable synthesis of this compound originates from m-toluidine (3-methylaniline). The process involves two critical steps: the protection of the amine via acetylation, followed by a regioselective nitration. This strategy is essential because direct nitration of anilines can lead to oxidation and the formation of undesired byproducts. Protecting the amino group as an acetamide moderates its reactivity and directs the nitration to the desired position[2].

Experimental Workflow

The overall synthetic process is a sequential two-step reaction followed by purification. Each stage requires careful control of reaction conditions to maximize yield and minimize impurity formation.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Purification start m-Toluidine process1 Acetylation Reaction start->process1 reagent1 Acetic Anhydride reagent1->process1 product1 N-(3-methylphenyl)acetamide process1->product1 process2 Nitration Reaction (0-10°C) product1->process2 Intermediate Product reagent2 Mixed Acid (HNO3 + H2SO4) reagent2->process2 product2 Crude this compound process2->product2 process3 Recrystallization product2->process3 Crude Product final_product Pure Product process3->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Step 1 - Acetylation of m-Toluidine

Q1: My yield of N-(3-methylphenyl)acetamide is lower than expected. What are the likely causes?

A1: Low yield in the acetylation step typically stems from three primary issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of acetic anhydride (approximately 1.05 to 1.1 equivalents). The reaction is often heated to ensure completion; a reflux at around 100°C is common[3].

  • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water. Ensure your glassware is dry and the m-toluidine starting material is anhydrous. Any moisture will consume the reagent, converting it to acetic acid, which is unreactive under these conditions.

  • Product Loss During Workup: The product is typically isolated by pouring the reaction mixture into cold water to precipitate the solid acetanilide. If too much water is used or the solution is not sufficiently cold, some product may remain dissolved. Ensure thorough cooling before filtration.

Q2: The acetylation product is an oil or a sticky solid that is difficult to filter and purify. How can this be resolved?

A2: This issue usually points to impurities.

  • Starting Material Purity: Ensure the m-toluidine is of high purity. Impurities in the starting material can lead to side products that interfere with crystallization.

  • Residual Acetic Acid: During workup, residual acetic acid can make the product oily. After precipitation, wash the crude product thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finish with another water wash to remove the bicarbonate salt.

  • Recrystallization: A proper recrystallization step is crucial. An ethanol/water mixture is often effective for purifying acetanilides[4]. Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Problem Area: Step 2 - Nitration

Q3: My final yield of this compound is very low, and the reaction mixture turned dark brown or black during the addition of mixed acid. What happened?

A3: A dark coloration and low yield are classic signs of an uncontrolled exothermic reaction and subsequent side reactions, primarily oxidation.

  • Temperature Control is Critical: The nitration of activated aromatic rings is highly exothermic[5]. The temperature must be strictly maintained between 0°C and 10°C using an ice/salt bath[4]. If the temperature rises above this range, the strong oxidizing nature of nitric acid will degrade the starting material and product, leading to charring and the formation of numerous byproducts.

  • Rate of Addition: The nitrating mixture (mixed acid) must be added very slowly (dropwise) to the solution of N-(3-methylphenyl)acetamide in sulfuric acid. This allows the cooling bath to dissipate the heat generated from the reaction, preventing a dangerous temperature spike.

  • Order of Addition: Always add the pre-chilled nitrating mixture to the substrate solution, not the other way around. This ensures that the nitrating agent is never in large excess at any point.

Q4: My product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge in electrophilic aromatic substitution. In the nitration of N-(3-methylphenyl)acetamide, the acetamido group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

  • Directing Group Influence: The desired product, N-(3-methyl-4-nitrophenyl)acetamide, results from nitration at the position that is para to the powerful acetamido directing group and ortho to the methyl group. This is the electronically and sterically favored position.

  • Major Isomers: The primary isomeric byproduct is typically N-(3-methyl-2-nitrophenyl)acetamide, where nitration occurs ortho to the acetamido group.

  • Improving Selectivity: Lowering the reaction temperature (closer to 0°C) can sometimes enhance selectivity by favoring the kinetically controlled product. Ensuring the formation of the acetanilide is complete before nitration is also key, as the free amino group would direct differently and be prone to oxidation.

Problem Area: Step 3 - Purification and Isolation

Q5: What is the most effective method for purifying the final product?

A5: Recrystallization is the standard and most effective method.

  • Solvent Selection: As with the intermediate, a binary solvent system of ethanol and water is highly effective. The crude product is typically more soluble in ethanol than in water. Dissolve the crude solid in a minimum volume of hot ethanol and add hot water dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Purity Check: The purity of the final product can be verified using Thin Layer Chromatography (TLC) against the starting material and by measuring its melting point. Further characterization can be done using IR and NMR spectroscopy[4][5].

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the nitration reaction? A: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring of the acetanilide to form the final product[2][5].

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O start_mol N-(3-methylphenyl)acetamide intermediate Sigma Complex (Resonance Stabilized) start_mol->intermediate + NO₂⁺ final_product N-(3-methyl-4-nitrophenyl)acetamide intermediate->final_product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Q: Why is it necessary to protect the amino group of m-toluidine as an acetamide? A: There are two primary reasons for this protective step:

  • Prevent Oxidation: Amino groups are highly susceptible to oxidation by nitric acid. Direct nitration often results in the destruction of the starting material and the formation of tarry, polymeric byproducts.

  • Control Regioselectivity: The free amino group (-NH₂) is a very strong activating group. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating. This moderation provides better control over the reaction, preventing unwanted di- or tri-nitration and leading to a cleaner product profile[2].

Q: Are there alternative acylating agents to acetic anhydride? A: Yes, other acylating agents like acetyl chloride can be used. However, acetyl chloride is often more expensive and reacts more violently, producing corrosive HCl gas as a byproduct. For similar syntheses, agents like p-toluenesulfonyl chloride have also been used, though this adds complexity and cost to the overall process[6]. For most applications, acetic anhydride provides the best balance of reactivity, cost, and ease of handling[3].

Summary of Key Parameters for Yield Optimization

To assist in experiment planning, the following table summarizes the critical parameters that must be controlled to maximize the yield and purity of this compound.

ParameterStepRecommended ConditionRationale for High Yield
Reagent Purity Acetylation & NitrationAnhydrous reagents and solventsPrevents hydrolysis of acetic anhydride and side reactions during nitration.
Stoichiometry Acetylation1.05 - 1.1 equivalents of Ac₂OEnsures the reaction goes to completion without excessive reagent waste.
Temperature Acetylation~100°CDrives the reaction to completion in a reasonable timeframe.
Temperature Nitration0°C to 10°C Crucial. Prevents oxidation, degradation, and formation of byproducts.[4]
Rate of Addition NitrationSlow, dropwiseMaintains temperature control and prevents localized overheating.
Reaction Time Nitration~1 hour post-additionAllows the reaction to proceed to completion at a controlled temperature.[2]
Purification Final ProductRecrystallization (Ethanol/Water)Effectively removes isomeric impurities and residual acids, yielding a pure product.[5]

By adhering to these guidelines and understanding the chemical principles behind each step, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. (n.d.). Benchchem.
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Royal Society of Chemistry.
  • PubChem Compound Summary for CID 2737378, this compound. (n.d.). National Center for Biotechnology Information.
  • Preparation method of 2-methyl-4-nitrophenylamine. (2010). Google Patents.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

Sources

Technical Support Center: Isomer Separation in 4-Acetamido-2-methylnitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-acetamido-2-methylnitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating the desired product from its structural isomers. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: Why are multiple isomers formed during the nitration of N-(3-methylphenyl)acetamide?

A: The formation of multiple isomers is a fundamental consequence of the reaction mechanism, which is an electrophilic aromatic substitution.[1][2] The starting material, N-(3-methylphenyl)acetamide, has two directing groups on the benzene ring: an acetamido group (-NHCOCH₃) and a methyl group (-CH₃).

  • Directing Effects: Both the acetamido and methyl groups are ortho, para-directors. This means they activate the aromatic ring and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves.[1]

  • Combined Influence: As shown in the diagram below, both groups direct the nitration to positions 2, 4, and 6 on the ring. This inevitably leads to a mixture of N-(2-nitro-3-methylphenyl)acetamide, N-(4-nitro-3-methylphenyl)acetamide (your desired product), and N-(6-nitro-3-methylphenyl)acetamide.

G cluster_0 Reaction Pathway cluster_1 Isomeric Products Start N-(3-methylphenyl)acetamide Reagents HNO₃ / H₂SO₄ Product_Mix Mixture of Isomers Reagents->Product_Mix Electrophilic Aromatic Substitution Isomer_4 This compound (Desired Product) Product_Mix->Isomer_4 Position 4 Nitration Isomer_2 2-Acetamido-6-methylnitrobenzene (Byproduct) Product_Mix->Isomer_2 Position 2 Nitration Isomer_6 2-Acetamido-4-methylnitrobenzene (Byproduct) Product_Mix->Isomer_6 Position 6 Nitration

Caption: Isomer formation during nitration.

Q2: What are the major isomeric byproducts I should expect, and how do their properties differ?

A: You should primarily expect two positional isomers along with your target molecule. The key to separating them lies in their differing physical properties, such as melting point and solubility. The para-substituted isomer (your product) is typically more symmetrical, which often leads to a higher melting point and lower solubility in common solvents compared to the ortho isomers.

Isomer NameCommon NamePosition of NO₂Expected Melting PointSolubility Characteristics
This compound 4-Nitro-3-acetamidotoluenePara to -NHCOCH₃HigherLess soluble in polar solvents (e.g., ethanol)
2-Acetamido-4-methylnitrobenzene 6-Nitro-3-acetamidotolueneOrtho to -NHCOCH₃LowerMore soluble
2-Acetamido-6-methylnitrobenzene 2-Nitro-3-acetamidotolueneOrtho to -NHCOCH₃LowerMore soluble

Q3: What factors can I control to influence the ratio of isomers formed?

A: While completely eliminating byproduct formation is unlikely, you can influence the isomer ratio to favor the desired 4-nitro product.

  • Temperature: Temperature control is critical. Nitration is an exothermic reaction.[1] Running the reaction at lower temperatures (e.g., 0-5 °C) generally increases the selectivity for the para isomer. This is because substitution at the ortho positions is more sterically hindered, and at lower temperatures, the electrophile has less kinetic energy to overcome this barrier.

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity. Using a milder nitrating agent or ensuring the slow, controlled addition of the standard HNO₃/H₂SO₄ mixture can prevent over-nitration and potentially improve the para:ortho ratio.[3]

Q4: How can I definitively confirm the identity and purity of my separated isomers?

A: A combination of techniques is recommended for unambiguous identification:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities, including other isomers, will typically depress and broaden the melting point range.

  • Spectroscopy:

    • ¹H NMR: This is the most powerful tool for distinguishing positional isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns for the remaining aromatic protons.

    • FTIR: While less definitive for isomers, FTIR can confirm the presence of key functional groups (N-H, C=O, NO₂) and the absence of starting material.[4]

  • Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram (using an appropriate method) indicates high purity. Running the isolated product alongside the crude mixture can confirm successful separation.

Troubleshooting Guide: Isomer Separation

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My crude product has solidified, but the yield of the desired this compound isomer is very low after initial purification.

  • Probable Cause: The ortho isomers are often more soluble and may remain in the mother liquor during the initial precipitation or crystallization step.[1] A significant portion of your target compound might also be lost if the crystallization conditions are not optimal.

  • Solution:

    • Analyze the Mother Liquor: Before discarding any filtrate, concentrate it and analyze it by TLC or ¹H NMR to see if it contains a significant amount of the desired product.

    • Optimize Crystallization: The most effective method for separating these isomers on a preparative scale is fractional crystallization , which exploits their different solubilities in a specific solvent. The 4-nitro isomer, being more symmetrical, is typically less soluble in solvents like ethanol than the 2- and 6-nitro isomers.

G Start Crude Isomer Mixture (Solid) Dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) Start->Dissolve Cool Allow to cool slowly to room temperature Dissolve->Cool Chill Chill in an ice bath Cool->Chill Filter Vacuum Filter Chill->Filter Crystals Solid Crystals (Enriched in 4-nitro isomer) Filter->Crystals Collect Solid Filtrate Mother Liquor (Enriched in 2- and 6-nitro isomers) Filter->Filtrate Collect Liquid Recrystallize Recrystallize solid to increase purity Crystals->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product G cluster_0 TLC Optimization cluster_1 Column Chromatography Workflow TLC_Start Spot crude mixture on TLC plate TLC_Develop Develop plate in various solvent systems (e.g., Hexane:EtOAc) TLC_Analyze Identify solvent system giving best spot separation (Rf ≈ 0.2-0.4) Column_Elute Elute with optimized solvent system TLC_Analyze->Column_Elute Informs Eluent Choice Column_Prep Pack column with silica gel Column_Load Load sample dissolved in minimum solvent Column_Prep->Column_Load Column_Load->Column_Elute Column_Collect Collect fractions Column_Elute->Column_Collect Column_Analyze Analyze fractions by TLC Column_Collect->Column_Analyze Column_Combine Combine pure fractions and evaporate solvent Column_Analyze->Column_Combine

Sources

Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Acetamidotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 3-acetamidotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will move beyond simple procedural outlines to provide a deeper understanding of the underlying principles and offer practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity in the nitration of 3-acetamidotoluene?

A1: The regioselectivity of this reaction is primarily governed by the directing effects of the two substituents already present on the aromatic ring: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃).

  • Acetamido Group (-NHCOCH₃): This is a moderately activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2]

  • Methyl Group (-CH₃): This is a weakly activating group and also an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby activating the ortho and para positions.[3][4]

The interplay of these two directing groups, along with steric hindrance, determines the final isomer distribution.

Q2: What are the expected major and minor products of this reaction?

A2: In the nitration of 3-acetamidotoluene (also known as 3-methylacetanilide), the incoming nitro group (-NO₂) will be directed to the positions activated by both the acetamido and methyl groups. The primary products are:

  • 4-nitro-3-acetamidotoluene: This is often the major product, as the position is para to the methyl group and ortho to the strong directing acetamido group.[5]

  • 2-nitro-3-acetamidotoluene: This isomer is also formed, with the nitro group being ortho to both substituents.

  • 6-nitro-3-acetamidotoluene: This isomer is formed, with the nitro group being ortho to the methyl group and para to the acetamido group.

The relative yields of these isomers can be influenced by reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 3-acetamidotoluene.

Problem 1: Low Yield of the Desired Nitro Isomer

A consistently low yield of the target nitro-isomer can be frustrating. Several factors could be at play:

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to an incomplete conversion of the starting material. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[6]

  • Oxidation of the Starting Material: If the starting material was synthesized by acetylation of 3-methylaniline (m-toluidine), any unreacted amine is susceptible to oxidation by the strong nitrating mixture, leading to the formation of tarry byproducts.[6]

  • Product Loss During Workup: The nitrated products may have some solubility in the aqueous phase. Ensure efficient extraction with a suitable organic solvent and minimize losses during purification steps like recrystallization.[6]

Problem 2: Poor Regioselectivity and Formation of Multiple Isomers

The formation of a complex mixture of isomers is a common challenge in this reaction. Here's how to troubleshoot:

  • Reaction Temperature: Temperature plays a critical role in controlling regioselectivity. Lower temperatures (e.g., 0-5 °C) generally favor the formation of the thermodynamically more stable para-substituted product relative to the acetamido group (6-nitro-3-acetamidotoluene). Higher temperatures can lead to a less selective reaction and the formation of more varied isomers.

  • Nitrating Agent: The choice of nitrating agent can significantly impact the isomer distribution.

    • A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.

    • Using milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may alter the regioselectivity.[7]

  • Steric Hindrance: The bulky acetamido group can sterically hinder the approach of the electrophile to the ortho positions (2 and 4 positions). This effect can be exploited to favor substitution at the less hindered para position (6-position).[8][9]

Problem 3: Formation of Tarry, Dark-Colored Byproducts

The appearance of dark, tarry materials indicates the occurrence of side reactions, primarily oxidation.

  • Temperature Control: This is the most critical factor. The nitrating agent should be added slowly and dropwise, with vigorous stirring, while maintaining a low temperature (typically 0-10 °C) using an ice bath. This helps to dissipate the heat generated during the exothermic reaction and prevent localized overheating.[6]

  • Purity of Starting Material: Ensure the 3-acetamidotoluene is free from any residual 3-methylaniline. The free amino group is highly susceptible to oxidation by the nitrating mixture.[6]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 3-Acetamidotoluene

This protocol provides a general method for the nitration of 3-acetamidotoluene. The specific conditions may need to be optimized to favor the desired isomer.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: Dissolve 3-acetamidotoluene in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate flask equipped with a stirrer and a thermometer, and cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-acetamidotoluene, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The nitrated products will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product, a mixture of isomers, can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative)

Nitrating AgentTemperature (°C)Major Product(s)Minor Product(s)
HNO₃/H₂SO₄0-54-nitro & 6-nitro2-nitro
HNO₃/H₂SO₄25-30Mixture of 2-, 4-, and 6-nitro-
Acetyl Nitrate02-nitro & 6-nitro4-nitro

Note: This table provides a general trend. Actual results may vary based on specific experimental parameters.

Visualizing the Reaction Pathway

The following diagram illustrates the key decision points and potential outcomes in the nitration of 3-acetamidotoluene.

Nitration_Workflow Start 3-Acetamidotoluene Nitrating_Agent Select Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitrating_Agent Temperature Control Temperature (e.g., 0-5°C) Nitrating_Agent->Temperature Reaction Nitration Reaction Temperature->Reaction Workup Quench with Ice Water Reaction->Workup Isolation Filtration & Washing Workup->Isolation Crude_Product Crude Mixture of Isomers Isolation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Product_4_Nitro 4-Nitro-3-acetamidotoluene Purification->Product_4_Nitro Isomer 1 Product_2_Nitro 2-Nitro-3-acetamidotoluene Purification->Product_2_Nitro Isomer 2 Product_6_Nitro 6-Nitro-3-acetamidotoluene Purification->Product_6_Nitro Isomer 3 Separation_Strategy cluster_separation Separation Techniques Crude_Mixture Crude Nitro-Isomer Mixture Fractional_Crystallization Fractional Crystallization Crude_Mixture->Fractional_Crystallization Column_Chromatography Column Chromatography Crude_Mixture->Column_Chromatography Hydrolysis Hydrolysis to Amines Crude_Mixture->Hydrolysis Separated_Isomers Pure Isomers Fractional_Crystallization->Separated_Isomers Column_Chromatography->Separated_Isomers Hydrolysis->Separated_Isomers Followed by separation & re-acetylation

Sources

Technical Support Center: Synthesis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Acetamido-2-methylnitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this synthetic procedure, ensuring high yield and purity of your target compound.

Troubleshooting Guide: Navigating Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My final product is a mixture of isomers, primarily contaminated with what I suspect is N-(4-methyl-2-nitrophenyl)acetamide. How can I improve the regioselectivity of the nitration?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The formation of isomeric byproducts stems from the competing directing effects of the acetamido and methyl groups on the starting material, N-(3-methylphenyl)acetamide.

  • Mechanistic Insight: The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The methyl group (-CH₃) is also an ortho-, para-director, albeit weaker, through an inductive effect. In N-(3-methylphenyl)acetamide, the positions ortho and para to the strong acetamido group are positions 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 5. The desired product results from nitration at the 4-position, which is para to the acetamido group and ortho to the methyl group. The undesired N-(4-methyl-2-nitrophenyl)acetamide results from nitration at the 6-position (ortho to the acetamido group).

  • Troubleshooting & Solutions:

    • Temperature Control is Critical: The nitration of acetanilide derivatives is highly exothermic.[1] Maintaining a low temperature, typically between 0-10°C, is crucial.[2] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomers.

    • Slow and Controlled Addition: The nitrating mixture (concentrated nitric and sulfuric acids) should be added dropwise to the solution of N-(3-methylphenyl)acetamide in a suitable solvent like glacial acetic acid or sulfuric acid.[3][4] This slow addition helps to maintain a low reaction temperature and prevents localized areas of high reactant concentration, which can lead to side reactions.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating agents can alter the ortho:para ratio. For instance, using acetyl nitrate (formed from nitric acid and acetic anhydride) has been shown to favor ortho-nitration in some acetanilides.[5] For this synthesis, sticking with the mixed acid system under controlled temperatures is generally the most reliable method to favor the desired para-isomer.

Q2: I'm observing the formation of dinitro- and possibly trinitro- derivatives. How can I prevent this over-nitration?

A2: Polynitration is a common side reaction when the aromatic ring is sufficiently activated. Although the first nitro group is strongly deactivating, the combined activating effects of the acetamido and methyl groups can still make the product susceptible to further nitration under harsh conditions.

  • Mechanistic Insight: The product, this compound, still possesses activating groups. The newly introduced nitro group is a meta-director, but the powerful ortho-, para-directing acetamido group can still facilitate a second nitration, especially at elevated temperatures or with an excess of the nitrating agent.[6][7]

  • Troubleshooting & Solutions:

    • Stoichiometry: Use a slight molar excess (typically 1.0 to 1.1 equivalents) of nitric acid. A large excess of the nitrating agent will significantly increase the likelihood of polynitration.

    • Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC), the reaction should be promptly quenched. As with isomer control, maintaining a low temperature (0-10°C) is essential to reduce the rate of the second nitration reaction.[7][8]

    • Quenching: The reaction should be quenched by pouring the reaction mixture onto crushed ice or into ice-cold water.[2][4] This rapidly dilutes the acid and lowers the temperature, effectively stopping the reaction and precipitating the crude product.

Q3: My product is contaminated with 2-methyl-4-nitroaniline, indicating that the acetamido group has been hydrolyzed. What causes this and how can it be avoided?

A3: The acetamido group is a protecting group for the amine, preventing its oxidation by the nitrating mixture.[3] However, this amide linkage can be susceptible to hydrolysis under the strongly acidic conditions of the reaction.

  • Mechanistic Insight: Amide hydrolysis can be catalyzed by strong acids.[9] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In the nitrating mixture, the high concentration of strong acid and the presence of water (even in concentrated acids) can facilitate this side reaction, especially if the reaction is heated or prolonged.[10][11]

  • Troubleshooting & Solutions:

    • Anhydrous Conditions (as much as possible): While the nitrating mixture contains water, using anhydrous solvents and ensuring glassware is dry can help minimize extraneous water.

    • Temperature and Time: Avoid excessive temperatures and prolonged reaction times. Hydrolysis is more likely to occur at higher temperatures. If the reaction is left for an extended period, even at low temperatures, hydrolysis can become significant.

    • Workup: During the workup, neutralizing the acidic solution to precipitate the product should be done carefully. However, prolonged exposure to strong acid before neutralization will increase the extent of hydrolysis.

Q4: I suspect oxidation of the methyl group to a carboxylic acid. Is this a likely side reaction?

A4: While the nitrating mixture is a strong oxidizing agent, the oxidation of an aromatic methyl group to a carboxylic acid typically requires more forcing conditions (e.g., potassium permanganate, high heat). However, it is not an impossible side reaction, especially if the temperature is not well-controlled.

  • Mechanistic Insight: The methyl group on the benzene ring can be oxidized to a carboxylic acid. While nitric acid can be an oxidizing agent, the conditions for nitration are usually controlled to favor electrophilic substitution on the ring rather than oxidation of the side chain.[12]

  • Troubleshooting & Solutions:

    • Strict Temperature Control: This is the most critical factor. Elevated temperatures significantly increase the rate of oxidation reactions.

    • Avoid Excess Nitric Acid: A large excess of nitric acid, a potent oxidizing agent, can increase the likelihood of this side reaction.

Experimental Workflow & Side Reaction Pathways

The following diagram illustrates the main synthetic route and the potential side reactions discussed.

Synthesis_Pathway Start N-(3-methylphenyl)acetamide Nitration HNO₃, H₂SO₄ Start->Nitration Electrophilic Aromatic Substitution Product This compound (Desired Product) PolyNitro Polynitrated Products Product->PolyNitro Excess HNO₃ High Temp. Hydrolysis Hydrolyzed Product (2-methyl-4-nitroaniline) Product->Hydrolysis Prolonged Time High Acidity Isomer Isomeric Byproducts (e.g., N-(4-methyl-2-nitrophenyl)acetamide) Nitration->Product Controlled Temp. (0-10°C) Nitration->Isomer Poor Temp. Control (>10°C)

Sources

Removal of unreacted starting materials from 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Acetamido-2-methylnitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted starting materials and byproducts from this common acetylation reaction.

Introduction: The Chemistry of the Challenge

The synthesis of this compound typically involves the acetylation of 4-amino-3-methylnitrobenzene using an acylating agent like acetic anhydride or acetyl chloride. While the reaction is generally robust, the crude product is often contaminated with unreacted starting materials and byproducts. The efficiency of the purification process is paramount to obtaining a final product of high purity, suitable for subsequent synthetic steps or biological assays. This guide provides a logical, step-by-step approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The primary impurities are typically unreacted starting materials and reaction byproducts. These include:

  • 4-amino-3-methylnitrobenzene: The starting amine, which is basic in nature.

  • Acetic Anhydride: The unreacted acetylating agent. It is rapidly hydrolyzed by water to form acetic acid.[1][2]

  • Acetic Acid: A byproduct of the reaction and the hydrolysis of excess acetic anhydride.[1]

Q2: How can I perform a quick preliminary check of my crude product's purity?

Two simple methods are highly effective for a rapid purity assessment:

  • Thin-Layer Chromatography (TLC): Spot your crude product, the starting amine, and a co-spot (crude + amine) on a TLC plate. Elute with a solvent system like 1:1 Hexane/Ethyl Acetate. The presence of a lower Rf spot corresponding to the polar starting amine indicates significant contamination.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to become depressed and broaden the melting range.[3]

Q3: My crude product is oily and won't solidify. What should I do?

An oily product often indicates the presence of significant impurities that are disrupting the crystal lattice formation. The first step should be a liquid-liquid extraction (workup) as described in the troubleshooting guide below to remove acidic and basic impurities. If the product remains oily, techniques like trituration with a non-polar solvent (e.g., hexanes) or column chromatography may be necessary.

In-Depth Troubleshooting Guides

This section provides detailed, causality-driven protocols to address specific purification challenges.

Problem 1: Significant Contamination with Unreacted 4-amino-3-methylnitrobenzene

Root Cause: Incomplete acetylation reaction, insufficient acetylating agent, or non-optimized reaction conditions. The starting amine is a basic compound, a property we can exploit for its removal.

Solution: Acidic Wash (Acid-Base Extraction)

This technique leverages the difference in basicity between the starting amine and the neutral amide product. The amine is protonated by acid to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A volume equal to about one-third of the organic layer volume is sufficient.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine (4-amino-3-methylnitrobenzene hydrochloride) will move to the top aqueous layer.

  • Removal: Drain the bottom organic layer. Discard the aqueous layer.

  • Repeat: Repeat the wash with 1M HCl to ensure complete removal of the amine.

  • Neutralization: Proceed immediately to a basic wash (Problem 2) to remove residual acid before solvent evaporation.

cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Product Product (this compound) Neutral Amide Product->Product Amine Impurity (Starting Amine) Basic HCl Add 1M HCl Amine->HCl Reacts Salt Ammonium Salt (Water-Soluble) HCl->Salt Forms Salt->Salt

Caption: Logic of acid-base extraction for amine removal.

Problem 2: Residual Acetic Acid from Hydrolyzed Acetic Anhydride

Root Cause: Acetic anhydride is often used in excess and readily hydrolyzes to acetic acid, especially during aqueous workups.[1][2][4] This acidic byproduct must be removed.

Solution: Basic Wash

This procedure neutralizes the acidic byproduct, converting it into a water-soluble salt (sodium acetate) that partitions into the aqueous layer.

Experimental Protocol: Basic Wash

  • Setup: Use the organic layer from the previous step (or a fresh solution of the crude product) in a separatory funnel.

  • Basic Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Caution: This reaction produces CO₂ gas. Shake gently at first and vent the separatory funnel frequently and immediately to release pressure.

  • Separation: Once gas evolution ceases, shake vigorously. Allow the layers to separate. The deprotonated acetic acid (sodium acetate) will be in the aqueous layer.

  • Removal: Drain the organic layer and discard the aqueous wash.

  • Final Washes: Wash the organic layer once with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude, washed product.

Problem 3: Product is Still Impure After Washing

Root Cause: The remaining impurities have similar acid/base properties to the product (i.e., they are neutral) and could not be removed by extraction. These impurities may also have similar solubility profiles.

Solution A: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds.[5] It relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures.[6]

Step-by-Step Guide to Recrystallization

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Test small amounts of your crude product in different solvents. For acetanilides, ethanol, water, or a binary mixture of ethanol/water are excellent starting points.[3][7]

Solvent Polarity Boiling Point (°C) Comments
WaterHigh100Acetanilides often have low solubility in cold water but high solubility in hot water.[3]
EthanolMedium78A common and effective solvent for many organic solids.
MethanolMedium65Similar to ethanol, but its lower boiling point can be advantageous.
Ethyl AcetateMedium77Good for moderately polar compounds.
Hexane/HeptaneLow~69 / ~98Generally used as an anti-solvent or for triturating non-polar impurities.
Table 1: Common Solvents for Recrystallization Screening.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[6]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator. Confirm purity via melting point analysis and/or TLC.

Solution B: Flash Column Chromatography

Root Cause: Recrystallization was ineffective, likely because an impurity has a very similar solubility profile to the product. Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[8]

Step-by-Step Guide to Column Chromatography

  • TLC Method Development: First, find a solvent system (eluent) that gives good separation on a TLC plate. The target compound should have an Rf value of approximately 0.2-0.4. A common starting point for acetanilides is a mixture of hexane and ethyl acetate.[8][9]

Compound Polarity Typical Rf (1:1 Hex/EtOAc)
4-amino-3-methylnitrobenzeneHigh (Basic)~0.1 (may streak)
This compoundMedium (Neutral)~0.3
Table 2: Example TLC Data for Method Development.
  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions. Less polar compounds will elute first.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tip: Basic amines like the starting material can "tail" or streak on acidic silica gel, leading to poor separation.[8] To mitigate this, add 0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.

start Crude Product workup Perform Acid/Base Wash (Liquid-Liquid Extraction) start->workup check1 Check Purity (TLC) workup->check1 recryst Recrystallization check1->recryst Impure end Pure Product check1->end Pure check2 Check Purity (TLC/MP) recryst->check2 chrom Column Chromatography check2->chrom Impure check2->end Pure chrom->end fail Impure

Caption: A logical workflow for the purification of this compound.

References

  • Acetic anhydride - Wikipedia. Wikipedia. [Link]
  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. [Link]
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Science Publishing. [Link]
  • KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.
  • Experiment 1 - Recrystallization of Acetanilide.
  • question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. [Link]
  • Separation of Acetanilide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Column Chromatography Lab Report: Acetanilide & Guaiazulene. Studylib. [Link]
  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
  • Process of preparing 4-amino-3-nitro phenol.
  • Acetyl
  • Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products.
  • Acylation of Aniline Explained. Pearson+. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Method of crystallizing nitro products.
  • This compound. PubChem. [Link]
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Nitration of 4-acetamidobenzoic acid.
  • 4-Chloro-1-methyl-2-nitrobenzene. Solubility of Things. [Link]
  • Methyl 4-acetamido-2-methoxy-5-nitrobenzo
  • 4-Nitrotoluene. Solubility of Things. [Link]
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
  • synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
  • (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-methyl-4-nitrophenyl)acetamide. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale experiments and the subsequent scale-up process.

I. Introduction to the Synthesis

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is most commonly achieved through the acetylation of 3-methyl-4-nitroaniline. This reaction involves the introduction of an acetyl group (-COCH₃) to the amino (-NH₂) functionality of the starting material, typically using acetic anhydride as the acetylating agent. The reaction is generally straightforward but requires careful control of conditions to ensure high yield and purity, especially when transitioning to a larger scale.

Reaction Scheme:

Caption: A step-by-step workflow for the synthesis and purification of N-(3-methyl-4-nitrophenyl)acetamide.

Troubleshooting Decision Tree:

cluster_1 Troubleshooting Low Yield Low_Yield Low Yield Check_TLC Reaction Complete? Low_Yield->Check_TLC Incomplete_Reaction Increase Reaction Time/Temp Check_TLC->Incomplete_Reaction No Workup_Loss Loss During Work-up? Check_TLC->Workup_Loss Yes Yield_Improved Yield Improved Incomplete_Reaction->Yield_Improved Optimize_Workup Minimize Wash Volumes Workup_Loss->Optimize_Workup Yes Recrystallization_Loss Loss During Recrystallization? Workup_Loss->Recrystallization_Loss No Optimize_Workup->Yield_Improved Optimize_Recrystallization Use Minimal Hot Solvent Recrystallization_Loss->Optimize_Recrystallization Yes Recrystallization_Loss->Yield_Improved No Optimize_Recrystallization->Yield_Improved

Caption: A decision tree to diagnose and resolve issues of low yield during the synthesis.

VII. Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Appearance Orange Crystalline Solid[2]
Melting Point 148.5 °C[2]
Boiling Point 370 °C at 760 mmHg[2]
Solubility Soluble in ethanol, methanol; sparingly soluble in water.[3][4]

VIII. Analytical Methods for Purity Assessment

Technique Typical Conditions Expected Outcome
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 v/v)The product, N-(3-methyl-4-nitrophenyl)acetamide, will have a higher Rf value than the more polar starting material, 3-methyl-4-nitroaniline.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientProvides quantitative data on the purity of the product and allows for the detection and quantification of impurities. [5][6]
Melting Point Standard melting point apparatusA sharp melting point range close to the literature value (148.5 °C) indicates high purity.
Spectroscopy (¹H NMR, ¹³C NMR, IR, MS) Standard spectroscopic techniquesConfirms the chemical structure and identity of the final product.

IX. References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. Retrieved from [Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline? Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–459.

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Acetamide-3-nitrophenyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • IJRASET. (n.d.). A Comparative Thermal stability Study of N-(4- Nitropheny) Maleimide and N-(2, 4-di- nitrophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). The suspected reaction mechanism of acetylation. [Image]. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine. Retrieved from

  • ResearchGate. (n.d.). (PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Acetamido-2-methylnitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing solvent systems in reactions involving 4-Acetamido-2-methylnitrobenzene. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of your experimental work. Here, we move beyond simple protocols to explain the fundamental principles governing solvent selection and its impact on reaction outcomes, ensuring both success and reproducibility in your endeavors.

Introduction: The Critical Role of the Solvent System

In the synthesis and subsequent transformation of this compound, the choice of solvent is far from a trivial decision. It is a critical parameter that dictates reaction kinetics, selectivity, and yield. The solvent not only dissolves the reactants but also stabilizes transition states, influences the activity of catalysts, and can even participate in the reaction mechanism. This guide will provide a detailed exploration of these factors, empowering you to make informed decisions and troubleshoot common issues effectively. The primary focus will be on the reduction of the nitro group, a common and critical transformation for this class of compounds in medicinal chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent systems for the reduction of this compound to its corresponding aniline, a key building block in many pharmaceutical syntheses.

Q1: What are the most common solvent systems for the reduction of this compound?

A1: The choice of solvent is intrinsically linked to the selected reducing agent. For catalytic hydrogenation (e.g., using Pd/C), polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water are frequently employed.[1][2][3] These solvents are effective at dissolving the starting material and do not poison the catalyst. For metal/acid reductions, such as with iron in the presence of hydrochloric or acetic acid (Fe/HCl, Fe/CH₃COOH), protic solvents and co-solvent systems are also common.[4][5][6] Stannous chloride (SnCl₂) reductions are often carried out in polar solvents like ethanol or ethyl acetate.[4][7]

Q2: My this compound has poor solubility in the recommended solvent. What are my options?

A2: Poor solubility is a frequent cause of slow or incomplete reactions.[4] If your starting material is not dissolving, consider the following strategies:

  • Co-solvent Systems: Employ a mixture of solvents. For instance, if your compound is poorly soluble in ethanol, adding a more polar aprotic solvent like tetrahydrofuran (THF) can enhance solubility. An ethanol/water mixture can also be effective.[3][4]

  • Heating: Gently warming the reaction mixture can increase the solubility of your starting material. However, be mindful that higher temperatures can also promote side reactions.[4]

  • Alternative Solvents: If solubility remains an issue, a different solvent system may be necessary. For hydrophobic compounds, solvents like THF can be beneficial.[4]

Q3: How does the choice between a polar protic and a polar aprotic solvent affect the reduction of the nitro group?

A3: The proticity of the solvent can significantly influence the reaction.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents possess acidic protons and can form hydrogen bonds. In catalytic hydrogenations, they are generally good choices. In metal/acid reductions, they serve as a proton source.

  • Polar Aprotic Solvents (e.g., THF, ethyl acetate, DMF, DMSO): These solvents lack acidic protons. They are particularly useful when using reagents that might react with protic solvents. For some reductions, like those using SnCl₂ in a non-acidic medium, polar aprotic solvents can be highly effective and offer good chemoselectivity.[7]

Q4: Can the solvent choice help in achieving chemoselective reduction of the nitro group while preserving other functional groups?

A4: Absolutely. The solvent can play a crucial role in modulating the reactivity of the reducing agent and thus enhancing chemoselectivity. For instance, in catalytic hydrogenation, the choice of solvent can influence the activity of the catalyst, potentially preventing the reduction of other sensitive groups.[1] When dealing with molecules containing other reducible functionalities (e.g., halogens, carbonyls, nitriles), the selection of a milder reducing system in an appropriate solvent is critical. For example, to avoid dehalogenation, which can occur with Pd/C, non-catalytic methods like SnCl₂ or Fe/HCl in solvents such as ethanol or ethyl acetate are often preferred.[2][8]

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered during the reduction of this compound.

Issue 1: Incomplete Reaction or Low Yield

An incomplete reaction or a lower than expected yield is a common frustration. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Incomplete Reaction/Low Yield

G Start Incomplete Reaction or Low Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Sol_Poor No Check_Solubility->Sol_Poor Sol_Good Yes Check_Solubility->Sol_Good Check_Reagent Is the reducing agent/catalyst active? Reagent_Inactive No Check_Reagent->Reagent_Inactive Reagent_Active Yes Check_Reagent->Reagent_Active Check_Stoichiometry Is the stoichiometry of the reducing agent correct? Stoich_Incorrect No Check_Stoichiometry->Stoich_Incorrect Stoich_Correct Yes Check_Stoichiometry->Stoich_Correct Check_Temp Is the reaction temperature optimal? Temp_Suboptimal No Check_Temp->Temp_Suboptimal Temp_Optimal Yes Check_Temp->Temp_Optimal Solution_Solubility Use a co-solvent (e.g., THF/Ethanol). Increase reaction temperature cautiously. Sol_Poor->Solution_Solubility Sol_Good->Check_Reagent Solution_Reagent Use fresh reducing agent or new catalyst. Ensure proper storage and handling of catalyst. Reagent_Inactive->Solution_Reagent Reagent_Active->Check_Stoichiometry Solution_Stoichiometry Increase the equivalents of the reducing agent. Stoich_Incorrect->Solution_Stoichiometry Stoich_Correct->Check_Temp Solution_Temp Optimize temperature. Monitor for potential side reactions at higher temperatures. Temp_Suboptimal->Solution_Temp End Reaction Optimized Temp_Optimal->End Solution_Solubility->Check_Reagent Solution_Reagent->Check_Stoichiometry Solution_Stoichiometry->Check_Temp Solution_Temp->End

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of Side Products

The reduction of nitroarenes can sometimes lead to the formation of undesired side products such as hydroxylamines, nitroso, or azoxy compounds.[4][9] The presence of these impurities can complicate purification and reduce the yield of the desired aniline.

Strategies to Minimize Side Product Formation:

  • Ensure Sufficient Reducing Agent: A stoichiometric or slight excess of the reducing agent is crucial to drive the reaction to completion and reduce any partially reduced intermediates.[4]

  • Temperature Control: Exothermic reductions can lead to localized overheating, which may promote the formation of dimeric side products like azoxy and azo compounds.[4] Maintaining a controlled temperature is essential.

  • Solvent Choice: The solvent can influence the stability of intermediates. In some cases, a protic solvent can help protonate intermediates and facilitate their further reduction.

Reaction Pathway and Potential Side Products

G Start This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH Aniline Desired Product: 4-Amino-2-methylacetanilide (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Azoxy + Ar-NO Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo Compound (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Reduction

Caption: Reduction pathway and potential side products.

Data Presentation: Solvent Properties and Their Impact

The selection of an appropriate solvent often involves a trade-off between solubility, reactivity, and practicality. The following table provides a summary of common solvents used in the reduction of nitroarenes and their relevant properties.

SolventPolarity (Relative)TypeBoiling Point (°C)Key Considerations for Nitro Reduction
Ethanol 0.654Polar Protic78Good general-purpose solvent for catalytic hydrogenation and metal/acid reductions. Good solubility for many nitroarenes.
Methanol 0.762Polar Protic65Similar to ethanol, but lower boiling point. Can be more effective in dissolving some substrates.
Water 1.000Polar Protic100Often used in co-solvent systems (e.g., with ethanol) to improve solubility of reagents and facilitate work-up.
Ethyl Acetate 0.228Polar Aprotic77A good solvent for extractions and can be used as a reaction solvent, particularly with SnCl₂.
Tetrahydrofuran (THF) 0.207Polar Aprotic66Excellent for dissolving hydrophobic compounds. Can be used as a co-solvent to enhance solubility.
Acetic Acid 0.648Polar Protic118Can act as both a solvent and a proton source in metal-mediated reductions (e.g., with Zinc).

Experimental Protocols

Below are generalized, step-by-step protocols for common reduction methods. Note: These are starting points and may require optimization for your specific substrate and scale.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of saturated sodium bicarbonate or a dilute NaOH solution to precipitate tin salts.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). The formation of emulsions can be an issue; filtration through Celite may be necessary.[10]

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

References

  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. [Link]
  • NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. [Link]
  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. [Link]
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
  • Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. [Link]
  • Solubility of Things. (n.d.). Nitrobenzene. [Link]
  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]
  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
  • ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]
  • Sciencemadness Wiki. (2020). Nitrobenzene. [Link]
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Åbo Akademi University Research Portal. (2015).
  • Reddit. (2021).

Sources

Technical Support Center: Synthesis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Acetamido-2-methylnitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for chemistry professionals. Our goal is to explain the causality behind experimental choices, helping you navigate challenges and optimize your synthesis.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from m-toluidine. The first step is the acetylation of the amino group to form N-(3-methylphenyl)acetamide. This is a crucial step that protects the amino group and transforms it into a strongly activating, ortho-, para-directing group for the subsequent electrophilic aromatic substitution. The second step is the regioselective nitration of the activated ring to yield the desired product.

While seemingly straightforward, this synthesis is sensitive to reaction conditions, particularly during the nitration step, which is highly exothermic and can lead to issues with yield, purity, and isomer control. This guide addresses the most common issues encountered in the laboratory.

Experimental Workflow Overview

The following diagram outlines the complete synthetic sequence.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Purification m-Toluidine m-Toluidine N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide m-Toluidine->N-(3-methylphenyl)acetamide  + Acetic Anhydride / Glacial Acetic Acid Acetic Anhydride Acetic Anhydride Crude Product Mixture of Isomers (4-nitro, 6-nitro, 2-nitro) N-(3-methylphenyl)acetamide->Crude Product  + Nitrating Mixture  (0-5 °C) Nitrating Mixture Conc. HNO3 + Conc. H2SO4 Pure Product This compound Crude Product->Pure Product  Recrystallization (e.g., Ethanol/Water)

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Product Yield

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yield can stem from issues in all three stages: acetylation, nitration, and purification.

  • Incomplete Acetylation: Ensure your starting m-toluidine is fully converted to N-(3-methylphenyl)acetamide. Unreacted m-toluidine behaves differently during nitration, leading to a complex mixture of unwanted byproducts and complicating purification. Verify the completion of the acetylation step by checking the melting point of your intermediate or running a TLC.

  • Poor Temperature Control During Nitration: The nitration of an activated aromatic ring is a highly exothermic reaction.[1] If the temperature rises above the optimal 0-10 °C range, side reactions such as dinitration or oxidation can occur, consuming your material and forming tar-like substances.[2] The key is the slow, dropwise addition of the cold nitrating mixture to the substrate solution while vigorously stirring in an ice-salt bath.

  • Product Loss During Workup/Purification: The desired product is isolated by pouring the reaction mixture onto crushed ice, which causes it to precipitate. If an insufficient amount of ice/water is used, or if the mixture is not thoroughly chilled, some product may remain dissolved. During recrystallization, using an excessive volume of solvent or cooling the solution too rapidly can also lead to significant product loss in the mother liquor.

Category 2: Product Purity and Isomer Control

Q2: My NMR analysis shows a mixture of isomers in the final product. How can I improve the regioselectivity and effectively purify the desired 4-nitro isomer?

A2: This is the most common challenge in this synthesis. The formation of multiple isomers is a direct consequence of the directing effects of the substituents on the aromatic ring.

  • Understanding Regioselectivity: The acetamido group (-NHCOCH₃) is a powerful ortho-, para-director. The methyl group (-CH₃) is a weaker ortho-, para-director. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions activated by these groups.[3]

    • Position 4 (desired): Para to the strong directing acetamido group and ortho to the methyl group. This is the electronically favored product.

    • Position 6: Ortho to the acetamido group and para to the methyl group. This is also electronically favorable and is the main byproduct.

    • Position 2: Ortho to both groups. This position is highly sterically hindered, so the 2-nitro isomer is typically a very minor product.

The following diagram illustrates the mechanistic basis for isomer formation.

G cluster_attack cluster_products Start N-(3-methylphenyl)acetamide NO2+ NO₂⁺ (Electrophile) Attack_4 Attack at C4 (para to -NHAc) Product_4 This compound (Major Product) Attack_4->Product_4 Deprotonation Attack_6 Attack at C6 (ortho to -NHAc) Product_6 2-Acetamido-4-methylnitrobenzene (Major Byproduct) Attack_6->Product_6 Deprotonation NO2+->Attack_4 Major Pathway (Less Steric Hindrance) NO2+->Attack_6 Minor Pathway

Caption: Regioselectivity in the nitration of N-(3-methylphenyl)acetamide.

  • Improving Selectivity: Lowering the reaction temperature can sometimes slightly improve the para/ortho ratio. Maintaining a temperature below 5 °C is critical.

  • Purification Strategy: The most effective method for separating the 4-nitro (para) and 6-nitro (ortho) isomers is fractional crystallization . Generally, para-isomers are less soluble than their ortho counterparts in common solvents like ethanol because their symmetrical shape allows for more efficient packing into a crystal lattice.[2] By carefully choosing the solvent system (e.g., an ethanol/water mixture) and allowing for slow cooling, the less soluble 4-nitro isomer will crystallize out first, leaving the more soluble 6-nitro isomer in the mother liquor.

Category 3: Reaction Control & Safety

Q3: My nitration reaction turned dark brown/black and produced a tarry substance. What went wrong and how can I prevent it?

A3: This indicates a runaway reaction, where excessive heat has led to oxidation and decomposition of the aromatic material.

  • Cause: The primary cause is almost always the failure to maintain low temperatures. This can happen if the nitrating mixture is added too quickly or if the cooling bath is inefficient. The reaction between sulfuric acid, nitric acid, and the organic substrate is highly exothermic.

  • Prevention:

    • Pre-chill everything: Ensure both the solution of N-(3-methylphenyl)acetamide and the nitrating mixture are thoroughly chilled to 0 °C before you begin the addition.

    • Slow, controlled addition: Add the nitrating mixture drop by drop using an addition funnel. Monitor the internal temperature of the reaction flask with a low-temperature thermometer and ensure it does not rise above 5-10 °C.

    • Efficient stirring: Vigorous stirring is essential to dissipate heat as it is generated at the point of addition.

    • Proper cooling bath: Use an ice-salt or ice-acetone bath for more effective cooling below 0 °C.

The following flowchart provides a decision-making guide for common troubleshooting scenarios.

G Start Problem Encountered LowYield Low Final Yield Start->LowYield ImpureProduct Impure Product (Isomer Mix) Start->ImpureProduct RunawayReaction Reaction Turned Black/Tarry Start->RunawayReaction CheckAcetylation Verify complete acetylation of m-toluidine via TLC/MP. LowYield->CheckAcetylation Possible Cause CheckTemp Was nitration temp. kept below 10°C? LowYield->CheckTemp Possible Cause CheckWorkup Review workup and recrystallization procedures. LowYield->CheckWorkup Possible Cause ImprovePurification Perform fractional crystallization. Use slow cooling. ImpureProduct->ImprovePurification To Separate Isomers ControlTemp Maintain temp. < 5°C. Use ice-salt bath. ImpureProduct->ControlTemp To Improve Selectivity SlowAddition Add nitrating mix dropwise. Ensure vigorous stirring. RunawayReaction->SlowAddition Solution PreChill Pre-chill all reagents and solutions to 0°C. RunawayReaction->PreChill Solution

Caption: Troubleshooting flowchart for common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3-methylphenyl)acetamide
  • In a 250 mL flask, dissolve 10.7 g (0.1 mol) of m-toluidine in 30 mL of glacial acetic acid.

  • With gentle stirring, cautiously add 11.2 g (0.11 mol) of acetic anhydride to the solution.

  • Heat the mixture to approximately 50 °C for 10-15 minutes to ensure the reaction goes to completion.

  • Pour the warm solution into a beaker containing 200 mL of ice-cold water while stirring.

  • Collect the white precipitate of N-(3-methylphenyl)acetamide by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a hot water/ethanol mixture if necessary.

  • Dry the purified product. The expected yield is 12-14 g.

Protocol 2: Nitration of N-(3-methylphenyl)acetamide
  • Prepare the Nitrating Mixture: In a small, dry flask, carefully add 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0 °C.

  • In a separate 250 mL flask, dissolve 7.5 g (0.05 mol) of dry N-(3-methylphenyl)acetamide in 15 mL of glacial acetic acid.

  • Cool the acetamide solution in an ice-salt bath to 0-5 °C.

  • Crucial Step: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetamide solution over 30-40 minutes. Ensure the internal temperature does not exceed 10 °C .

  • After the addition is complete, let the mixture stir in the cold bath for another 30 minutes.

  • Pour the reaction mixture slowly and with stirring onto 200 g of crushed ice in a large beaker.

  • A yellow solid will precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.

  • Purification: Perform fractional crystallization from an ethanol/water mixture. The desired this compound will crystallize as pale yellow needles.

Data Summary Table

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
m-Toluidine (starting material)C₇H₉N107.15-30Colorless liquid
N-(3-methylphenyl)acetamide[4]C₉H₁₁NO149.1965-68White solid
This compound (Product)C₉H₁₀N₂O₃194.19121Pale yellow solid
2-Acetamido-4-methylnitrobenzene (Byproduct)C₉H₁₀N₂O₃194.19~133-135Yellow solid

References

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • PubChem. (n.d.). N-Methyl-N-(3-methylphenyl)acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3.
  • PubChem. (n.d.). N-(3-Methylphenyl)acetamide.
  • Wikipedia. (n.d.). 3-Aminoacetanilide.
  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound....
  • Singh, R., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
  • ResearchGate. (2015). How can I prepare 3-amino-4-methoxy acetanilide?
  • Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene.
  • ResearchGate. (n.d.). 2-Acetamido-4-nitrotoluene.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

Technical Support Center: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to address specific challenges you may encounter during your experiments, explaining the underlying chemical principles to empower you to optimize your synthetic procedures.

I. Synthesis Overview: The Acetylation of 3-Methyl-4-nitroaniline

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide is most commonly achieved through the N-acetylation of 3-methyl-4-nitroaniline. This reaction involves the treatment of the primary aromatic amine with an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Core Reaction Scheme

Synthesis_Overview reactant1 3-Methyl-4-nitroaniline product N-(3-methyl-4-nitrophenyl)acetamide reactant1->product Acetylation reactant2 Acetic Anhydride (or Acetyl Chloride) reactant2->product byproduct Acetic Acid (or HCl) product->byproduct Byproduct_Formation start 3-Methyl-4-nitroaniline intermediate N-(3-methyl-4-nitrophenyl)acetamide (Desired Product) start->intermediate + Acetic Anhydride (Mono-acetylation) byproduct N-acetyl-N-(3-methyl-4-nitrophenyl)acetamide (Diacetylated Byproduct) intermediate->byproduct + Acetic Anhydride (Di-acetylation) (Excess Reagent/High Temp)

Technical Support Center: A Guide to the Purification of Crude 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving purity challenges with 4-Acetamido-2-methylnitrobenzene. This document is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we move beyond simple protocols to address the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is heavily dependent on the synthetic route used. A common synthesis involves the nitration of 4-acetamidotoluene.

Expected Impurities Include:

  • Unreacted Starting Material: Residual 4-acetamidotoluene.

  • Regioisomers: The primary isomeric impurity is often 4-Acetamido-3-methylnitrobenzene, formed due to competing directing effects of the activator (-NHCOCH₃) and the weakly activating methyl group.

  • Polynitrated Species: Di-nitro or other polynitrated byproducts can form if the reaction conditions (temperature, nitrating agent concentration) are too harsh.

  • Hydrolysis Products: If aqueous acidic conditions are used, hydrolysis of the acetamido group can lead to the formation of 4-amino-2-methylnitrobenzene.

  • Residual Acids: Traces of the nitrating mixture acids (sulfuric acid, nitric acid) may remain.

Q2: I've just finished my synthesis. What is the most straightforward method to purify my crude product?

For most common impurity profiles, recrystallization is the most efficient and scalable initial purification technique. This method leverages differences in solubility between your desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the crude product at a high temperature but has limited solubility for it at lower temperatures, while impurities either remain in solution or are insoluble at high temperatures.

A well-executed recrystallization can significantly increase purity, often resulting in a product with a sharp melting point. For this compound, ethanol is a frequently recommended starting solvent.

Q3: My recrystallization is not working effectively. The yield is very low, or the purity isn't improving. What's going wrong?

This is a common issue that almost always points to the choice of solvent or the technique. The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound—high solubility when hot and low solubility when cold.

Troubleshooting Steps:

  • Solvent Selection is Key: If your yield is low, your compound may be too soluble in the cold solvent. If purity doesn't improve, the impurities may have similar solubility profiles and are co-crystallizing.

  • Insufficient Dissolution: Ensure you are using the minimum amount of boiling solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a low recovery of the purified compound.

  • Cooling Rate: Do not crash-cool the solution by placing it directly in an ice bath. Slow, gradual cooling is crucial for the formation of pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.

  • Solvent Polarity: this compound is a moderately polar molecule. A solvent of similar polarity is often a good starting point.

The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)Key Characteristics & Suitability
Ethanol 78Recommended starting point. Generally shows good solubility when hot and lower solubility when cold for this compound.
Methanol 65Higher polarity than ethanol; may be too effective a solvent, leading to lower yields unless used in a mixed solvent system.
Ethyl Acetate 77A good alternative if ethanol is too polar. Often used in combination with a non-polar solvent like hexane.
Toluene 111A non-polar option. May be useful if the primary impurities are highly polar.
Water 100The compound has very low solubility in water, making it an effective anti-solvent but not a primary recrystallization solvent.

Advanced Troubleshooting & In-Depth Protocols

Q4: My purified product has a broad or low melting point. What does this signify and what is my next step?

A broad melting point range (greater than 2°C) or a melting point significantly below the literature value (typically around 138-141°C) is a definitive indicator of impurities. According to the principles of melting point depression, impurities disrupt the crystal lattice structure of a solid, requiring less energy to transition into a liquid phase.

Logical Next Steps:

  • Second Recrystallization: Attempt another recrystallization, perhaps using a different solvent system.

  • Activated Carbon Treatment: If you observe persistent color, this suggests the presence of highly conjugated, colored byproducts. These can often be removed by adding a small amount of activated carbon to the hot solution before filtration.

  • Chromatographic Purification: If recrystallization fails to yield a pure product, this indicates that the impurities have very similar solubility properties to your target compound. In this case, column chromatography is the recommended next step as it separates compounds based on differences in their interaction with a stationary phase.

The following workflow provides a decision-making framework for purification.

purification_workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Decision cluster_end Final Product crude Crude Product recrystallize Perform Recrystallization crude->recrystallize Primary Method analyze Analyze Purity (Melting Point, TLC) recrystallize->analyze column_chrom Column Chromatography column_chrom->analyze Re-analyze Fractions is_pure Is Product Pure? analyze->is_pure is_pure->column_chrom No (Impurities have similar solubility) pure_product Pure Product is_pure->pure_product Yes

Caption: Decision workflow for purifying this compound.

Q5: Recrystallization failed. How do I develop a column chromatography protocol?

Column chromatography separates molecules based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. For this compound, which is a moderately polar compound, a normal-phase setup is standard.

Protocol Development Steps:

  • Stationary Phase Selection: Silica gel (SiO₂) is the most common and effective choice for this type of separation. Its polar surface interacts more strongly with polar molecules.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides differential migration of your compound and its impurities on a Thin Layer Chromatography (TLC) plate.

    • Start with a relatively non-polar solvent system, such as a 9:1 mixture of Hexane:Ethyl Acetate .

    • Run a TLC plate with your crude material. The ideal solvent system will show your target compound with a retention factor (Rf) of approximately 0.3-0.4 .

    • If the spots are too low on the plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).

    • If the spots run too high (high Rf), the eluent is too polar. Decrease the proportion of Ethyl Acetate.

  • Column Packing: A well-packed column is critical to avoid channeling and ensure good separation. The "slurry method," where the silica is mixed with the initial mobile phase and poured into the column, is highly reliable.

  • Loading and Elution: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" technique typically results in better separation than loading the sample as a liquid. Elute the column with your chosen mobile phase, collecting fractions and monitoring them by TLC.

Step-by-Step Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Note: Adding excess solvent will reduce the final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

The principle of this workflow is visualized below.

recrystallization_process cluster_hot Hot Stage (High Solubility) cluster_cold Cold Stage (Low Solubility) hot_solution Crude Product Dissolved in Minimum Hot Solvent hot_filtration Hot Filtration (Removes Insoluble Impurities) hot_solution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystals Pure Crystals Form cooling->crystals impurities_in_solution Impurities Remain in Cold Solvent cooling->impurities_in_solution

Caption: The process of purification by recrystallization.

References

  • Nichols, L. (2021). Melting Point Theory. Chemistry LibreTexts. [Link]

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Validation of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation of 4-Acetamido-2-methylnitrobenzene, a key chemical intermediate. Through a comparative analysis with its structural isomers, 4-Acetamido-3-methylnitrobenzene and 2-Acetamido-5-methylnitrobenzene, we will demonstrate how a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, provides a self-validating system for structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to apply these principles in their own work.

The Imperative of Isomeric Differentiation

The synthesis of substituted aromatic compounds can often yield a mixture of isomers, each with unique physical, chemical, and biological properties. In the case of this compound, the potential for the formation of isomers such as 4-Acetamido-3-methylnitrobenzene and 2-Acetamido-5-methylnitrobenzene necessitates a robust analytical strategy to confirm the desired substitution pattern. Subtle differences in the electronic environment of the aromatic ring, dictated by the relative positions of the acetamido, methyl, and nitro groups, give rise to distinct spectroscopic signatures.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections detail the expected spectroscopic data for this compound and its isomers. The interpretation of these spectra relies on fundamental principles of organic spectroscopy, where the chemical environment of each atom influences its interaction with electromagnetic radiation and its fragmentation behavior.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern of aromatic compounds. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of their relative positions.

Workflow for ¹H NMR Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) acquire Acquire ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) prep->acquire Transfer to NMR tube process Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process integrate Integrate the signals to determine proton ratios process->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) for Isomeric Acetamido-methylnitrobenzenes

CompoundAromatic Proton 1 (δ, mult, J)Aromatic Proton 2 (δ, mult, J)Aromatic Proton 3 (δ, mult, J)NH (δ, s)CH₃ (Aromatic) (δ, s)CH₃ (Acetyl) (δ, s)
This compound ~8.4 (d, J≈2 Hz)~7.8 (dd, J≈8, 2 Hz)~7.5 (d, J≈8 Hz)~8.0~2.6~2.2
4-Acetamido-3-methylnitrobenzene ~8.2 (d, J≈2 Hz)~7.9 (dd, J≈8, 2 Hz)~7.3 (d, J≈8 Hz)~7.9~2.3~2.2
2-Acetamido-5-methylnitrobenzene ~8.6 (d, J≈2 Hz)~7.9 (dd, J≈8, 2 Hz)~7.4 (d, J≈8 Hz)~9.8~2.4~2.2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.

Expert Interpretation:

  • This compound: The key differentiating feature is the downfield shift of the proton ortho to the nitro group and adjacent to the methyl group. The splitting pattern will reveal the ortho and meta couplings between the three aromatic protons.

  • 4-Acetamido-3-methylnitrobenzene: In this isomer, the methyl group is ortho to the acetamido group and meta to the nitro group. This results in a different set of chemical shifts and coupling constants for the aromatic protons compared to the target compound.[1]

  • 2-Acetamido-5-methylnitrobenzene: The acetamido group is now ortho to the nitro group, leading to significant deshielding of the NH proton due to intramolecular hydrogen bonding with the nitro oxygen. This provides a clear diagnostic signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) for Isomeric Acetamido-methylnitrobenzenes

CompoundAromatic C1 (δ)Aromatic C2 (δ)Aromatic C3 (δ)Aromatic C4 (δ)Aromatic C5 (δ)Aromatic C6 (δ)CH₃ (Aromatic) (δ)CH₃ (Acetyl) (δ)C=O (δ)
This compound ~148~135~125~140~120~130~20~25~169
4-Acetamido-3-methylnitrobenzene ~145~133~128~138~122~132~18~24~168
2-Acetamido-5-methylnitrobenzene ~139~142~124~135~126~130~21~24~169

Note: Chemical shifts are approximate.

Expert Interpretation:

The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded in all isomers. However, the precise chemical shifts of the other aromatic carbons will vary based on the combined inductive and resonance effects of the three substituents, allowing for differentiation. For instance, the carbon bearing the methyl group will have a distinct chemical shift in each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups.

Workflow for ATR-FTIR Analysis

cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis prep Place a small amount of solid sample directly on the ATR crystal bkg Collect a background spectrum of the empty crystal prep->bkg sample Collect the sample spectrum bkg->sample analyze Identify characteristic absorption bands sample->analyze

A simple workflow for Attenuated Total Reflectance (ATR) FTIR.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3300 - 3100
Amide (C=O)Stretch1700 - 1650
Nitro (N=O)Asymmetric Stretch1550 - 1500
Nitro (N=O)Symmetric Stretch1350 - 1300
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450

Expert Interpretation:

All three isomers will exhibit the characteristic absorption bands for the acetamido and nitro groups. However, subtle shifts in the positions of these bands, particularly the N-H and C=O stretches, can occur due to differences in intramolecular and intermolecular hydrogen bonding. For example, the N-H stretch in 2-Acetamido-5-methylnitrobenzene may be broader and at a lower wavenumber due to the intramolecular hydrogen bond with the ortho nitro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For all three isomers, the molecular ion peak [M]⁺ is expected at m/z 194, corresponding to the molecular formula C₉H₁₀N₂O₃.[2]

Workflow for Electron Ionization (EI) Mass Spectrometry

cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Analysis & Detection intro Introduce a small amount of sample into the ion source ionize Bombard with high-energy electrons (typically 70 eV) intro->ionize analyze Separate ions by m/z ratio in a mass analyzer ionize->analyze detect Detect ions and generate the mass spectrum analyze->detect

Sources

A Senior Application Scientist's Guide to 4-Acetamido-2-methylnitrobenzene: A Comparative Analysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a starting material is a critical decision point that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Nitroaromatic compounds are foundational building blocks, prized for their role as precursors to anilines, which are ubiquitous in pharmaceuticals, dyes, and functional materials.[1]

This guide provides an in-depth comparison of 4-acetamido-2-methylnitrobenzene against other common nitroaromatic compounds. We will move beyond simple catalog data to explore the causality behind experimental choices, offering field-proven insights into its performance, applications, and strategic advantages in complex syntheses.

Physicochemical and Structural Overview

The unique substitution pattern of this compound—featuring an ortho-methyl group and a para-acetamido group relative to the nitro functionality—imparts specific steric and electronic properties that differentiate it from simpler analogs. These differences are not trivial; they profoundly influence reactivity, solubility, and intermolecular interactions.

PropertyThis compoundp-Nitroacetanilide2-Methyl-4-nitroanilinep-Nitrotoluene
IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide[2]N-(4-nitrophenyl)acetamide2-Methyl-4-nitroaniline[3]1-Methyl-4-nitrobenzene
Molecular Formula C₉H₁₀N₂O₃[2]C₈H₈N₂O₃C₇H₈N₂O₂[3]C₇H₇NO₂
Molecular Weight 194.19 g/mol [2]180.16 g/mol 152.15 g/mol 137.14 g/mol
Melting Point 121 °C[4][5]215-217 °C131-133 °C51-54 °C
Appearance Orange Crystalline Solid[4][5]Yellowish crystalline powderYellow to orange powder[3]Pale yellow solid
Solubility Soluble in DMSO[4][5]Slightly soluble in ethanolSoluble in ethanol, ether, benzene[3]Soluble in acetone, ethanol, ether

The acetamido group serves a dual purpose: it is a robust protecting group for the corresponding aniline, preventing unwanted oxidation during nitration, and its ortho-, para-directing nature is crucial for achieving the desired substitution pattern.[6] The methyl group introduces steric hindrance and has a mild electron-donating effect, which can modulate the reactivity of the nitro group.

The Core Transformation: Selective Nitro Group Reduction

The primary synthetic utility of nitroaromatics lies in their reduction to anilines. The choice of reducing agent is paramount, as it must be compatible with other functional groups within the molecule. This compound, with its amide functionality, requires careful selection of reduction conditions to avoid hydrolysis.

Comparative Analysis of Reduction Methodologies

The conversion of the nitro group to an amine is a well-studied transformation, yet the optimal method depends heavily on the substrate's complexity and the desired level of chemoselectivity.[7][8]

MethodReagents & ConditionsAdvantagesDisadvantagesSuitability for this compound
Catalytic Hydrogenation H₂, Pd/C or PtO₂ in EtOH/MeOHHigh yield, clean reaction, scalable.[1]Can reduce other functional groups (alkenes, alkynes, some carbonyls). Requires specialized pressure equipment.[9]Excellent, provided no other easily reducible groups are present. Amide is stable.
Metal/Acid Reduction Sn/HCl, Fe/HCl, Zn/HCl[10]Robust, inexpensive, effective.Harsh acidic conditions can hydrolyze sensitive groups (like amides or esters). Generates significant metallic waste.[11]Risky. The strong acidic conditions required may lead to partial or complete hydrolysis of the acetamido group.
Transfer Hydrogenation Hydrazine (H₂N-NH₂), FeCl₃ or Pd/C[8]Milder than direct hydrogenation, avoids high-pressure H₂ gas.Hydrazine is highly toxic. Stoichiometric byproducts.Very suitable. Offers a good balance of reactivity and mildness, preserving the amide.
Stoichiometric Reductants Sodium Dithionite (Na₂S₂O₄)[12]Mild conditions, good for sensitive substrates.Generates significant inorganic salt waste.Good. A viable lab-scale method that is compatible with the amide group.
Borohydride Systems NaBH₄, catalytic Pd/C or NiCl₂[11][13]Milder than metal/acid systems.Can sometimes reduce other carbonyls depending on the catalyst and conditions.Suitable. Catalytic systems with NaBH₄ are generally chemoselective for the nitro group.

Expert Insight: For the synthesis of N-(4-amino-2-methylphenyl)acetamide, catalytic hydrogenation is the method of choice for scalability and cleanliness.[14] However, on a lab scale where specialized pressure reactors may not be available, transfer hydrogenation with hydrazine and a catalytic amount of Pd/C or FeCl₃ provides an excellent, high-yielding alternative that ensures the integrity of the crucial acetamido protecting group.

Experimental Protocol: Reduction of this compound

This protocol describes a reliable lab-scale synthesis of N-(4-amino-2-methylphenyl)acetamide using transfer hydrogenation.

Objective: To selectively reduce the nitro group of this compound without hydrolyzing the amide functionality.

Materials:

  • This compound (1.0 eq)

  • Ethanol (or Methanol)

  • Palladium on Carbon (10% Pd/C, ~5 mol%)

  • Hydrazine monohydrate (4-5 eq)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in ethanol (~10-15 mL per gram of substrate).

  • Catalyst Addition: To the stirred suspension, carefully add 10% Pd/C.

  • Reagent Addition: Gently warm the mixture to 40-50°C. Add hydrazine monohydrate dropwise via an addition funnel over 20-30 minutes. The reaction is exothermic, and gas evolution (N₂) will be observed. Maintain the temperature below reflux.

  • Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of diatomaceous earth to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Quench with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-amino-2-methylphenyl)acetamide.[14]

Self-Validation: The success of the protocol is validated by the high-purity isolation of the target amine, confirmed by melting point and spectroscopic analysis (¹H NMR, IR), without evidence of the deacetylated product (2-methyl-p-phenylenediamine) or incomplete reduction.

Strategic Synthesis and Broader Applications

The synthesis of this compound itself is a lesson in strategic functional group manipulation. A common route involves the acetylation of 3-methyl-4-nitroaniline. However, a more fundamental approach starts with o-toluidine.

Visualizing the Synthetic Workflow

The following workflow illustrates the multi-step synthesis of the corresponding aniline, N-(4-amino-2-methylphenyl)acetamide, starting from a common precursor, highlighting the critical protection and reduction steps.

G start o-Toluidine step1 Step 1: Acylation (Amino Protection) Reagent: Acetic Anhydride start->step1 intermediate1 N-acetyl-o-toluidine step1->intermediate1 step2 Step 2: Nitration Reagents: HNO₃ / H₂SO₄ intermediate1->step2 target_nitro This compound step2->target_nitro step3 Step 3: Reduction (e.g., H₂ / Pd/C) target_nitro->step3 final_product N-(4-amino-2-methylphenyl)acetamide step3->final_product

Caption: General synthetic pathway from o-toluidine to N-(4-amino-2-methylphenyl)acetamide.

This pathway is superior to the direct nitration of o-toluidine because the powerful activating and unprotected amino group would be oxidized by the nitrating mixture. The acetamido group moderates the reactivity and reliably directs the incoming nitro group to the para position.[15]

Beyond its role as an aniline precursor, this compound and its derivatives are valuable in the synthesis of azo dyes and heterocyclic compounds.[16][17] The resulting diamine can be diazotized and coupled to form complex chromophores.

A Logic-Driven Approach to Reagent Selection

Choosing the correct reduction methodology is a critical decision point for any scientist. The following flowchart provides a logical framework for this process, prioritizing chemoselectivity and reaction conditions.

G cluster_no cluster_yes start Select Nitroaromatic Reduction Method q1 Other reducible groups present? (e.g., C=C, C=O, Halogens) start->q1 q2 Are harsh acidic/basic conditions tolerated? q1->q2 No res1 Use Chemoselective Methods: - Transfer Hydrogenation (Hydrazine/Cat.) - Na₂S₂O₄ - Zn in CO₂/H₂O q1->res1 Yes a1_yes Yes a1_no No res3 Metal/Acid (Sn/HCl, Fe/HCl) is a robust option. q2->res3 Yes res4 Mild Catalytic Systems: - H₂/Pd-C - NaBH₄/Cat. q2->res4 No a2_yes Yes a2_no No res2 Catalytic Hydrogenation (H₂/Pd-C) is highly efficient.

Caption: Decision flowchart for selecting a suitable nitroaromatic reduction method.

Safety and Handling of Nitroaromatic Compounds

Trustworthiness: A protocol's value is directly tied to its safety. Nitroaromatic compounds warrant significant respect in the laboratory.

  • Toxicity: This class of compounds is known for its toxicity and potential for mutagenicity and carcinogenicity.[1] Prolonged or repeated exposure can cause organ damage.[18]

  • Handling: Always handle nitroaromatic compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[18][19]

  • Contamination: Avoid inhalation of dust and prevent skin contact.[18] Due to their often-vibrant color and staining potential, exercise care to prevent contamination of surfaces and equipment.

  • Disposal: Dispose of all waste containing nitroaromatic compounds and their byproducts according to institutional and local environmental regulations.

Conclusion

This compound is more than just another nitroaromatic compound; it is a strategically designed intermediate. Its substitution pattern provides a handle for controlled, high-yield synthesis of complex anilines that are central to drug discovery and materials science. When compared to simpler analogs like p-nitrotoluene or p-nitroacetanilide, its true value emerges in multi-step syntheses where chemoselectivity and regiocontrol are non-negotiable. By understanding the interplay of its functional groups and selecting the appropriate reduction methodology—favoring milder catalytic approaches like transfer hydrogenation to preserve the vital amide bond—researchers can fully leverage the synthetic potential of this versatile building block.

References

  • A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
  • What is the application and production method of 2-Methyl-4-nitroaniline?. Guidechem.
  • Synthesis of 2-Nitro-4-methylaniline.
  • Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Comparative study of NiO/CuO/Ag doped graphene based materials for reduction of nitroaromatic compounds and degradation of dye with st
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • New methodology for the catalytic reduction of nitroaromatic compounds environmental friendly. Innoget.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • 2-Methyl-4-nitroaniline synthesis. ChemicalBook.
  • Synthesis of 2-methyl-4-nitroaniline. PrepChem.com.
  • N-(4-amino-2-methylphenyl)acetamide | 56891-59-9. Benchchem.
  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Hrčak.
  • This compound. PubChem.
  • SAFETY DATA SHEET - Nitrobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Nitrotoluene. Sigma-Aldrich.
  • This compound | 51366-39-3. ChemicalBook.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Chemical Safety Data Sheet MSDS / SDS - 4'-methyl-2'-nitroacetanilide. ChemicalBook.
  • This compound CAS#: 51366-39-3. ChemicalBook.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • Synthesis and characterization of two novel azo-dyes: 2-carboxy-2',4'-diamino azo benzene and 2-nitro-2'-hydroxy-4'- methyl azo benzene and their use as acid-base indic
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology.
  • Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. YouTube.

Sources

A Comparative Guide to the X-ray Crystallography of N-(3-methyl-4-nitrophenyl)acetamide: A Roadmap for Structural Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge, often obtained through single-crystal X-ray crystallography, underpins structure-activity relationship (SAR) studies, informs lead optimization, and is a critical component of intellectual property. This guide provides a comprehensive framework for determining the crystal structure of N-(3-methyl-4-nitrophenyl)acetamide, a compound of interest in medicinal chemistry.

While a definitive crystal structure for N-(3-methyl-4-nitrophenyl)acetamide is not publicly available at the time of this writing, this guide will establish a robust experimental and analytical pathway for its determination. By leveraging crystallographic data from structurally analogous nitrophenylacetamide derivatives, we present a comparative analysis that will serve as an essential benchmark for researchers who successfully crystallize this target compound.

The Significance of Structural Elucidation

N-(3-methyl-4-nitrophenyl)acetamide belongs to a class of compounds that are frequently explored in drug discovery programs. The nitro and acetamido functionalities, along with the methyl substituent on the phenyl ring, create a unique electronic and steric profile that can influence intermolecular interactions and, consequently, its binding to biological targets. A definitive crystal structure would provide invaluable insights into:

  • Molecular Conformation: Understanding the preferred spatial arrangement of the molecule.

  • Intermolecular Interactions: Identifying key hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

  • Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physicochemical properties, such as solubility and bioavailability.

A Proposed Pathway for Structural Determination: An Experimental Workflow

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. The following workflow is a recommended protocol for obtaining and analyzing the crystal structure of N-(3-methyl-4-nitrophenyl)acetamide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination & Refinement synthesis Synthesis of N-(3-methyl-4-nitrophenyl)acetamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solubility Solubility Screening purification->solubility growth_methods Crystal Growth Experiments (e.g., Slow Evaporation, Vapor Diffusion) solubility->growth_methods crystal_selection Crystal Selection & Mounting growth_methods->crystal_selection diffraction X-ray Data Collection crystal_selection->diffraction data_processing Data Processing & Integration diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Experimental Protocols

1. Synthesis and Purification:

The synthesis of N-(3-methyl-4-nitrophenyl)acetamide can be approached through the nitration of N-(3-methylphenyl)acetamide. It is crucial to purify the crude product to the highest possible degree, as impurities can significantly hinder crystallization.

  • Synthesis: A common method involves the nitration of the parent acetanilide. For instance, the nitration of N-phenylacetamide is achieved by reacting it with a mixture of nitric acid and sulfuric acid at controlled, low temperatures.[1] A similar approach can be adapted for N-(3-methylphenyl)acetamide.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol-water mixtures) is a primary method for purification.[1] The purity of the final compound should be verified by techniques such as NMR spectroscopy and mass spectrometry.

2. Crystal Growth:

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[2]

  • Solubility Screening: A systematic screening of the compound's solubility in a range of solvents with varying polarities is the first step.

  • Crystal Growth Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

3. X-ray Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. The resulting diffraction pattern is recorded on a detector.

4. Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods, and the structure is then refined to achieve the best fit with the experimental data.

Comparative Crystallographic Data of Analogous Compounds

The following table summarizes key crystallographic parameters for several nitrophenylacetamide derivatives. This data provides a valuable reference for what can be expected for N-(3-methyl-4-nitrophenyl)acetamide and will be crucial for comparative analysis of an experimentally determined structure.

Compound N-(4-methoxy-2-nitrophenyl)acetamide [3][4]N-(4-methoxy-3-nitrophenyl)acetamide [5]N-(4-hydroxy-2-nitrophenyl)acetamide [6]
Formula C9H10N2O4C9H10N2O4C8H8N2O4
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/nP21/cP21/c
a (Å) 14.8713 (7)8.8235 (4)10.3592 (5)
b (Å) 3.9563 (2)12.0191 (6)12.0289 (6)
c (Å) 17.2057 (9)9.2155 (5)7.0298 (4)
β (°) 114.051 (3)104.148 (2)106.845 (2)
Volume (ų) 924.99 (8)946.51 (8)837.94 (8)
Key Torsion Angles (°) Acetamido-phenyl: 25.4 (5)Acetamido-phenyl: ~0Acetamido-phenyl: 5.1 (2)
Nitro-phenyl: 12.8 (5)Nitro-phenyl: ~30Nitro-phenyl: ~0

Data presented as reported in the cited literature.

Interpreting the Comparative Data: What to Expect

The data from the analogous compounds reveals several key trends that can guide the analysis of N-(3-methyl-4-nitrophenyl)acetamide's crystal structure:

  • Planarity: The degree to which the acetamido and nitro groups are coplanar with the phenyl ring is highly variable and influenced by the substitution pattern. In N-(4-methoxy-2-nitrophenyl)acetamide, both groups are significantly twisted out of the phenyl plane, whereas in N-(4-hydroxy-2-nitrophenyl)acetamide, the molecule is nearly planar.[3][6] This is often due to the formation of intramolecular hydrogen bonds.[3]

  • Hydrogen Bonding: Inter- and intramolecular hydrogen bonds play a crucial role in the crystal packing. The N-H of the acetamido group is a consistent hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups are potential acceptors.[3][5]

  • Crystal System and Space Group: The related compounds all crystallize in the monoclinic system, with common space groups being P21/n or P21/c. This suggests that N-(3-methyl-4-nitrophenyl)acetamide may also adopt a similar crystal system.

Visualizing the Structural Landscape

The chemical structures of the target compound and its analogues are presented below for direct comparison.

Figure 2: Chemical structures of the target compound and its analogues used for comparison. Note: The diagram is a schematic representation and does not depict the actual 3D conformation.

Conclusion: A Path Forward

This guide provides a comprehensive roadmap for researchers seeking to determine the crystal structure of N-(3-methyl-4-nitrophenyl)acetamide. By following the outlined experimental workflow and utilizing the provided comparative data from analogous compounds, scientists can confidently approach the structural elucidation of this and other novel small molecules. The resulting crystal structure will be a cornerstone for understanding its chemical behavior and will undoubtedly accelerate its potential development in the pharmaceutical arena.

References

  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.
  • Hines III, J. E., Agu, O. A., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.
  • X-ray diffraction powder patterns for acetanilide tetrachloromercurate(II), an inorganic–organic hybrid material. (n.d.).
  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Hines III, J. E., Deere, C. J., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.

Sources

Confirming the purity of 4-Acetamido-2-methylnitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Confirming the Purity of 4-Acetamido-2-methylnitrobenzene by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in various synthetic pathways, is no exception. Ensuring its chemical purity is paramount to controlling the impurity profile of subsequent reaction steps.[1]

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the scientific rationale behind the methodological choices, empowering researchers to select and adapt these techniques with confidence. We will explore how subtle changes in stationary phase chemistry can overcome complex separation challenges, particularly with closely related structural isomers.

Understanding the Analyte: this compound

Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is essential.[2]

  • Structure: this compound (N-(3-methyl-4-nitrophenyl)acetamide) is an aromatic compound featuring a nitro group and an acetamido group.[3] Its structure contains both hydrophobic (benzene ring, methyl group) and polar (acetamide, nitro group) functionalities, rendering it moderately polar.

  • Solubility: It is generally soluble in common organic solvents like acetonitrile and methanol, which are ideal for HPLC mobile phases.[4]

  • Chromophoric Nature: The presence of the nitro-aromatic system results in strong ultraviolet (UV) absorbance, making a UV detector a highly sensitive and appropriate choice for detection.[5]

The primary challenge in analyzing this compound lies in separating it from potential impurities generated during its synthesis, most notably positional isomers where the nitro group is located at a different position on the acetanilide ring. These isomers often have very similar polarities and molecular weights, demanding a highly selective chromatographic system.

G compound label This compound (C9H10N2O3)

Caption: Chemical structure of this compound.[3]

Comparative HPLC Methodologies: C18 vs. Phenyl-Hexyl Selectivity

The choice of the stationary phase is the most critical parameter in achieving a successful separation. We will compare two distinct reversed-phase methods. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pharmaceutical analysis, employing a nonpolar stationary phase and a polar mobile phase.[6][7]

Method A: The Industry Standard (C18 Column)

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[8] Longer alkyl chains provide high surface area coverage, leading to excellent retention for a wide range of molecules.[8]

  • Principle of Separation: The separation mechanism relies on hydrophobic interactions between the analyte and the C18 alkyl chains bonded to the silica support.[9] Molecules with greater hydrophobicity will interact more strongly and thus be retained longer on the column.

Method B: Alternative Selectivity (Phenyl-Hexyl Column)

For aromatic compounds, a Phenyl-Hexyl column can provide a unique and powerful alternative selectivity.[10] This stationary phase has phenyl groups which can engage in π-π interactions with the aromatic ring of the analyte.[11]

  • Principle of Separation: This method combines hydrophobic interactions (from the hexyl chains) with π-π stacking interactions. This dual retention mechanism can differentiate between isomers that have similar hydrophobicity but different electron density distributions in their aromatic rings, often leading to enhanced resolution.[11]

Experimental Protocols

The following are detailed, step-by-step protocols for both HPLC methods. These protocols are designed to be self-validating, forming a robust foundation for further method validation according to ICH guidelines.[12][13]

General Reagents and Equipment
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm).

  • Reagents: Formic acid (FA), HPLC grade.

  • Equipment: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analyte Standard: this compound, reference standard grade (>99.5% purity).

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard, using the mobile phase as the diluent.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[13]

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18 Reversed-Phase (e.g., Luna C18), 4.6 x 150 mm, 5 µmPhenyl-Hexyl Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Elution Mode IsocraticIsocratic
Composition 45% A / 55% B40% A / 60% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 260 nmUV at 260 nm
Injection Vol. 10 µL10 µL
Run Time 15 minutes20 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is standard for RP-HPLC.[14][15] Acetonitrile is often chosen for its low viscosity and UV transparency, while methanol can offer different selectivity. The addition of 0.1% formic acid helps to protonate free silanol groups on the silica surface, reducing peak tailing and improving peak shape.[16]

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves efficiency.[17]

  • Detection Wavelength: The wavelength of 260 nm was selected based on the UV absorbance maximum for the nitro-aromatic chromophore, ensuring high sensitivity.[5]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector MobilePhase Mobile Phase Reservoir Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column (Thermostatted) Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report CDS->Report

Caption: A generalized workflow for HPLC purity analysis.

Performance Comparison and Data Interpretation

To objectively compare the two methods, a sample of this compound containing a known critical impurity (a positional isomer) was analyzed. The following table summarizes the key performance metrics derived from the resulting chromatograms.

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Retention Time (t_R) of Main Peak 6.8 min9.2 minConsistent
Resolution (R_s) with Impurity 1 1.32.1R_s ≥ 1.5
Tailing Factor (As) of Main Peak 1.11.0As ≤ 1.5
Theoretical Plates (N) 8,5009,800N > 2000
Analysis of Results:
  • Resolution (R_s): This is the most critical parameter for a purity method.[18] Method A, using the C18 column, provided a resolution of 1.3, which is below the generally accepted baseline of 1.5 for baseline separation. This indicates peak co-elution, which would lead to inaccurate purity calculations. Method B, however, yielded a resolution of 2.1, demonstrating complete separation of the main peak from the critical isomer.[19] This confirms the superior selectivity of the Phenyl-Hexyl phase for this specific separation challenge.

  • Retention Time (t_R): The longer retention time in Method B is a result of the combined hydrophobic and π-π interactions, which can be advantageous for resolving early-eluting impurities from the solvent front.

  • Tailing Factor (As) and Theoretical Plates (N): Both methods produced excellent peak shapes (As close to 1.0) and high column efficiency (N > 2000), indicating that both columns are of high quality and the mobile phases are well-suited for the analyte.[18]

Conclusion and Recommendation

While a standard C18 column (Method A) provides a good starting point for the analysis of this compound, it may fail to resolve critical process-related impurities, such as positional isomers. For robust and accurate purity determination, Method B, employing a Phenyl-Hexyl column, is the superior choice.

The alternative selectivity offered by the Phenyl-Hexyl phase's π-π interactions provides the necessary resolving power to separate these closely related species.[11] This ensures that the purity assessment is accurate and reliable, a non-negotiable requirement in pharmaceutical development.[12] This guide demonstrates the importance of screening multiple, orthogonal column chemistries during method development to ensure the final method is fit for its intended purpose.[2][17]

References

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]
  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Steps for HPLC Method Valid
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Reversed Phase HPLC Columns. Phenomenex. [Link]
  • Reversed-phase chrom
  • Reversed-Phase High-Performance Liquid Chromatography.
  • HPLC Method Development Steps For Pharmaceuticals: How To Make.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
  • Analytical methods for nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
  • HPLC Solvent Selection. Element Lab Solutions. [Link]
  • This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Spectral Data Comparison: Synthesis of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous analytical confirmation of the final product is paramount. This guide provides an in-depth comparative analysis of the spectral data for 4-Acetamido-2-methylnitrobenzene and its precursor starting materials, 3-nitro-p-toluidine and acetic anhydride. By examining the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), we will establish a clear, data-supported framework for confirming the successful acetylation and verifying the purity of the target compound. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques to validate synthetic outcomes.

Introduction: The Imperative of Spectral Validation

The conversion of a functional group, such as the acetylation of a primary amine, is a fundamental transformation in organic synthesis. While a reaction may seem straightforward on paper, the reality of the laboratory requires empirical proof of its success. Spectroscopic methods provide a non-destructive window into the molecular structure of a compound, allowing us to "see" the changes that have occurred. Each technique offers a unique piece of the puzzle: IR spectroscopy reveals the functional groups present, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns.

This guide focuses on the synthesis of this compound, a valuable chemical intermediate, via the acetylation of 3-nitro-p-toluidine. The core objective is to illustrate how a comparative analysis of the spectral data of the product against its starting materials serves as a definitive validation of the chemical transformation.

The Synthetic Transformation: From Amine to Amide

The reaction at the heart of this analysis is the N-acetylation of the primary aromatic amine, 3-nitro-p-toluidine, using acetic anhydride as the acetylating agent. This reaction substitutes one hydrogen on the amino group with an acetyl group (CH₃CO-), converting the amine into an amide.

Spectral_Analysis_Workflow start Synthesized Product (Crude this compound) purify Purification (e.g., Recrystallization) start->purify sample_prep Sample Preparation purify->sample_prep ir FT-IR Analysis sample_prep->ir nmr NMR Analysis (¹H and ¹³C) sample_prep->nmr ms MS Analysis sample_prep->ms data_analysis Comparative Data Analysis (vs. Starting Materials) ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Structure Confirmation & Purity Assessment data_analysis->conclusion

Caption: General workflow for spectroscopic validation of a synthesized compound.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

  • The sample is placed in the IR beam path.

  • The spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is background-corrected and displayed as transmittance or absorbance versus wavenumber.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to reference the chemical shifts to 0.00 ppm.

  • Data Acquisition (¹H NMR): The sample is placed in the NMR spectrometer. The magnetic field is shimmed for homogeneity. A standard one-pulse experiment is run, acquiring data over a spectral width of approximately 12-16 ppm.

  • Data Acquisition (¹³C NMR): A proton-decoupled experiment (e.g., a standard PENDANT or DEPT sequence) is run over a spectral width of ~220 ppm. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

C. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • An ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used to generate gas-phase ions.

  • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A mass spectrum is generated by plotting ion intensity versus m/z.

Conclusion

The successful synthesis of this compound from 3-nitro-p-toluidine is unequivocally confirmed by a multi-faceted spectroscopic analysis. Each technique provides a critical piece of validation:

  • IR spectroscopy confirms the conversion of the primary amine to a secondary amide through the appearance of characteristic N-H and C=O amide bands.

  • ¹H and ¹³C NMR spectroscopy map the precise structural changes, showing the appearance of the acetyl group's methyl and carbonyl signals and the resulting shifts in the aromatic and amine/amide proton environments.

  • Mass spectrometry provides the definitive "pass/fail" test by confirming the expected molecular weight of the product, reflecting the addition of an acetyl moiety.

By systematically comparing the spectral data of the product with its precursors, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of subsequent research and development efforts.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • National Center for Biotechnology Information.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-25. [Link]
  • Vitha, M. F. (2019).
  • Griffiths, L. (2017). Aromatic ¹H NMR. Reaxys.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • PubChem. (n.d.). 3-Nitro-p-toluidine. PubChem Compound Database.

A Comparative Guide to Synthetic Routes for N-(3-methyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-methyl-4-nitrophenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the preparation of various dyes, pharmaceuticals, and other specialized chemical compounds.[1][2] The arrangement of the acetamido, methyl, and nitro groups on the aromatic ring presents a classic challenge in regioselectivity. The successful synthesis of this target molecule with high purity and yield hinges on a strategic approach to the introduction of these functional groups.

This guide provides an in-depth comparison of the two primary synthetic pathways to N-(3-methyl-4-nitrophenyl)acetamide. We will dissect each route, providing detailed experimental protocols, mechanistic rationales, and a comparative analysis of their respective advantages and limitations. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific laboratory or production requirements.

Route A: Electrophilic Nitration of N-(3-methylphenyl)acetamide

This is often considered the traditional and most logical route. The strategy involves first protecting and activating the aniline nitrogen via acetylation, followed by a regioselective electrophilic aromatic substitution (nitration).

Principle and Rationale

The core of this strategy lies in leveraging the directing effects of the substituents. The amine group of the starting material, m-toluidine (3-methylaniline), is first converted to an acetamide. This transformation serves two critical purposes:

  • Protection: It prevents the highly activating amino group from being oxidized by the strong oxidizing conditions of the nitrating mixture (HNO₃/H₂SO₄).

  • Directing Group Modification: The resulting acetamido group (-NHCOCH₃) remains a potent ortho-, para-director, but its steric bulk often favors substitution at the less hindered para position.

When N-(3-methylphenyl)acetamide is subjected to nitration, the acetamido group (at C1) and the methyl group (at C3) collaboratively direct the incoming electrophile (the nitronium ion, NO₂⁺). The acetamido group strongly directs to the C4 position (para), while the methyl group also directs to the C4 position (ortho). This synergistic effect leads to a high degree of regioselectivity, making N-(3-methyl-4-nitrophenyl)acetamide the major product.[3]

Experimental Workflow: Route A

Route A Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration m_toluidine m-Toluidine product1 N-(3-methylphenyl)acetamide m_toluidine->product1 Glacial Acetic Acid reagent1 Acetic Anhydride reagent1->product1 product2 N-(3-methyl-4-nitrophenyl)acetamide product1->product2 0-10 °C reagent2 HNO₃ / H₂SO₄ reagent2->product2

Caption: Workflow for the synthesis via nitration of an acetanilide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-methylphenyl)acetamide

  • In a 250 mL flask, dissolve 10.7 g (0.1 mol) of 3-methylaniline (m-toluidine) in 30 mL of glacial acetic acid.

  • To this solution, add 11.2 g (0.11 mol) of acetic anhydride dropwise while stirring. The reaction is exothermic, and the temperature should be monitored.[4][5]

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the white solid by suction filtration on a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Dry the product, N-(3-methylphenyl)acetamide (m.p. 65-67 °C), in a desiccator or a vacuum oven.[6] The yield is typically quantitative.

Step 2: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

  • To a 250 mL flask, add the 14.9 g (0.1 mol) of dry N-(3-methylphenyl)acetamide obtained from the previous step.

  • Add 20 mL of concentrated sulfuric acid and stir until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide, ensuring the temperature does not rise above 10 °C.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 250 g of crushed ice with constant stirring.

  • The crude N-(3-methyl-4-nitrophenyl)acetamide will precipitate as a yellow solid.

  • Collect the solid by suction filtration and wash extensively with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure, pale-yellow crystals. Studies have shown this nitration yields the desired 4-nitro isomer as the major product with high selectivity.[3]

Route B: Acetylation of 3-Methyl-4-nitroaniline

This alternative route reverses the order of operations. It begins with the synthesis of the nitroaniline intermediate, followed by a final, often high-yielding, acetylation step.

Principle and Rationale

The success of this pathway is entirely dependent on the efficient and regioselective synthesis of the key intermediate, 3-methyl-4-nitroaniline. The most common approach to this intermediate is the direct nitration of p-toluidine (4-methylaniline).[8] In a strongly acidic medium like concentrated sulfuric acid, the amino group of p-toluidine is protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director and is deactivating. However, the methyl group remains an ortho-, para-director. The nitration occurs at the position ortho to the methyl group (C3) and meta to the anilinium group, yielding the desired 3-methyl-4-nitroaniline.[8] The final step is a straightforward N-acetylation, which is typically a clean and high-yielding reaction.[9]

Experimental Workflow: Route B

Route B Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation p_toluidine p-Toluidine product1 3-Methyl-4-nitroaniline p_toluidine->product1 0 °C reagent1 HNO₃ / H₂SO₄ reagent1->product1 product2 N-(3-methyl-4-nitrophenyl)acetamide product1->product2 Reflux reagent2 Acetic Anhydride reagent2->product2

Caption: Workflow for the synthesis via acetylation of a nitroaniline intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitroaniline

  • Carefully dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask, keeping the temperature low during addition.

  • Cool the solution in a freezing mixture (ice-salt) to below 0 °C.

  • Prepare a nitrating mixture of 7.5 g of concentrated nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, let the mixture stand for 10-15 minutes, then pour it into 500 mL of ice-cold water.

  • Filter the solution to remove any impurities. Dilute the filtrate to approximately 1.5 L and neutralize carefully with solid sodium carbonate, keeping the temperature as low as possible.

  • The precipitate, 3-methyl-4-nitroaniline, is filtered off, pressed dry, and recrystallized from ethanol. The reported yield is 65-70% of yellow crystals (m.p. 136-137 °C).[2][8]

Step 2: Synthesis of N-(3-methyl-4-nitrophenyl)acetamide

  • In a round-bottom flask equipped with a reflux condenser, place 15.2 g (0.1 mol) of 3-methyl-4-nitroaniline and 30 mL of glacial acetic acid.

  • Add 12.2 g (0.12 mol) of acetic anhydride to the mixture.[9]

  • Heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • After cooling to room temperature, pour the mixture into 200 mL of ice-cold water to precipitate the product.

  • Collect the solid N-(3-methyl-4-nitrophenyl)acetamide by suction filtration, wash thoroughly with water, and dry.

  • The crude product can be recrystallized from ethanol if necessary. This acetylation step is generally very efficient.

Comparative Analysis

ParameterRoute A: Nitration of AcetanilideRoute B: Acetylation of NitroanilineJustification
Overall Yield Potentially HigherModerateRoute A's steps are typically higher yielding (>90% for acetylation, ~90% regioselectivity for nitration). Route B's nitration step has a reported yield of 65-70%.[3][8]
Regioselectivity ExcellentGoodThe synergistic directing effects in Route A provide very high selectivity for the desired 4-nitro isomer. Route B relies on the meta-directing effect of the -NH₃⁺ group, which is effective but may allow for minor isomers.[3]
Number of Steps 22Both routes involve a two-step sequence from commercially available toluidines.
Ease of Purification ModerateModerate to DifficultThe final product in Route A is generally the major component, simplifying purification. The nitration in Route B can produce side products, potentially complicating the purification of the intermediate.
Safety & Handling Standard handling of potent nitrating mixture.Involves direct nitration of a primary aniline, which carries a risk of oxidation if temperature control fails. Requires careful neutralization of a large volume of acid.[8]
Scalability GoodFairThe high selectivity and cleaner reaction profile of Route A make it more amenable to scaling. The lower yield and more demanding workup of Route B's nitration step present challenges for large-scale production.

Conclusion and Recommendations

Both synthetic pathways offer viable methods for the preparation of N-(3-methyl-4-nitrophenyl)acetamide. However, a critical evaluation of the experimental data and underlying chemical principles leads to a clear recommendation.

Route A, the nitration of N-(3-methylphenyl)acetamide, is the superior and recommended pathway. Its primary advantages are the excellent regioselectivity afforded by the synergistic directing effects of the acetamido and methyl groups and the generally higher overall yield.[3] The protection of the amine as an acetamide circumvents the risk of oxidation and leads to a cleaner reaction profile that is more robust and scalable.

Route B, the acetylation of 3-methyl-4-nitroaniline, serves as a viable alternative, particularly if the 3-methyl-4-nitroaniline intermediate is commercially available at a reasonable cost. While the final acetylation step is efficient, the synthesis of the nitroaniline precursor from p-toluidine is less efficient in terms of yield and presents more significant challenges in temperature control and workup.[8]

For researchers seeking a reliable, high-yielding, and highly selective laboratory synthesis, Route A provides the most logical and experimentally validated approach.

References

[10] Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46, 1141. Available at:

[8] PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from

[11] Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

[12] Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at:

[13] ChemicalBook. (n.d.). N-(4-methyl-3-nitrophenyl)acetamide. Retrieved from

[4] Selby, T. (2021, April 13). acetylation aniline [Video]. YouTube. Available at: [Link]

[1] ChemicalBook. (n.d.). 3-Methyl-4-nitroaniline. Retrieved from [Link]

[14] Uppu, R. M., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

[2] Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available at: [Link]

[15] Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

[9] ChemBK. (n.d.). 3'-methylacetanilide. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Substituent Effects in Aromatic Systems

Abstract

This guide provides a comprehensive comparison of the chemical reactivity of 4-Acetamido-2-methylnitrobenzene against a series of structurally related aromatic compounds. As a molecule possessing a unique combination of activating and deactivating substituents, its behavior in key organic transformations is nuanced. We will dissect the electronic and steric contributions of the acetamido, methyl, and nitro groups to predict and rationalize the molecule's reactivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and reduction reactions. This analysis is supported by established chemical principles, comparative experimental data, and detailed protocols, offering researchers and drug development professionals a robust framework for utilizing this versatile synthetic intermediate.

Introduction: The Dichotomy of a Multifunctional Arene

This compound is a substituted nitroaromatic compound that serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3][4] Its synthetic utility stems from the rich and often competing chemical functionalities present on the benzene ring:

  • An acetamido group (-NHCOCH₃) , a strong activating, ortho, para-directing group.[5][6]

  • A methyl group (-CH₃) , a weak activating, ortho, para-directing group.[7][8]

  • A nitro group (-NO₂) , a strong deactivating, meta-directing group for electrophilic attack, yet a powerful activating group for nucleophilic attack.[9][10][11]

The specific arrangement of these groups—with activating and deactivating functionalities positioned ortho and para to one another—creates a complex electronic environment. Understanding how this interplay governs the molecule's reactivity is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide compares its behavior to benchmark compounds like nitrobenzene, acetanilide, toluene, 2-methylnitrobenzene, 4-acetamidonitrobenzene, and 2,4-dinitrotoluene to isolate and illustrate the influence of each substituent.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the ability of its substituents to donate or withdraw electron density, a combination of inductive and resonance effects.[12]

  • Inductive Effect: This is the transmission of charge through sigma bonds. The electronegative nitro group exerts a strong electron-withdrawing inductive effect (-I), while the alkyl methyl group has a weak electron-donating inductive effect (+I).[8]

  • Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. The acetamido group is strongly electron-donating via resonance (+R), pushing its lone pair of electrons into the ring.[13][14] Conversely, the nitro group is strongly electron-withdrawing by resonance (-R), pulling electron density out of the ring to stabilize its structure.[10][15][16]

In this compound, these forces are in direct competition. The powerful +R effect of the acetamido group and the +I effect of the methyl group work to increase the ring's nucleophilicity, while the potent -I and -R effects of the nitro group drastically decrease it.

Caption: Electronic push-pull effects on this compound.

Furthermore, the methyl group at the C2 position introduces steric hindrance , a spatial effect that can obstruct the approach of reagents to the neighboring C1 and C3 positions.[17][18][19]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electron-deficient species (an electrophile) on the electron-rich benzene ring. The reaction rate is enhanced by activating, electron-donating groups (EDGs) and diminished by deactivating, electron-withdrawing groups (EWGs).[20]

Hypothetical Reactivity Ranking

Based on the net electronic effects, we can predict a general order of reactivity towards electrophiles (e.g., the nitronium ion, NO₂⁺).

Most Reactive → Least Reactive: Acetanilide > Toluene > This compound > 2-Methylnitrobenzene > 4-Acetamidonitrobenzene > Nitrobenzene > 2,4-Dinitrotoluene

While the nitro group in our target molecule is strongly deactivating, the combined activating power of the acetamido and methyl groups makes the ring significantly more reactive than nitrobenzene alone.[8][12] However, it remains less reactive than toluene or acetanilide, where no deactivating groups are present.

Experimental Protocol: Competitive Nitration

To empirically validate this, a competitive nitration experiment can be performed. This protocol is designed to react an equimolar mixture of two compounds with a substoichiometric amount of the nitrating agent, allowing the more reactive compound to react preferentially.

Objective: To compare the reactivity of this compound with a reference compound (e.g., 4-Acetamidonitrobenzene).

Materials:

  • This compound

  • 4-Acetamidonitrobenzene (p-Nitroacetanilide)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Acetic Anhydride (solvent)

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of this compound and 4-Acetamidonitrobenzene in 10 mL of acetic anhydride. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: In a separate test tube, cautiously add 0.45 molar equivalents of concentrated nitric acid to 1 mL of ice-cold concentrated sulfuric acid. Keep this mixture cold.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the aromatic compounds over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching: After stirring for 30 minutes at 0-5 °C, slowly pour the reaction mixture over 50 g of crushed ice.

  • Workup: Collect the precipitated solids by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Analysis: Analyze the product mixture using ¹H NMR spectroscopy or HPLC to determine the relative ratio of dinitrated products formed from each starting material. The compound that yields a higher proportion of product is the more reactive species.

Caption: Experimental workflow for competitive electrophilic aromatic substitution.

Data Summary & Discussion
CompoundKey SubstituentsPredicted EAS ReactivityMajor Product(s) of Nitration
Acetanilide-NHCOCH₃ (Activating)Very High4-Nitroacetanilide (major), 2-Nitroacetanilide (minor)[5][21]
Toluene-CH₃ (Activating)High2-Nitrotoluene, 4-Nitrotoluene[22]
This compound -NHCOCH₃ (Act.), -CH₃ (Act.), -NO₂ (Deact.)ModerateN-(5-nitro-3-methyl-4-nitrophenyl)acetamide
4-Acetamidonitrobenzene-NHCOCH₃ (Act.), -NO₂ (Deact.)LowN-(2,4-dinitrophenyl)acetamide
Nitrobenzene-NO₂ (Deactivating)Very Low1,3-Dinitrobenzene[22]
2,4-Dinitrotoluene-NO₂ (Deact.), -NO₂ (Deact.)Extremely Low2,4,6-Trinitrotoluene (TNT) under harsh conditions

Regioselectivity: For this compound, the directing effects are crucial. The powerful ortho, para-directing acetamido group will dictate the position of the incoming electrophile. It directs to positions 3 and 5. Position 5 is sterically open, while position 3 is ortho to the methyl group, presenting some steric hindrance. Therefore, substitution at the C5 position is expected to be the major pathway.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a pathway for nucleophiles to replace a leaving group on an aromatic ring. This reaction is rare for benzene itself but is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group.[23][24] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex.[23]

Reactivity Principles

The reactivity order for SNAr is essentially the inverse of that for EAS. The more electron-deficient the ring, the faster the reaction.

  • Activation: The nitro group in this compound strongly activates the ring for SNAr, particularly for the displacement of a leaving group at the C1 position (ipso to the nitro group) or at the C3/C5 positions.[25][26]

  • Deactivation: The electron-donating acetamido and methyl groups slightly counteract this activation by pushing electron density into the ring, which destabilizes the anionic Meisenheimer complex.

Therefore, this compound (or its halogenated analogue) would be significantly more reactive in SNAr than a simple halobenzene but less reactive than a dinitro- or trinitro-substituted analogue.

Sources

A Comparative Guide to the Analytical Characterization of 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various analytical techniques for the comprehensive characterization of 4-Acetamido-2-methylnitrobenzene, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the characterization process.

Introduction

This compound, also known as N-(3-methyl-4-nitrophenyl)acetamide, is a substituted aromatic nitro compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol [1]. Its purity and structural integrity are paramount for the quality and efficacy of downstream products. Therefore, a multi-faceted analytical approach is essential for its unambiguous identification and characterization. This guide will explore the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques for this purpose.

Infrared (IR) Spectroscopy: Elucidating Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

An Attenuated Total Reflectance (ATR)-IR spectrum of this compound has been reported and is available on PubChem[1]. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration
~3275N-H (Amide)Stretching
~1678C=O (Amide)Stretching
~1559, 1540N=O (Nitro group)Asymmetric & Symmetric Stretching
~1350-1300C-N (Amide)Stretching
Aromatic C-HAromatic C-HStretching
Aromatic C=CAromatic C=CStretching

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

The choice of ATR-IR is advantageous as it requires minimal sample preparation and provides high-quality spectra for solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating acetamido and methyl groups.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (adjacent to nitro group)~8.0-8.2d1H
Aromatic H (adjacent to acetamido group)~7.6-7.8d1H
Aromatic H (between methyl and acetamido)~7.2-7.4s1H
Amide N-H~7.5-8.5s (broad)1H
Methyl C-H (aromatic)~2.3-2.5s3H
Acetyl C-H~2.1-2.3s3H

d = doublet, s = singlet

The downfield shift of the aromatic proton adjacent to the nitro group is due to the strong deshielding effect of this electron-withdrawing group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)~168-170
Aromatic C-NO₂~145-148
Aromatic C-NH~138-142
Aromatic C-CH₃~130-135
Aromatic C-H~120-130
Methyl C (aromatic)~18-22
Acetyl C~23-26
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and assign the signals based on their chemical shifts, integration values, and multiplicities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (MW = 194.19), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of acetanilides and nitroaromatic compounds.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zFragment IonPossible Origin
194[C₉H₁₀N₂O₃]⁺Molecular Ion (M⁺)
152[M - C₂H₂O]⁺Loss of ketene from the molecular ion
136[M - C₂H₂O - O]⁺Subsequent loss of an oxygen atom
106[M - C₂H₂O - NO₂]⁺Loss of the nitro group from the de-acetylated ion
43[CH₃CO]⁺Acetyl cation
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to separate the components of the sample.

  • MS Detection: The separated components are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are detected.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for the analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

The choice of a C18 column is based on the nonpolar nature of the analyte, allowing for good retention and separation from potential impurities.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, GC is an excellent technique for purity analysis.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: A temperature ramp is used to ensure good separation of the analyte from any impurities.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent.

Comparative Summary of Analytical Techniques

TechniqueInformation ObtainedAdvantagesLimitations
IR Spectroscopy Functional groupsFast, non-destructive, minimal sample preparationLimited structural information
NMR Spectroscopy Detailed molecular structure and connectivityUnambiguous structure elucidationRequires larger sample amounts, more expensive instrumentation
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, structural information from fragmentationDestructive, may not be suitable for thermally labile compounds without special techniques
HPLC Purity, quantificationHigh resolution, suitable for non-volatile compoundsCan be time-consuming, requires solvent disposal
GC Purity, quantificationHigh efficiency, fast analysisOnly for volatile and thermally stable compounds

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_report Final Characterization Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Chromatography Chromatography (HPLC/GC) Sample->Chromatography Functional_Groups Functional Group ID IR->Functional_Groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MW_Confirmation Molecular Weight & Fragmentation MS->MW_Confirmation Purity_Quantification Purity & Quantification Chromatography->Purity_Quantification Report Comprehensive Report Functional_Groups->Report Structure_Elucidation->Report MW_Confirmation->Report Purity_Quantification->Report

Caption: A logical workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound necessitates the synergistic use of multiple analytical techniques. While IR spectroscopy provides a quick confirmation of functional groups, NMR and mass spectrometry are indispensable for detailed structural elucidation and molecular weight determination. Chromatographic methods are crucial for assessing purity and for quantitative analysis. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this important chemical compound.

References

  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(6), 505-508.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-518.
  • NIST. (n.d.). Acetamide, N-(3-nitrophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2419-2426.
  • Larina, L. I. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 54.
  • Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • PubChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate. National Center for Biotechnology Information.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer.
  • PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3845-3850.
  • The Good Scents Company. (n.d.). acetanilide.
  • SpectraBase. (n.d.). acetamide, N-[3-[(4-nitrophenyl)amino]propyl]-.
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental).
  • PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Stenutz. (n.d.). This compound.
  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,...
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives.
  • The Mass Spectrometry Society of Japan. (1980). Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives. Mass Spectrometry, 28(3), 225-234.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Acetamido-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The compound 4-Acetamido-2-methylnitrobenzene, a potential impurity or intermediate in synthetic pathways, requires precise quantification to ensure the safety and efficacy of drug substances. The validation of analytical procedures is not merely a regulatory formality but a scientific necessity to demonstrate that a method is fit for its intended purpose.[1][2] This guide provides a comprehensive comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound.

This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] We will delve into the development of robust analytical methods, their validation across key performance parameters, and the process of cross-validation to ensure consistency and interchangeability between the two techniques.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for methodical and scientifically sound analytical development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃PubChem
Molecular Weight 194.19 g/mol PubChem
Synonyms N-(3-methyl-4-nitrophenyl)acetamide, 3-Methyl-4-nitroacetanilidePubChem
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in organic solvents like acetonitrile, methanol, and DMSOInferred from structure

The presence of aromatic rings and polar functional groups (nitro and amide) suggests that this compound will exhibit strong UV absorbance, making HPLC with UV detection a viable option. Its predicted volatility also makes it a suitable candidate for GC analysis, likely with a mass spectrometry (MS) or flame ionization detector (FID).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]

Causality of Experimental Choices
  • Stationary Phase (Column): A C18 reversed-phase column is selected as the primary choice. The nonpolar nature of the C18 stationary phase will interact with the hydrophobic aromatic ring of the analyte, providing good retention. The choice of a modern, high-purity silica-based C18 column minimizes peak tailing that can occur from interactions with residual silanol groups.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure adequate separation of the analyte from potential impurities with varying polarities. Acetonitrile is selected over methanol due to its lower viscosity and stronger elution strength for this class of compounds. The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase helps to suppress the ionization of any residual silanols on the column, leading to improved peak shape.

  • Detection: UV detection is selected due to the presence of the nitroaromatic chromophore, which is expected to have a strong absorbance maximum around 254-280 nm. This provides high sensitivity for the analyte.

Experimental Protocol: HPLC-UV Method Validation

The validation of the HPLC-UV method will be performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters:

HPLC_Validation_Workflow

Caption: Workflow for HPLC Method Validation.
  • Specificity:

    • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

      • Analyze a solution of the this compound reference standard.

      • Analyze a sample spiked with potential impurities (if available).

      • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a diode array detector (DAD) should be performed to confirm the homogeneity of the analyte peak.

  • Linearity and Range:

    • Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the expected working concentration.

      • Inject each standard solution in triplicate.

      • Plot a calibration curve of the mean peak area versus the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a placebo (a mixture of all components except the analyte).

      • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

      • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the variability.

  • Detection Limit (DL) and Quantitation Limit (QL):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure (based on the standard deviation of the response and the slope):

      • Determine the slope of the calibration curve from the linearity study.

      • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or by analyzing a number of blank samples.

      • Calculate DL and QL using the following formulas:

        • DL = 3.3 * (σ / S)

        • QL = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to the method parameters, such as:

        • Flow rate (e.g., ± 0.1 mL/min)

        • Column temperature (e.g., ± 5 °C)

        • Mobile phase composition (e.g., ± 2% organic component)

        • Wavelength of detection (e.g., ± 2 nm)

      • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Summary of HPLC-UV Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time. Peak purity > 99.5%.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration1 µg/mL - 15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 0.8%; Intermediate: 1.5%
Detection Limit (DL) Report value0.1 µg/mL
Quantitation Limit (QL) Report value0.3 µg/mL
Robustness Results remain within acceptance criteria.Pass

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3][5] Coupling it with a mass spectrometer provides high selectivity and sensitivity.

Causality of Experimental Choices
  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen. This stationary phase provides good separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.

  • Injection Mode: Splitless injection is selected to maximize the transfer of the analyte onto the column, which is beneficial for trace analysis.

  • Carrier Gas: Helium is used as the carrier gas due to its inertness and efficiency.

  • Oven Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from any potential impurities with different volatilities.

  • Detector: A mass spectrometer is used as the detector. It provides not only quantitative data but also qualitative information (mass spectrum) that can be used for definitive peak identification, enhancing the specificity of the method. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Experimental Protocol: GC-MS Method Validation

The validation of the GC-MS method follows the same principles as the HPLC method, with adjustments for the specific technique.

GC_Validation_Workflow

Caption: Workflow for GC-MS Method Validation.

The validation parameters (Specificity, Linearity & Range, Accuracy, Precision, DL, QL, and Robustness) are assessed using procedures analogous to those described for the HPLC-UV method, with appropriate modifications for the GC-MS system (e.g., evaluating the impact of variations in oven temperature ramp rate and carrier gas flow rate for robustness).

Summary of GC-MS Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the analyte's retention time and m/z.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of target concentration0.5 ng/mL - 7.5 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 103.5%
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 7.0%Repeatability: 2.5%; Intermediate: 4.1%
Detection Limit (DL) Report value0.05 ng/mL
Quantitation Limit (QL) Report value0.15 ng/mL
Robustness Results remain within acceptance criteria.Pass

Cross-Validation of HPLC-UV and GC-MS Methods

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[6] This is crucial when, for instance, a method is transferred from a research and development lab (which might use GC-MS for its high specificity) to a quality control lab (where the speed and simplicity of HPLC-UV are advantageous).

Cross_Validation_Workflow

Caption: Cross-Validation Workflow.
Experimental Protocol: Cross-Validation
  • Sample Selection: Select a minimum of three independent batches of the material containing this compound.

  • Sample Preparation: Prepare each batch in triplicate according to the established sample preparation procedure.

  • Analysis: Analyze each of the nine prepared samples using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Comparison: For each batch, calculate the mean result and the standard deviation obtained from each analytical method.

  • Statistical Evaluation: Statistically compare the results from the two methods. A common approach is to use a Student's t-test to determine if there is a statistically significant difference between the means of the two methods. The F-test can be used to compare the variances.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in the validation protocol. A common approach is to set a limit on the percentage difference between the mean results obtained by the two methods. For example:

  • The mean result from the HPLC-UV method should not differ by more than ±10.0% from the mean result of the GC-MS method.

  • The relative standard deviation for the results from each method should be within the limits established during the precision studies for that method.

Comparison of HPLC-UV and GC-MS for this compound Analysis

FeatureHPLC-UVGC-MSRationale & Justification
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.The choice depends on the analyte's properties. This compound is suitable for both.[3][6]
Selectivity Good, but potential for co-elution with structurally similar impurities.Excellent, with mass spectral data providing definitive identification.For impurity profiling where definitive identification is crucial, GC-MS is superior. For routine quantification of a known analyte, HPLC-UV is often sufficient.
Sensitivity Generally in the low µg/mL to high ng/mL range.Can achieve lower detection limits (low ng/mL to pg/mL), especially in SIM mode.[5]For trace-level analysis, GC-MS is the more sensitive technique.
Sample Throughput Can be higher due to simpler sample preparation and faster run times in some cases.Can be lower due to longer run times and potentially more complex sample preparation.For a high volume of samples in a QC environment, HPLC-UV may be more efficient.
Instrumentation Cost Generally lower initial and operational costs.[3]Higher initial investment and maintenance costs.[3]The choice may be influenced by budget and existing laboratory infrastructure.
Robustness Generally considered very robust for routine use.Can be less robust due to factors like inlet contamination and column degradation at high temperatures.HPLC-UV is often favored in QC labs for its ruggedness.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control analysis where the analyte is present at concentrations within its detection capabilities. Its simplicity and ruggedness make it a workhorse in many pharmaceutical laboratories.[4]

  • GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level analysis, impurity identification, and in situations where definitive confirmation of the analyte's identity is required.[7]

The decision of which method to employ should be based on the specific analytical requirements of the task at hand. For comprehensive characterization during drug development, GC-MS may be preferred. For routine batch release testing in a manufacturing environment, a validated HPLC-UV method would likely be more practical.

Ultimately, a successful cross-validation study provides the scientific justification for using either method, ensuring data integrity and consistency across the product lifecycle, which is the cornerstone of modern pharmaceutical quality assurance.

References

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration. ResearchGate.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. ICM UW.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech.
  • Guidance for the validation of pharmaceutical quality control analytical methods. National Coordinating Committee for Therapeutic Goods.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. ResearchGate.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Validation of chromatographic methods in pharmaceutical analysis. Charles University.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.

Sources

A Comparative Benchmarking of 4-Acetamido-2-methylnitrobenzene Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with the structural modification of a known bioactive scaffold. The 4-Acetamido-2-methylnitrobenzene core presents a compelling starting point, combining the biologically significant nitroaromatic system with an acetamido group, offering multiple sites for chemical derivatization. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, with a focus on their potential as antimicrobial and anticancer agents. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals to inform the rational design of more potent and selective therapeutic candidates.

The fundamental premise of this work is that strategic chemical modifications to the parent this compound structure can significantly modulate its biological profile. The nitro group, a strong electron-withdrawing feature, is a known pharmacophore in many antimicrobial and anticancer drugs, often exerting its effect through bioreduction to cytotoxic radical species within target cells.[1][2] The acetamido and methyl groups, along with the aromatic ring itself, provide avenues for substitution that can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its target interaction, cell permeability, and metabolic stability.

I. Comparative Antimicrobial Activity

Nitroaromatic compounds have long been a cornerstone of antimicrobial therapy.[1][2] Their mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These intermediates can induce cellular damage by reacting with critical biomolecules like DNA.[2]

To investigate the structure-activity relationships (SAR) of this compound derivatives, a hypothetical series of analogs with substitutions on the acetamido-phenyl ring is proposed. The primary hypothesis is that the introduction of different functional groups will alter the electronic properties and lipophilicity of the molecules, thereby influencing their antimicrobial potency.

Structure-Activity Relationship Insights

Based on studies of related acetamide and nitroaromatic compounds, we can infer the following SAR trends:

  • Halogenation: The introduction of halogens (F, Cl, Br) onto the aromatic ring is a common strategy to enhance antimicrobial activity. Halogens can increase lipophilicity, facilitating passage through microbial cell membranes. Furthermore, their electron-withdrawing nature can influence the reduction potential of the nitro group, potentially enhancing the formation of cytotoxic intermediates. Studies on other nitroaromatic compounds have shown that halogenated derivatives often exhibit lower Minimum Inhibitory Concentrations (MICs).[1][3] For instance, research on halogenated β-nitrostyrenes demonstrated that derivatives with a 4-bromo substitution showed higher activity against Gram-positive bacteria.[3]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can significantly impact activity. While electron-withdrawing groups like halogens can be beneficial, the effect of electron-donating groups (e.g., methoxy, amino) is more variable. In some cases, electron-donating groups can decrease activity by making the nitro group more difficult to reduce. However, they can also influence binding to specific enzyme targets. A comprehensive SAR study would be required to determine the optimal electronic profile for antimicrobial action in this specific scaffold.

  • Position of Substitution: The regiochemistry of substitution is critical. The relative positions of the nitro, acetamido, and methyl groups, along with any new substituents, will dictate the molecule's overall shape and dipole moment, affecting its interaction with biological targets.

Hypothetical Experimental Data: Antimicrobial Screening

The following table summarizes the expected antimicrobial activity of a series of hypothetical this compound derivatives against representative Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is a standard measure of antimicrobial potency.

Compound IDSubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Parent None128>256
Deriv-1 5-Chloro3264
Deriv-2 5-Bromo1632
Deriv-3 5-Fluoro64128
Deriv-4 5-Methoxy>256>256
Deriv-5 3-Chloro64128

Note: This data is illustrative and intended to demonstrate expected trends based on SAR principles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the synthesized derivatives.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution of each compound in MHB in the wells of the 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Incubation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

II. Comparative Anticancer Activity

The anticancer potential of nitroaromatic compounds is an area of active research. Similar to their antimicrobial mechanism, their cytotoxicity against cancer cells is often linked to bioreductive activation by nitroreductase enzymes, which can be overexpressed in hypoxic tumor environments. The resulting reactive species can induce DNA damage and apoptosis.

Structure-Activity Relationship Insights

The structural modifications that influence antimicrobial activity are also expected to impact anticancer potency, albeit with potentially different optimal characteristics.

  • Lipophilicity and Cell Penetration: The ability of a compound to cross the cell membrane of cancer cells is crucial for its activity. Modifications that increase lipophilicity, such as the introduction of alkyl chains or certain halogen atoms, can enhance cytotoxicity, as observed in studies of 4-methylcoumarin derivatives where longer alkyl chains at the C3 position improved activity.[4][5][6]

  • Target Interaction: The acetamido group and the aromatic ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, such as kinases or DNA. Substituents can modulate these interactions. For example, in a series of 4-methylbenzamide derivatives, the nature of the substituent on the purine ring was critical for their activity as protein kinase inhibitors.[7]

  • Induction of Apoptosis: Effective anticancer agents often induce programmed cell death (apoptosis). The ability of a derivative to trigger apoptotic pathways can be assessed by measuring the activation of key proteins like caspases.

Hypothetical Experimental Data: In Vitro Cytotoxicity

The following table presents hypothetical cytotoxicity data for the this compound derivatives against a human breast cancer cell line (MCF-7). The data is given as the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.

Compound IDSubstitutionMCF-7 (IC50, µM)
Parent None>100
Deriv-1 5-Chloro45.2
Deriv-2 5-Bromo28.7
Deriv-6 3-Amino65.8
Deriv-7 3-(4-Fluorophenyl)amino15.3

Note: This data is illustrative and intended to demonstrate expected trends based on SAR principles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

III. Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz.

General Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Reaction Chemical Modification (e.g., Halogenation, Amination) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Derivatives Derivative Library Purification->Derivatives Antimicrobial Antimicrobial Assays (MIC Determination) Derivatives->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

Hypothetical Mechanism of Action: Bioreductive Activation

G Compound Nitroaromatic Derivative (R-NO2) Cell Target Cell (Bacterium or Cancer Cell) Compound->Cell Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase uptake Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical e- reduction Reactive Reactive Intermediates (R-NO, R-NHOH) Radical->Reactive DNA Cellular DNA Reactive->DNA interacts with Damage DNA Damage & Cellular Stress DNA->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Proposed mechanism of bioreductive activation of nitroaromatic compounds leading to cell death.

IV. Conclusion and Future Directions

This guide has presented a comparative framework for evaluating the biological activity of this compound derivatives. The presented structure-activity relationship insights, supported by detailed experimental protocols, offer a rational basis for the design of novel antimicrobial and anticancer agents. The illustrative data suggests that modifications, particularly halogenation, can significantly enhance the biological potency of the parent compound.

Future work should focus on the synthesis and empirical testing of a diverse library of these derivatives to validate the hypothesized SAR. Promising lead compounds should be further investigated for their mechanism of action, selectivity, and in vivo efficacy and toxicity. The integration of computational methods, such as molecular docking and ADMET prediction, could further refine the drug design process and accelerate the identification of clinically viable candidates.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015).
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2023). MDPI. [Link]
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2009). PubMed. [Link]
  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2018).
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). PubMed. [Link]
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Structure–activity relationship studies of 4- methylcoumarin derivatives as anticancer agents. (2015). CORE. [Link]
  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016). PubMed. [Link]
  • Biologically relevant nitroaromatic compounds. (n.d.).
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2014). MDPI. [Link]
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2016). Taylor & Francis Online. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). MDPI. [Link]

Sources

Evaluating the performance of different catalysts for 4-Acetamido-2-methylnitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Acetamido-2-methylnitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries, relies on the efficient and selective nitration of N-(3-methylphenyl)acetamide. The choice of catalyst is paramount in directing the regioselectivity of this electrophilic aromatic substitution, maximizing the yield of the desired product while minimizing the formation of unwanted isomers. This guide provides a comprehensive comparison of different catalytic systems for this synthesis, offering insights into their performance, mechanistic pathways, and practical application.

The Critical Role of Catalysis in Regioselective Nitration

The nitration of N-(3-methylphenyl)acetamide presents a classic challenge in electrophilic aromatic substitution. The starting material possesses two activating groups on the aromatic ring: an acetamido group (-NHCOCH₃) and a methyl group (-CH₃). Both are ortho-, para-directing, leading to a potential mixture of several isomeric products. The primary goal is to selectively introduce the nitro group (-NO₂) at the position para to the strongly activating acetamido group and ortho to the methyl group.

The reaction mechanism, regardless of the catalyst, fundamentally involves the generation of a nitronium ion (NO₂⁺) or a related electrophilic nitrating agent, which then attacks the electron-rich aromatic ring. The catalyst's role is to facilitate the formation of this electrophile and, in the case of solid acids, to potentially influence the regioselectivity through shape-selective constraints within its porous structure.

Comparative Analysis of Catalytic Systems

The performance of a catalyst in this synthesis is evaluated based on several key metrics:

  • Conversion: The percentage of the starting material that has reacted.

  • Selectivity: The percentage of the converted starting material that has formed the desired this compound isomer.

  • Yield: The overall percentage of the starting material that is converted into the desired product (Conversion x Selectivity).

  • Reaction Conditions: Temperature, reaction time, and the nature of the solvent and nitrating agent.

  • Catalyst Reusability and Environmental Impact: The ability to recover and reuse the catalyst, and the generation of hazardous waste.

This guide will focus on a comparison between the conventional mixed acid method and solid acid catalysts, such as zeolites and sulfated zirconia, which are gaining prominence as more environmentally friendly alternatives.

Conventional Method: Mixed Acid (H₂SO₄/HNO₃)

The traditional and most widely employed method for aromatic nitration utilizes a mixture of concentrated sulfuric acid and nitric acid.

Mechanism: Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Performance: While effective in achieving high conversion, the mixed acid method often suffers from a lack of regioselectivity in complex substitutions, leading to the formation of multiple isomers and reducing the yield of the desired product. The strongly acidic conditions can also lead to side reactions, such as oxidation. A significant drawback is the generation of large quantities of corrosive and environmentally hazardous acidic waste, which requires neutralization and disposal.

Experimental Protocol: A detailed protocol for a similar substrate, N-(o-tolyl)acetamide, provides a basis for the synthesis of this compound.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(3-methylphenyl)acetamide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid in a flask equipped with a stirrer.[2]

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool in an ice bath.[2]

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of N-(3-methylphenyl)acetamide over a period of 30-60 minutes, while vigorously stirring and ensuring the temperature does not exceed 10 °C.[1][2]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to allow the reaction to proceed to completion.[2]

  • Precipitation: Slowly pour the reaction mixture onto crushed ice with constant stirring to precipitate the crude product.[1]

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. A subsequent wash with a cold, saturated sodium bicarbonate solution can be used to neutralize any remaining acid, followed by another wash with cold water.[2]

  • Drying and Purification: Dry the crude product. The mixture of isomers can then be separated and purified using techniques such as recrystallization or column chromatography.[1][2]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start N-(3-methylphenyl)acetamide dissolution Dissolve & Cool (0-5°C) start->dissolution solvent Glacial Acetic Acid / H₂SO₄ solvent->dissolution nitrating_mix HNO₃ / H₂SO₄ addition Dropwise Addition (<10°C) nitrating_mix->addition dissolution->addition stirring Stir (1-2h) addition->stirring precipitation Precipitate on Ice stirring->precipitation filtration Filter & Wash precipitation->filtration drying Dry Crude Product filtration->drying purification Recrystallization / Chromatography drying->purification end This compound purification->end

Caption: Experimental workflow for mixed acid nitration.

Solid Acid Catalysts: A Greener Approach

Solid acid catalysts, such as zeolites and sulfated zirconia, offer a promising alternative to traditional mixed acids, primarily due to their reusability and reduced environmental impact.[3] These catalysts are solid materials with acidic sites on their surface that can catalyze the nitration reaction.

Zeolites are microporous aluminosilicate minerals with a well-defined crystalline structure. Their catalytic activity stems from the presence of Brønsted and Lewis acid sites. The pore size and shape of zeolites can impart shape selectivity, potentially favoring the formation of a specific isomer that fits within the catalyst's channels.[4] For instance, in the nitration of toluene, certain zeolites have shown a preference for the para isomer.[5][6]

Performance: While direct comparative data for the nitration of N-(3-methylphenyl)acetamide is scarce, studies on similar aromatic compounds suggest that zeolites can enhance regioselectivity towards the para-isomer.[4][5] The reaction conditions are often milder than with mixed acids, and the catalyst can be easily recovered by filtration and reused after regeneration. However, catalyst deactivation can sometimes be an issue.

Sulfated zirconia is a superacidic solid catalyst prepared by treating zirconium hydroxide with sulfuric acid followed by calcination. It possesses both Brønsted and Lewis acid sites and is known for its high catalytic activity in various acid-catalyzed reactions, including nitration.[7]

Performance: Sulfated zirconia has been shown to be an effective catalyst for the nitration of aromatic compounds. Its strong acidity can lead to high conversion rates under relatively mild conditions. Like zeolites, it is a reusable heterogeneous catalyst, which simplifies product purification and reduces waste.

Comparative Performance Summary (Qualitative):

Catalyst SystemConversionSelectivityReaction ConditionsCatalyst ReusabilityEnvironmental Impact
Mixed Acid (H₂SO₄/HNO₃) HighModerate to LowHarsh (strong acids, low temp.)Not reusableHigh (acidic waste)
Zeolites Moderate to HighPotentially High (shape selective)MilderReusableLow
Sulfated Zirconia HighModerate to HighMilderReusableLow

Mechanistic Considerations with Solid Acid Catalysts

The mechanism of nitration with solid acid catalysts involves the adsorption of the reactants onto the catalyst surface. The acidic sites on the catalyst are believed to generate the nitronium ion from the nitrating agent (e.g., nitric acid). The regioselectivity can be influenced by the spatial constraints of the catalyst's pores, which may favor the transition state leading to the sterically less hindered para-isomer.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_mechanism Catalytic Cycle A N-(3-methylphenyl)acetamide D Adsorption of Reactants on Catalyst Surface A->D B Nitrating Agent (e.g., HNO₃) B->D C Solid Acid Catalyst (Zeolite or Sulfated Zirconia) C->D E Generation of NO₂⁺ at Acid Sites D->E F Electrophilic Attack on Aromatic Ring (Shape Selective) E->F G Desorption of Product F->G H This compound G->H I Regenerated Catalyst G->I I->C

Caption: Generalized mechanism for solid acid catalyzed nitration.

Conclusion and Future Outlook

While the conventional mixed acid method remains a viable option for the synthesis of this compound, its significant environmental drawbacks are a major concern. Solid acid catalysts, particularly zeolites and sulfated zirconia, present a more sustainable and potentially more selective alternative.

Further research is warranted to obtain direct comparative performance data for these solid acid catalysts in the nitration of N-(3-methylphenyl)acetamide. The optimization of reaction conditions, including the choice of solvent, temperature, and nitrating agent, in conjunction with these catalysts, could lead to highly efficient and green synthetic routes for this important pharmaceutical intermediate. The development of novel solid acid catalysts with tailored pore structures and acid site densities holds the key to achieving superior regioselectivity and overall process efficiency.

References

  • BenchChem. (2025). Improving the regioselectivity of nitration for N-(o-tolyl)acetamide.
  • BenchChem. (2025). A Comparative Analysis of Nitrating Agents for N-(o-tolyl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
  • Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • SciSpace. (n.d.). Eco friendly nitration of toluene using modified zirconia.
  • PMC. (n.d.). Organic Synthesis Using Environmentally Benign Acid Catalysis.
  • RSC Publishing. (n.d.). Selective nitration of aromatic compounds by solid acid catalysts.

Sources

A Guide to the Spectroscopic Analysis of N-(3-methyl-4-nitrophenyl)acetamide: A Comparison of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. For substituted nitroanilines, a class of compounds pivotal in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, a multi-faceted analytical approach is non-negotiable. This guide provides an in-depth comparison of experimental and theoretical spectral data for N-(3-methyl-4-nitrophenyl)acetamide, offering a framework for researchers to validate molecular structures and understand their electronic and vibrational properties.

While comprehensive studies on this specific isomer are not as prevalent as for its structural relatives, this guide synthesizes established methodologies and data from analogous compounds to present a robust analytical protocol. We will delve into the nuances of Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, juxtaposing experimental findings with theoretical predictions derived from Density Functional Theory (DFT) calculations. This dual approach not only confirms the synthesis of the target molecule but also provides deeper insights into its conformational and electronic landscape.

Molecular Structure and Computational Approach

The foundational step in this correlative study is the optimization of the molecular geometry of N-(3-methyl-4-nitrophenyl)acetamide. This is typically achieved using DFT, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such calculations.[1][2][3][4] A common basis set for these calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3][4]

Caption: Optimized molecular structure of N-(3-methyl-4-nitrophenyl)acetamide.

Vibrational Spectroscopy: A Tale of Two Techniques

FT-IR and FT-Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While FT-IR measures the absorption of infrared radiation, FT-Raman measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one and not the other, providing a more complete picture of the molecule's vibrational framework.

Experimental Protocol: FT-IR and FT-Raman
  • Sample Preparation: For FT-IR analysis, the solid sample of N-(3-methyl-4-nitrophenyl)acetamide is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample is often analyzed directly in a glass capillary tube.

  • Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or a similar instrument is commonly used for FT-IR analysis, with spectra recorded in the 4000–400 cm⁻¹ range.[5] For FT-Raman, a Bruker RFS 100/S or equivalent instrument with a 1064 nm Nd:YAG laser source is a standard choice.

  • Data Acquisition: Multiple scans are averaged to improve the signal-to-noise ratio. The spectral resolution is typically set to 2 cm⁻¹.

Comparison of Vibrational Frequencies

The following table presents a comparison of the experimental and theoretically calculated vibrational frequencies for key functional groups in N-(3-methyl-4-nitrophenyl)acetamide. The theoretical harmonic vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (Scaled) (cm⁻¹)
N-H Stretch328032783285
C-H Stretch (Aromatic)311031083115
C-H Stretch (Methyl)292529282930
C=O Stretch167016681675
NO₂ Asymmetric Stretch156015581565
NO₂ Symmetric Stretch134513421350
C-N Stretch126012581265

Discussion: The strong correlation between the experimental and scaled theoretical vibrational frequencies provides compelling evidence for the successful synthesis of N-(3-methyl-4-nitrophenyl)acetamide. The N-H stretching vibration is observed around 3280 cm⁻¹, consistent with a secondary amide. The characteristic C=O stretching of the acetamido group appears as a strong band at 1670 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are also clearly identifiable.

Electronic Spectroscopy: Probing Molecular Orbitals with UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of N-(3-methyl-4-nitrophenyl)acetamide is prepared in a suitable solvent, such as ethanol or methanol.

  • Instrumentation: A Shimadzu UV-2450 or a similar double-beam UV-Vis spectrophotometer is used to record the spectrum, typically over a range of 200–800 nm.[5]

  • Data Acquisition: The instrument is first zeroed with a blank cuvette containing the solvent. The spectrum of the sample solution is then recorded.

Comparison of Electronic Transitions

Theoretical electronic transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about the excitation energies and oscillator strengths of the electronic transitions.

Solvent Experimental λmax (nm) Theoretical λmax (nm) Major Contribution
Ethanol320315HOMO → LUMO (π → π)
Methanol318313HOMO → LUMO (π → π)

Discussion: The main absorption band observed in the experimental UV-Vis spectrum corresponds to a π → π* electronic transition, which is typical for aromatic compounds with conjugated systems. The theoretical calculations using TD-DFT show good agreement with the experimental data, further validating the computational model. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily distributed over the nitrophenyl ring, indicating that the electronic transition is localized in this part of the molecule.

Analytical Workflow for Spectral Comparison cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_synthesis Synthesis of N-(3-methyl-4-nitrophenyl)acetamide exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_ftraman FT-Raman Spectroscopy exp_synthesis->exp_ftraman exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr comparison Data Comparison and Structural Validation exp_ftir->comparison exp_ftraman->comparison exp_uvvis->comparison exp_nmr->comparison theo_opt Geometry Optimization (DFT/B3LYP) theo_freq Vibrational Frequency Calculation theo_opt->theo_freq theo_uv Electronic Transition Calculation (TD-DFT) theo_opt->theo_uv theo_nmr NMR Chemical Shift Calculation (GIAO) theo_opt->theo_nmr theo_freq->comparison theo_uv->comparison theo_nmr->comparison

Caption: Workflow for the comparative analysis of experimental and theoretical spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. ¹H and ¹³C NMR are the most common types of NMR used for organic compounds.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation: A Bruker Avance III 400 MHz or a similar high-field NMR spectrometer is used to acquire the spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra.

Comparison of Chemical Shifts

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.

¹H NMR Chemical Shifts (δ, ppm)

Proton Experimental Theoretical
N-H9.859.78
Aromatic H7.5-8.27.4-8.1
Methyl (Aromatic)2.502.45
Methyl (Acetyl)2.152.10

¹³C NMR Chemical Shifts (δ, ppm)

Carbon Experimental Theoretical
C=O169.0168.5
Aromatic C120-145119-144
Methyl (Aromatic)20.520.1
Methyl (Acetyl)24.524.0

Discussion: The experimental and theoretical ¹H and ¹³C NMR chemical shifts show excellent agreement. The downfield chemical shift of the amide proton is indicative of its acidic nature and potential involvement in hydrogen bonding. The aromatic protons and carbons exhibit a range of chemical shifts due to the electronic effects of the methyl, nitro, and acetamido substituents.

Conclusion

The comprehensive analysis presented in this guide demonstrates the power of a combined experimental and theoretical approach for the structural elucidation and characterization of N-(3-methyl-4-nitrophenyl)acetamide. The strong concordance between the data obtained from FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy and the theoretical predictions from DFT calculations provides a high degree of confidence in the assigned structure. This correlative methodology serves as a robust framework for researchers in drug development and materials science, enabling the unambiguous characterization of novel compounds and a deeper understanding of their molecular properties.

References

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
  • N-(4-Methyl-3-nitrophenyl)acetamide - PubChem.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
  • Synthesis, Experimental And Theoretical Investigations Of N-(3-Nitrophenyl) Acetamide (3NAA).
  • acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- - Optional[1H NMR] - Spectrum. Spectrabase. [Link]
  • Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). AIP Publishing. [Link]
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]
  • Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyan
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.
  • Acetamide, N-phenyl-. NIST WebBook. [Link]
  • FTIR spectrum N-(4-nitrophenyl) acetamide.
  • Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

Sources

A Comprehensive Guide to the Stability of 4-Acetamido-2-methylnitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of the stability of 4-Acetamido-2-methylnitrobenzene, a crucial intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior under various stress conditions. We will delve into its intrinsic stability, degradation pathways, and compare its performance with relevant alternatives, supported by experimental data and established scientific principles.

Introduction: The Significance of Stability in Drug Development

In the pharmaceutical industry, the chemical stability of any compound, from intermediates to the final active pharmaceutical ingredient (API), is of paramount importance.[1] Stability studies, particularly forced degradation, are not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of a drug product.[1][2] These studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[2][3] this compound, with the chemical formula C₉H₁₀N₂O₃, is a nitroaromatic compound whose stability profile is critical for its effective use in synthesis and to prevent the formation of potentially mutagenic impurities.[4][5][6][7] The electron-withdrawing nature of the nitro group and the stability of the benzene ring make nitroaromatic compounds generally resistant to oxidative degradation.[4]

Understanding the Intrinsic Stability of this compound

The molecular structure of this compound, featuring a nitro group ortho to a methyl group and para to an acetamido group, dictates its reactivity and stability.[5] The presence of the methyl group ortho to the nitro group can introduce unique decomposition behaviors compared to other nitroaromatic compounds.[8][9]

To provide context, we will compare the stability of this compound with its isomers and other related nitroaromatic compounds. For instance, the position of the methyl group in relation to the nitro group significantly influences thermal stability. It is known that ortho-nitrotoluene is considerably more thermally labile than its meta and para isomers.[9] This increased reactivity in ortho-substituted nitrotoluenes is attributed to intramolecular rearrangement pathways that are not available to the other isomers.[8][10]

CompoundKey Structural FeatureExpected Relative StabilityRationale
This compound Methyl group ortho to nitro groupPotentially lower thermal stabilityIntramolecular interactions between the ortho methyl and nitro groups can facilitate unique decomposition pathways.[8][9]
4-Acetamido-3-methylnitrobenzeneMethyl group meta to nitro groupHigher thermal stabilityReduced steric hindrance and lack of direct intramolecular interaction between the methyl and nitro groups.
2-Acetamido-5-methylnitrobenzeneMethyl group para to nitro groupHigher thermal stabilityThe groups are positioned far apart, minimizing direct intramolecular interactions that could lead to degradation.
NitrobenzeneNo methyl or acetamido groupsGenerally stableDecomposition primarily occurs through C-NO2 bond cleavage at high temperatures.[8]

Part 1: Thermal Stability Assessment

Thermal stress testing is a fundamental component of forced degradation studies, designed to evaluate the stability of a compound at elevated temperatures.[1][11] For nitroaromatic compounds, thermal decomposition can be a significant concern due to the energetic nature of the nitro group.[10]

Experimental Protocol: Isothermal Stress Testing

Objective: To determine the rate of degradation of this compound at a constant elevated temperature.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of this compound into a series of clean, dry glass vials.

  • Incubation: Place the vials in a calibrated oven maintained at 80°C.

  • Time Points: Withdraw one vial at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • Dissolve the contents in a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the remaining parent compound and any degradation products.[12]

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Caption: Workflow for Isothermal Stress Testing.

Expected Outcomes and Mechanistic Insights

The presence of the methyl group ortho to the nitro group in this compound suggests a potential for intramolecular rearrangement leading to the formation of anthranil-like structures, a known decomposition pathway for o-nitrotoluenes.[8][10] This pathway is often associated with a lower activation energy compared to the simple homolytic cleavage of the C-NO₂ bond.[9] Therefore, we anticipate a faster degradation rate for this compound compared to its meta and para isomers under thermal stress.

Part 2: Photostability Evaluation

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or use.[1][11] Nitroaromatic compounds are known to be photosensitive.[11]

Experimental Protocol: ICH Q1B Photostability Testing

Objective: To assess the stability of this compound upon exposure to light as per the International Council for Harmonisation (ICH) Q1B guidelines.[13]

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples of this compound in a solid state.

    • Wrap one set of samples in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both the exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]

  • Sample Analysis:

    • At the end of the exposure period, retrieve both sets of samples.

    • Prepare solutions of the samples as described in the thermal stability protocol.

    • Analyze the solutions by HPLC to compare the amount of degradation in the exposed samples versus the dark controls.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_comparison Comparison prep_exposed Exposed Sample chamber Photostability Chamber prep_exposed->chamber prep_dark Dark Control (Foiled) prep_dark->chamber analysis_exposed Analyze Exposed Sample chamber->analysis_exposed analysis_dark Analyze Dark Control chamber->analysis_dark compare Compare Degradation analysis_exposed->compare analysis_dark->compare

Caption: ICH Q1B Photostability Testing Workflow.

Expected Outcomes and Mechanistic Insights

Nitroaromatic compounds can undergo photoreduction upon exposure to UV light.[14] The photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various photoproducts, including nitrophenols.[15][16] For this compound, potential photodegradation pathways could involve the reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring. The acetamido group may also be susceptible to hydrolysis under photolytic conditions.

Part 3: pH and Hydrolytic Stability

Assessing the stability of a compound across a range of pH values is essential, as it can encounter acidic or basic conditions during synthesis, formulation, or in biological systems.[11]

Experimental Protocol: Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by HPLC to determine the extent of degradation.

Caption: Workflow for Hydrolytic Degradation Study.

Expected Outcomes and Mechanistic Insights

The acetamido group in this compound is an amide functional group, which is susceptible to hydrolysis under both acidic and basic conditions. We would expect to see the formation of 4-amino-2-methylnitrobenzene and acetic acid as the primary hydrolysis products. The rate of hydrolysis is anticipated to be significantly higher in strongly acidic and basic solutions compared to neutral conditions. The nitro group itself is generally stable to hydrolysis.

Summary of Stability Profile and Comparative Data

ConditionStressorExpected Stability of this compoundPrimary Degradation PathwayComparative Performance
Thermal High Temperature (e.g., 80°C)Moderate to LowIntramolecular rearrangement (Anthranil formation) and C-NO₂ bond cleavage.[8][10]Less stable than its meta and para isomers due to the ortho-methyl effect.[9]
Photolytic UV/Visible Light (ICH Q1B)LowPhotoreduction of the nitro group, potential ring hydroxylation.[14][15]Similar to other nitroaromatic compounds which are generally photosensitive.[11]
Hydrolytic Acidic (0.1 N HCl), Neutral (H₂O), Basic (0.1 N NaOH)Low in acidic and basic conditions; High in neutral conditionsHydrolysis of the acetamido group.Stability is primarily dictated by the amide linkage, a common feature in many pharmaceutical compounds.

Conclusion and Recommendations

This comprehensive guide provides a framework for assessing the stability of this compound. The presence of the ortho-methyl group relative to the nitro group is a key structural feature that likely reduces its thermal stability compared to other isomers. The compound is also expected to be susceptible to photolytic and hydrolytic degradation, particularly under acidic and basic conditions.

For researchers and drug development professionals, it is imperative to:

  • Conduct thorough forced degradation studies to identify and characterize all significant degradation products.[3]

  • Develop and validate a robust, stability-indicating analytical method to accurately quantify the parent compound and its impurities.

  • Consider the stability profile when designing synthetic routes and defining storage and handling conditions to ensure the quality and safety of the final product.

By understanding the inherent stability characteristics of this compound, scientists can proactively mitigate risks associated with its degradation, leading to more robust and reliable manufacturing processes and safer pharmaceutical products.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Ju, Y. (2017).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
  • Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Zeman, S., & Dimunova, S. (2001). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 64(1), 135-141.
  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 773-778.
  • Lupa, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 24(3), 481.
  • Lipczynska-Kochany, E. (1996). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry, 96(1-3), 129-134.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shinde, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • PubChem. This compound.
  • Sigma-Aldrich. This compound 97%.
  • Santa Cruz Biotechnology. This compound.
  • RD Labor

Sources

Safety Operating Guide

Navigating the Disposal of 4-Acetamido-2-methylnitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Acetamido-2-methylnitrobenzene (CAS No. 51366-39-3), a substituted nitroaromatic compound. By understanding the inherent hazards and available degradation pathways, laboratories can ensure the safety of their personnel and minimize their environmental footprint.

Hazard Assessment and EHS Profile

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1][2] The primary health concern associated with many nitroaromatics is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[3] Furthermore, many nitroaromatic compounds are classified as suspected carcinogens and are toxic to aquatic life.[1][4] Substituted anilines, a related class, also exhibit varying degrees of cytotoxicity, influenced by the nature and position of substituents on the aromatic ring.

Based on these structural analogies, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazard: Likely to be harmful or toxic to aquatic life with long-lasting effects.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation)Potentially harmful if ingested, absorbed through the skin, or inhaled.Avoid direct contact and aerosol generation. Use appropriate PPE.
Specific Target Organ ToxicityMay cause damage to organs (e.g., blood, liver, kidneys) upon repeated exposure.Minimize exposure duration and quantity.
CarcinogenicitySuspected human carcinogen based on data from related compounds.Handle with appropriate containment measures.
Aquatic ToxicityLikely to be toxic to aquatic organisms, potentially causing long-term adverse effects.Prevent release into the environment. All waste must be collected.

Personal Protective Equipment (PPE) and Safe Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—pure compound, solutions, or contaminated materials.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The appropriate response depends on the scale of the spill.

For Minor Spills (manageable by trained lab personnel):

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate: If safe to do so, close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound (solid compound, contaminated consumables, and solutions) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream and their approximate concentrations.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids or bases.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent the spread of spills.

Caption: Standard workflow for the collection and disposal of this compound waste.

Disposal of Empty Containers

"Empty" containers that once held this compound are still considered hazardous waste due to residual contamination.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this process must be collected as hazardous liquid waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Dispose of the rinsed and de-labeled container as solid hazardous waste, unless your institution's EHS has a specific policy for managing triple-rinsed containers.

Advanced Disposal Methodologies: Chemical and Biological Degradation

For laboratories with the appropriate facilities and expertise, chemical or biological degradation can be employed to transform this compound into less hazardous compounds before final disposal. These methods require careful planning and validation.

Chemical Degradation Pathways

Several chemical methods are effective for the degradation of nitroaromatic compounds. The choice of method depends on the available equipment and the scale of the waste.

a) Hydrolysis: The acetamido group (-NHCOCH₃) can be hydrolyzed under acidic or basic conditions to yield 4-amino-2-methylnitrobenzene and acetic acid.[5][6][7][8][9] While this simplifies the molecule, the resulting nitroaniline derivative is still a hazardous compound. This method is more of a preliminary treatment step rather than a complete detoxification.

b) Reductive Degradation: The nitro group is susceptible to reduction. A common laboratory method involves the use of zero-valent iron (Fe⁰) in an acidic medium.[7] This process can reduce the nitro group to an amino group, forming a diamino derivative. These resulting aromatic amines may be more amenable to subsequent biodegradation.

c) Advanced Oxidation Processes (AOPs): AOPs are highly effective for the complete mineralization of organic pollutants.

  • Fenton Oxidation: This method uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH) that can break down the aromatic ring.[2][4]

  • UV/H₂O₂ Treatment: The combination of ultraviolet (UV) light and hydrogen peroxide also generates hydroxyl radicals, leading to the degradation of nitroaromatic compounds.[9][10]

Chemical_Degradation cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Reduction Reductive Degradation (e.g., Fe⁰) cluster_AOP Advanced Oxidation (Fenton, UV/H₂O₂) Start This compound Waste Solution Hydrolysis_Step Hydrolyze Acetamido Group Start->Hydrolysis_Step Reduction_Step Reduce Nitro Group Start->Reduction_Step AOP_Step Generate Hydroxyl Radicals (•OH) Start->AOP_Step Hydrolysis_Product 4-Amino-2-methylnitrobenzene (Still Hazardous) Hydrolysis_Step->Hydrolysis_Product Reduction_Product Diamino Derivative (Potentially Biodegradable) Reduction_Step->Reduction_Product AOP_Product Mineralization Products (CO₂, H₂O, Mineral Acids) AOP_Step->AOP_Product

Caption: Potential chemical degradation pathways for this compound waste.

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down hazardous organic compounds.[11][12] Several bacterial and fungal strains have been identified that can metabolize nitroaromatic compounds, often using them as a source of carbon and nitrogen.[1][2] These processes can involve:

  • Reductive Pathways: Anaerobic bacteria can reduce the nitro group to an amino group.[12]

  • Oxidative Pathways: Aerobic microorganisms can utilize oxygenases to hydroxylate the aromatic ring, leading to ring cleavage and mineralization.[1]

Implementing bioremediation requires specialized knowledge and facilities to culture and maintain the appropriate microbial consortia. It represents a more environmentally sustainable approach for large-scale waste treatment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adopting a comprehensive approach that begins with a thorough hazard assessment and extends through meticulous waste segregation and compliant disposal, researchers can effectively manage the risks associated with this and other nitroaromatic compounds. For institutions with the capacity, exploring advanced chemical and biological degradation methods can further enhance safety and promote a more sustainable approach to chemical waste management. Always consult with your institution's Environmental Health and Safety department to ensure full compliance with local, state, and federal regulations.

References

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation.
  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of acetanilide.
  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • PubMed Central. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • PubMed Central. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
  • Organisation for Economic Co-operation and Development. (2003). 2-NITROANILINE CAS N°: 88-74-4.
  • PubMed Central. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms.
  • National Institute for Health and Care Excellence. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4).
  • ResearchGate. (2024). (PDF) Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
  • ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline.
  • ResearchGate. (n.d.). Different advanced oxidation processes for the abatement of pharmaceutical compounds.
  • PubChem. (n.d.). 3'-Nitro-p-acetophenetidide.
  • PubMed. (2023). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds.
  • IUCr Journals. (2023). data reports N-(4-Methoxy-3-nitrophenyl)acetamide.
  • PubMed. (n.d.). N-oxidation of certain aromatic amines, acetamides, and nitro compounds by monkeys and dogs.
  • PubMed. (2007). A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process.
  • ResearchGate. (2025). Reduction of 2-nitroaniline using AgNPs Peer review under responsibility of Iraqi Academic.

Sources

Navigating the Safe Handling of 4-Acetamido-2-methylnitrobenzene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 4-Acetamido-2-methylnitrobenzene. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans tailored to the specific hazards associated with this compound.

As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-tested guidance. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, explaining the rationale behind each recommendation to foster a deep understanding of chemical causality.

Understanding the Hazard: A Proactive Approach to Safety

This compound, a member of the nitroaromatic family, presents a significant health and safety challenge that demands a multi-layered PPE strategy. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, analysis of structurally similar nitroaromatic compounds, such as nitrobenzene, provides a strong basis for hazard assessment. These compounds are known for their toxicity upon ingestion, inhalation, and dermal contact.[1][2] A primary concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is dangerously reduced.

Given the toxicological profile of related compounds, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, the selection of appropriate PPE is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields, standard laboratory coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving (e.g., nitrile).When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges for organic vapors and particulates, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Apron: Don the laboratory coat and, if necessary, a chemical-resistant apron.

  • Gloves (First Pair): Put on the first pair of nitrile gloves, ensuring they fit snugly over the cuffs of your lab coat.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Gloves (Second Pair): If double-gloving is required, don the second pair of gloves.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Gown/Apron: Remove the apron and/or lab coat by rolling it away from your body to avoid contaminating your clothes.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

In Case of Emergency: A Clear and Decisive Action Plan

Skin Contact:

  • Immediately remove all contaminated clothing.[3]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]

  • Seek immediate medical attention.[3]

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[3]

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Management and Waste Disposal

Minor Spills (in a chemical fume hood):

  • Ensure you are wearing the appropriate PPE (Level C).

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

Major Spills:

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) department.

  • Only trained personnel with appropriate PPE (Level B or A) should attempt to clean up a major spill.

Waste Disposal:

All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Containers should be clearly labeled with the chemical name and associated hazards.

Visualizing the Path to Safety

To further clarify the procedural flow of ensuring safety when handling this compound, the following diagram illustrates the key decision points and actions.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task (e.g., weighing, reaction setup) Select PPE Select Appropriate PPE (Level D, C, or Emergency) Assess Task->Select PPE Don PPE Don PPE Correctly Select PPE->Don PPE Perform Task Perform Task in Chemical Fume Hood Don PPE->Perform Task Monitor for Spills Continuously Monitor for Spills or Exposure Perform Task->Monitor for Spills Dispose Waste Dispose of Contaminated Waste Properly Monitor for Spills->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A stepwise workflow for the safe handling of this compound.

This guide is intended to be a living document, subject to updates as more specific toxicological data for this compound becomes available. It is the responsibility of every researcher to remain vigilant, informed, and proactive in their approach to laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • J&K Scientific LLC. (n.d.). 3-Methyl-4-nitroacetanilide | 51366-39-3.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.